Diflorasone Diacetate
Description
This compound is the acetate salt form of diflorasone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Like other glucocorticoids, diflorasone enters the cell by diffusion across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. The receptor complex subsequently translocates to the nucleus and activates or represses genes by interacting with short, palindromic DNA sequences called glucocorticoid response element (GRE). Gene activation leads to the exertion of anti-inflammatory effects, e.g. upregulation of IkappaB, while gene repression inhibits production of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-2 and IL-6, thereby preventing activation of cytotoxic T-lymphocytes.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1977 and is indicated for skin disease.
See also: Diflorasone (has active moiety).
Structure
3D Structure
Propriétés
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17-,18-,20-,21-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLHFUVNSFZPJ-JOYXJVLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045646 | |
| Record name | Diflorasone diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33564-31-7 | |
| Record name | Diflorasone diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33564-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflorasone diacetate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033564317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflorasone diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diflorasone di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLORASONE DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W2J09SCWX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis of Diflorasone Diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis pathway for Diflorasone Diacetate, a high-potency topical corticosteroid. The synthesis involves a multi-step process starting from a fluorinated betamethasone (B1666872) derivative. This document outlines the key reaction steps, provides detailed experimental protocols derived from patent literature, and includes visualizations of the synthesis pathway and experimental workflows.
Chemical Synthesis Pathway Overview
The synthesis of this compound proceeds through a series of key transformations, beginning with a 6α-fluorinated betamethasone derivative. The core of the synthesis involves the selective acetylation of hydroxyl groups and a subsequent ring-opening fluorination of an epoxide intermediate. The general pathway can be summarized in the following stages:
-
Selective 17-Acetylation: The synthesis commences with the selective acetylation of the 17α-hydroxyl group of 6α-fluoro-17,21-dihydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione. This step is crucial for directing the subsequent reactions.
-
21-Acetylation: Following the protection of the 17-hydroxyl group, the 21-hydroxyl group is acetylated to form the 17,21-diacetate intermediate.
-
Epoxide Ring-Opening Fluorination: The final key step involves the ring-opening of the 9β,11β-epoxide with hydrofluoric acid. This reaction introduces the second fluorine atom at the 9α-position and deprotects the 11β-hydroxyl group, yielding this compound.
The overall chemical synthesis pathway is illustrated in the following diagram:
Experimental Protocols
The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound, based on publicly available patent literature. It is important to note that while these protocols provide valuable guidance, specific reaction conditions and yields may vary.
Step 1: Synthesis of 6α-fluoro-17-hydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17-acetate
This step involves the selective acetylation of the 17-hydroxyl group of the starting material.
Experimental Workflow:
Methodology:
A mixture of 6α-fluoro-17,21-dihydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione and p-toluenesulfonic acid (PTSA) is added to N,N-dimethylacetamide and stirred until fully dissolved. To this solution, trimethyl orthoacetate is added, and the resulting solution is stirred for 3 hours. Following the reaction period, the solution is diluted with water and stirred for an additional 3 hours. This causes the product, 6α-fluoro-17-hydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17-acetate, to precipitate out of solution. The precipitate is then collected by filtration, washed with water, and dried.
| Reactant/Reagent | Molar Ratio (relative to starting material) |
| 6α-fluoro-17,21-dihydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione | 1.0 |
| p-toluenesulfonic acid | Not specified |
| Trimethyl orthoacetate | Not specified |
| N,N-dimethylacetamide | Solvent |
| Water | Quenching/Precipitation |
Note: Specific quantitative data on molar ratios and yield for this step are not available in the reviewed public literature.
Step 2: Synthesis of 6α-fluoro-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate
The 17-acetate intermediate is further acetylated at the 21-position in this step.
Methodology:
To a solution of 6α-fluoro-17-hydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17-acetate in N,N-dimethylacetamide, potassium acetate is added, followed by the addition of acetic anhydride. The reaction mixture is stirred for 4 hours. After the reaction is complete, the solution is diluted with water and stirred for an additional 2 hours to facilitate the precipitation of the product. The resulting precipitate of 6α-fluoro-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate is collected by filtration, washed, and dried.
| Reactant/Reagent | Molar Ratio (relative to 17-acetate) |
| 6α-fluoro-17-hydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17-acetate | 1.0 |
| Potassium acetate | Not specified |
| Acetic anhydride | Not specified |
| N,N-dimethylacetamide | Solvent |
| Water | Quenching/Precipitation |
Note: Specific quantitative data on molar ratios and yield for this step are not available in the reviewed public literature.
Step 3: Synthesis of this compound
The final step involves the crucial ring-opening fluorination.
Methodology:
A solution of 6α-fluoro-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate in 70% hydrofluoric acid, previously cooled to -10 to -15 °C, is stirred for 3.5 hours. The reaction solution is then diluted with water and stirred for an additional hour. The precipitated this compound is collected by filtration.
| Reactant/Reagent | Concentration/Condition |
| 6α-fluoro-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate | Starting Material |
| Hydrofluoric acid | 70% aqueous solution |
| Temperature | -10 to -15 °C |
| Reaction Time | 3.5 hours |
| Water | Quenching/Precipitation |
Note: Specific quantitative data on molar ratios and yield for this step are not available in the reviewed public literature.
Data Summary
The following table summarizes the key chemical transformations in the synthesis of this compound. Due to the limitations of publicly available information, quantitative yield data for each step could not be definitively ascertained.
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | 6α-fluoro-17,21-dihydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione | Trimethyl orthoacetate, p-toluenesulfonic acid, N,N-dimethylacetamide | 6α-fluoro-17-hydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17-acetate | Not Available |
| 2 | 6α-fluoro-17-hydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17-acetate | Acetic anhydride, potassium acetate, N,N-dimethylacetamide | 6α-fluoro-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate | Not Available |
| 3 | 6α-fluoro-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate | Hydrofluoric acid | This compound | Not Available |
Conclusion
This technical guide provides a comprehensive overview of the chemical synthesis of this compound based on available patent literature. While the key synthetic steps and experimental procedures have been detailed, a notable gap exists in the publicly available quantitative data, particularly regarding reaction yields. Researchers and drug development professionals should consider these protocols as a foundational guide, with the understanding that optimization and further process development would be necessary to establish a robust and high-yielding synthesis. Further investigation into proprietary process chemistry may be required to obtain more detailed quantitative metrics.
The Core Mechanism of Action of Diflorasone Diacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflorasone (B526067) diacetate is a high-potency topical corticosteroid utilized for its significant anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of corticosteroid-responsive dermatoses such as psoriasis and atopic dermatitis.[1][2] This technical guide provides a detailed exploration of the molecular and cellular mechanisms underpinning the therapeutic effects of Diflorasone Diacetate, supported by available data, experimental methodologies, and visual representations of key pathways.
Core Mechanism of Action: Glucocorticoid Receptor Agonism
The primary mechanism of action of this compound is its function as an agonist of the glucocorticoid receptor (GR).[3][4] This process initiates a cascade of genomic and non-genomic events that collectively suppress the inflammatory response.
Genomic Pathway
The genomic pathway involves the modulation of gene transcription, a process that can be delineated into several key steps:
-
Cellular Entry and Receptor Binding: this compound, being lipophilic, passively diffuses across the cell membrane of target cells, such as keratinocytes and immune cells. In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs).[5]
-
Conformational Change and Nuclear Translocation: Upon binding, the GR undergoes a conformational change, leading to the dissociation of the associated heat shock proteins. This unmasks a nuclear localization signal on the receptor.
-
DNA Binding and Gene Transcription Modulation: The activated this compound-GR complex then translocates into the nucleus. Inside the nucleus, it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[5] This binding can either upregulate or downregulate gene transcription.
-
Transactivation: The complex can directly bind to GREs to increase the transcription of anti-inflammatory genes. A key example is the upregulation of annexin (B1180172) A1 (formerly known as lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid cascade. This inhibition leads to a decreased production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[5]
-
Transrepression: The complex can also repress the transcription of pro-inflammatory genes. This is often achieved through protein-protein interactions with transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Non-Genomic Pathway
In addition to the well-established genomic pathway, corticosteroids can exert rapid, non-genomic effects. These are thought to be mediated by membrane-bound glucocorticoid receptors and can influence intracellular signaling cascades, though this aspect of this compound's action is less characterized.
Key Pharmacodynamic Effects
The molecular events initiated by this compound manifest as three primary pharmacodynamic effects:
-
Anti-inflammatory Effects: By inhibiting the synthesis and release of pro-inflammatory mediators, this compound effectively reduces the cardinal signs of inflammation, including erythema, edema, and heat.[6] It suppresses the production of key cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4][5]
-
Antipruritic Effects: The reduction in inflammatory mediators and the modulation of sensory nerve responses contribute to the alleviation of itching, a common and debilitating symptom of many dermatoses.
-
Vasoconstrictive Effects: this compound induces vasoconstriction of the small blood vessels in the upper dermis.[5] This effect is readily observable as skin blanching and is a hallmark of potent topical corticosteroids. The vasoconstriction reduces blood flow to the inflamed area, thereby decreasing erythema and edema. This effect is the basis for the vasoconstrictor assay, a common method for assessing the potency of topical corticosteroids.[7][8]
Quantitative Data
While this compound is consistently classified as a high-potency (Class I) topical corticosteroid, specific quantitative data on its receptor binding affinity and cytokine inhibition are not widely available in publicly accessible literature.[9] The tables below are structured to accommodate such data when it becomes available through further research.
Table 1: Glucocorticoid Receptor Binding Affinity of this compound (Data Not Available)
| Parameter | Value | Assay Method | Reference |
| Ki | Data Not Available | ||
| IC50 | Data Not Available | ||
| Relative Binding Affinity (RBA) | Data Not Available |
Table 2: In Vitro Cytokine Inhibition by this compound (Data Not Available)
| Cytokine | Cell Type | Stimulant | IC50 | Assay Method | Reference |
| TNF-α | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| IL-1β | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| IL-6 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound are provided below. These are generalized protocols that would require optimization for specific laboratory conditions.
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of this compound for the glucocorticoid receptor.
Methodology:
-
Preparation of Receptor Source:
-
Prepare a cytosolic extract containing glucocorticoid receptors from a suitable cell line (e.g., human keratinocytes, A549 cells) or tissue.
-
Alternatively, use a commercially available purified recombinant human glucocorticoid receptor.
-
-
Radioligand Binding:
-
Incubate the receptor preparation with a constant concentration of a radiolabeled glucocorticoid ligand (e.g., [³H]-dexamethasone).
-
In parallel, incubate the receptor and radioligand with increasing concentrations of unlabeled this compound (the competitor).
-
-
Incubation:
-
Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the unbound radioligand. Common methods include:
-
Dextran-coated charcoal adsorption: The charcoal adsorbs free radioligand, which is then removed by centrifugation.
-
Filter binding assay: The reaction mixture is passed through a filter that traps the receptor-ligand complex.
-
-
-
Quantification:
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Cytokine Inhibition Assay (ELISA)
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Stimulation:
-
Culture a relevant cell line (e.g., peripheral blood mononuclear cells (PBMCs), HaCaT keratinocytes, or THP-1 monocytes) in appropriate culture medium.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide (LPS) for monocytes, or a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) for T-cells) to induce cytokine production.
-
-
Sample Collection:
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6).
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block non-specific binding sites.
-
Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Incubate and wash, then add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known cytokine concentrations.
-
Determine the concentration of the cytokine in the experimental samples from the standard curve.
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: Genomic signaling pathway of this compound.
Experimental Workflow for Glucocorticoid Receptor Binding Assay
Caption: Workflow for a competitive glucocorticoid receptor binding assay.
Conclusion
This compound exerts its potent anti-inflammatory effects primarily through its action as a glucocorticoid receptor agonist. The subsequent genomic signaling cascade leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. While its high potency is well-established clinically and through vasoconstrictor assays, further research is warranted to quantify its specific binding affinity and inhibitory effects on a molecular level. The experimental protocols outlined in this guide provide a framework for such investigations, which would further enhance our understanding of this important therapeutic agent.
References
- 1. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Diflorasone | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Articles [globalrx.com]
- 7. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. remedypublications.com [remedypublications.com]
- 9. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
Introduction: Diflorasone Diacetate and the Glucocorticoid Receptor
An In-Depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Diflorasone (B526067) Diacetate
For Researchers, Scientists, and Drug Development Professionals
Diflorasone diacetate is a high-potency, synthetic topical corticosteroid used in the management of corticosteroid-responsive dermatoses such as psoriasis and atopic dermatitis.[1][2] As a member of the glucocorticoid class, its therapeutic effects—primarily anti-inflammatory, antipruritic, and vasoconstrictive actions—are mediated through its interaction with the glucocorticoid receptor (GR).[3][4]
The binding affinity of a corticosteroid to the GR is a critical determinant of its intrinsic potency.[5] A high binding affinity ensures that at a given concentration, a larger proportion of receptors are occupied, leading to a more robust and sustained downstream biological response. This compound is recognized as a Class I corticosteroid in the United States, the highest potency classification, which is indicative of its very high affinity for the glucocorticoid receptor.[1] This document provides a detailed overview of the GR signaling pathway, comparative binding affinity data, and the experimental protocols used to quantify these interactions.
The Glucocorticoid Receptor Signaling Pathway
The mechanism of action for this compound, like other glucocorticoids, involves a series of molecular events initiated by its binding to the cytosolic GR.[6][7]
-
Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. This compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR.
-
Conformational Change and Translocation: This binding event induces a conformational change in the GR, causing the dissociation of the associated heat shock proteins.
-
Nuclear Translocation: The activated ligand-receptor complex then translocates into the nucleus.[3]
-
Gene Regulation: Once in the nucleus, the GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[6][8] This interaction modulates gene transcription in two primary ways:
-
Transactivation: The GR complex can directly bind to GREs to upregulate the transcription of anti-inflammatory genes, such as those for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby blocks the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]
-
Transrepression: The GR complex can also repress the expression of pro-inflammatory genes by interacting with and inhibiting other transcription factors, such as NF-κB and AP-1. This leads to a reduction in the production of cytokines, interleukins, and other inflammatory molecules.[7]
-
Quantitative Glucocorticoid Receptor Binding Affinity
The potency of a glucocorticoid is strongly correlated with its binding affinity for the GR.[5] This is often expressed as a Relative Receptor Binding Affinity (RRA) or Relative Binding Affinity (RBA), where the affinity of a test compound is compared to a standard, typically dexamethasone.
While specific quantitative RRA data for this compound is not consistently reported in publicly available literature, its classification as a top-tier, high-potency corticosteroid places its binding affinity among the highest in its class.[9][10] The following table provides a comparative summary of the RRA for several widely used glucocorticoids to provide context.
Table 1: Comparative Glucocorticoid Receptor Binding Affinity
| Glucocorticoid | Relative Receptor Binding Affinity (RRA) vs. Dexamethasone=100 |
|---|---|
| Dexamethasone | 100 |
| Hydrocortisone | 10 |
| Triamcinolone Acetonide | 180 |
| Beclomethasone Dipropionate | 500 |
| Budesonide | 935 |
| Fluticasone Propionate | 1775 |
(Data compiled from various sources. It is important to note that RRA values can exhibit variability across different studies and assay conditions)
Experimental Protocols: Radioligand Binding Assay
The determination of GR binding affinity is most commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the GR.
Principle
A fixed concentration of GR-containing cytosol or purified receptor and a fixed concentration of a radiolabeled glucocorticoid are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor decreases as the concentration of the competing test compound increases. This displacement is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be determined from the IC₅₀ value.
Detailed Methodology
-
Preparation of Receptor Source:
-
A source rich in glucocorticoid receptors, such as rat liver cytosol or cultured cells (e.g., human keratinocytes), is prepared.
-
Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
The homogenate is centrifuged at high speed (e.g., >100,000 x g) to pellet cellular debris and membranes, yielding the cytosol (supernatant) which contains the soluble GR.
-
Protein concentration of the cytosol is determined using a standard method (e.g., BCA assay).
-
-
Competitive Binding Incubation:
-
The assay is performed in a 96-well plate format.
-
To each well, add in sequence:
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of the radiolabeled ligand (e.g., 1-5 nM of [³H]-dexamethasone).
-
Serial dilutions of the unlabeled test compound (this compound) or the reference compound (unlabeled dexamethasone).
-
The prepared receptor-containing cytosol (e.g., 50-120 µg of protein).
-
-
Control wells are included:
-
Total Binding: Contains receptor, radioligand, and buffer (no competitor).
-
Non-specific Binding (NSB): Contains receptor, radioligand, and a saturating concentration (e.g., 10 µM) of the unlabeled reference compound to block all specific binding.
-
-
-
Incubation and Equilibration:
-
The plate is incubated for a sufficient period to reach binding equilibrium (e.g., 18-24 hours at 4°C or a shorter duration at a higher temperature) with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
The key step is to separate the receptor-bound radioligand from the free, unbound radioligand. A common method is dextran-coated charcoal adsorption.
-
A charcoal slurry is added to each well. The charcoal rapidly adsorbs the small, free radioligand molecules.
-
The plate is immediately centrifuged at low speed to pellet the charcoal with the adsorbed free ligand.
-
-
Quantification:
-
An aliquot of the supernatant from each well, which contains the receptor-bound radioligand, is transferred to a scintillation vial.
-
A scintillation cocktail is added.
-
The radioactivity is measured as counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated for each concentration: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
The data is plotted as percent specific binding versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value.
-
The Inhibition Constant (Ki) , which represents the affinity of the test compound for the receptor, is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Quantitative prediction model for affinity of drug–target interactions based on molecular vibrations and overall system of ligand-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diflorasone | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Early Discovery and Development of Diflorasone (B526067) Diacetate
Diflorasone diacetate is a high-potency topical corticosteroid developed for the treatment of various inflammatory skin conditions.[1][2][3][4][5][6] This document provides a detailed overview of its early discovery, mechanism of action, preclinical and clinical development, supported by experimental protocols and data visualizations.
Discovery and Synthesis
This compound, chemically known as 6α, 9α-difluoro-11β,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione 17,21 diacetate, is a synthetic corticosteroid.[7] Its development was aimed at creating a potent anti-inflammatory agent for topical application. The synthesis involves a multi-step process starting from a key steroid intermediate. A general synthetic pathway involves the fluorination of a betamethasone (B1666872) derivative. For instance, a 6α-fluorinated betamethasone 9,11-oxido 21-acetate can be converted to the corresponding 17,21-diacetate, which upon reaction with hydrofluoric acid yields this compound.[8][9]
Caption: Simplified workflow for the synthesis of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory, anti-pruritic, and vasoconstrictive effects through a well-defined molecular pathway.[1][2][4][7][10]
-
Receptor Binding: Upon topical application, this compound penetrates the skin and binds to cytosolic glucocorticoid receptors (GR).[1][11]
-
Nuclear Translocation: This binding event forms a steroid-receptor complex, which then translocates into the cell nucleus.[1][11]
-
Gene Regulation: Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[1][11] This interaction modulates gene transcription, leading to:
-
Upregulation of Anti-inflammatory Proteins: Increased expression of proteins like lipocortin-1, which inhibits phospholipase A2.[1][7] This action blocks the release of arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1][7][12][13]
-
Downregulation of Pro-inflammatory Mediators: Reduced expression of cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[1][11]
-
-
Cellular Effects: It also inhibits the migration and activity of inflammatory cells like lymphocytes and macrophages.[1]
-
Vasoconstriction: The drug causes constriction of blood vessels in the skin, which helps to reduce redness and swelling (edema).[1][2][3]
Caption: Signaling pathway of this compound's anti-inflammatory action.
Preclinical Development
Pharmacodynamics
The potency of topical corticosteroids is often evaluated using the vasoconstrictor assay, which measures the degree of skin blanching caused by the drug.[14] Early studies demonstrated that this compound is a high-potency corticosteroid.[7][15][16] In vasoconstrictor assays on healthy volunteers, this compound was found to be more potent than other high-potency steroids such as fluocinonide (B1672898), betamethasone 17-valerate, and fluocinolone (B42009) acetonide.[17]
Pharmacokinetics
The percutaneous absorption of this compound is influenced by several factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings.[7][15][18] While absorption from intact skin is generally minimal, it can be increased in areas of inflammation or when the skin is occluded.[7][15][18] Systemic absorption can lead to reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, particularly with high doses or prolonged use.[7][15]
Toxicology
-
Mutagenicity: this compound was not found to be mutagenic in a micronucleus test in rats.[7][15]
-
Carcinogenicity: Long-term animal studies to evaluate the carcinogenic potential of this compound have not been performed.[5][7][19]
-
Fertility: Studies in rats showed no effects on fertility.[7][15][16]
-
Teratogenicity: Corticosteroids have been shown to be teratogenic in laboratory animals.[7][15][16] this compound was shown to be teratogenic (cleft palate) in rats and rabbits when applied topically.[7][15][16]
Clinical Development
Early clinical trials established the efficacy and safety of this compound 0.05% cream and ointment for corticosteroid-responsive dermatoses, such as psoriasis and atopic dermatitis.[4][10][17][18]
Efficacy Studies
Several studies demonstrated the high efficacy of this compound.
| Study Description | Number of Patients | Condition | Key Findings | Reference |
| Double-blind comparison with 0.05% fluocinonide cream | 384 | Psoriasis or atopic/neurodermatitis | As effective as fluocinonide cream. | [17] |
| Multicenter trial of 0.05% cream and ointment | 4651 | Various corticosteroid-sensitive dermatoses | 93% of patients were cured or much improved. | [20] |
| Comparison of once-daily 0.05% this compound ointment with twice-daily 0.1% betamethasone valerate (B167501) ointment | 70 | Eczematous dermatitis | This compound was slightly more efficacious, particularly in improving pruritus, with the convenience of once-daily application. | [21] |
| Evaluation of once-daily applications of 0.05% cream or ointment | 301 | Eczematous dermatoses | Over 80% of patients reported the therapy to be good or excellent. | [22] |
| Efficacy and tolerance of 0.05% cream and ointment | 60 | Eczematous dermatosis or dermatitis | Both formulations showed 95% efficacy over a 3-week period. | [23] |
Safety and Tolerability
This compound was generally well-tolerated in clinical trials.[20][23] The most common side effects were local, including burning, itching, and irritation.[10][22] Systemic side effects, such as HPA axis suppression, were observed, particularly with high doses. For instance, application of 30g per day of the 0.05% cream was shown to cause HPA axis inhibition in one of two patients with psoriasis after one week.[7][15] This effect was reversible upon discontinuation of the treatment.[7][15]
Experimental Protocols
Vasoconstrictor Assay
This assay is a standard method for assessing the bioequivalence and potency of topical corticosteroids.[14]
Caption: General workflow for a vasoconstrictor assay study.
Methodology:
-
Subject Selection: Healthy male and non-pregnant female subjects are enrolled.[24][25]
-
Study Design: A pilot dose duration-response study is conducted under un-occluded conditions to determine the appropriate application time for the pivotal study.[24][25]
-
Application: A small, standardized amount of the topical corticosteroid formulation is applied to designated sites on the skin, typically the forearms.
-
Evaluation: After a specified period, the application sites are cleaned, and the degree of vasoconstriction (skin blanching) is assessed. This can be done visually by trained observers or instrumentally using a chromameter to measure changes in skin color.[14]
-
Data Analysis: The blanching response is scored, and the potency of the test formulation is compared to a reference standard.[14]
In Vitro Release Test (IVRT)
IVRT is used to assess the performance of semi-solid dosage forms. A novel method for the hydrophobic this compound ointment was developed.[26]
Methodology:
-
Apparatus: USP Apparatus 3 (Reciprocating Cylinder) is used.[26]
-
Membrane: A dialysis membrane (e.g., 12-14 kD MWCO) is employed.[26]
-
Receptor Medium: A mixture of phosphate (B84403) buffer (pH 5.8) and ethanol (B145695) is used as the receptor medium to accommodate the hydrophobic nature of the drug.[26]
-
Conditions: The test is performed at 32°C ± 0.5°C with a reciprocation speed of 20 dpm for 24 hours.[26]
-
Analysis: The amount of drug released into the receptor medium over time is measured, typically by HPLC.
Clinical Trial Protocol (Illustrative)
Early clinical trials for efficacy and safety often followed a double-blind, randomized, comparative design.
Caption: Logical flow of a randomized, double-blind clinical trial.
Methodology:
-
Patient Population: Patients with a confirmed diagnosis of a corticosteroid-responsive dermatosis (e.g., psoriasis, eczematous dermatitis) are recruited.[17][21]
-
Design: A randomized, double-blind, parallel-group or paired-comparison design is used.[17]
-
Treatment: Patients are randomly assigned to receive either this compound or a comparator drug (e.g., another topical corticosteroid or vehicle). The medication is applied as directed (e.g., once or twice daily) for a specified duration (e.g., 3 weeks).[21][23]
-
Efficacy Assessment: Clinical evaluations are performed at baseline and at regular intervals. Efficacy is assessed based on the overall improvement of lesions and changes in specific signs and symptoms (e.g., erythema, scaling, pruritus).[21][22]
-
Safety Assessment: Local and systemic adverse events are monitored and recorded throughout the study.[20][23]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Articles [globalrx.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. axplora.com [axplora.com]
- 7. drugs.com [drugs.com]
- 8. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]
- 9. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]
- 10. Articles [globalrx.com]
- 11. This compound | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 13. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. echemi.com [echemi.com]
- 17. This compound: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. [Topical treatment of glucocorticoid-sensitive dermatoses with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative efficacy of once a day this compound and twice a day betamethasone valerate ointment applications in eczematous dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An evaluation of once-daily applications of this compound in eczematous dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Efficacy and safety of topical 0.05% this compound (florone) cream/ointment in patients with acute/chronic dermatitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. juniperpublishers.com [juniperpublishers.com]
Technical Guide: Physicochemical Properties of Diflorasone Diacetate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflorasone diacetate (C₂₆H₃₂F₂O╇) is a high-potency synthetic corticosteroid used topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] It is a key active pharmaceutical ingredient (API) in dermatological formulations for treating conditions such as psoriasis and eczema.[2][3] A thorough understanding of its physicochemical properties is critical for formulation development, quality control, and ensuring therapeutic efficacy and safety. This guide provides an in-depth overview of the core physicochemical characteristics of this compound powder, detailed experimental protocols for their determination, and a summary of its mechanism of action.
General Properties
This compound is a white to off-white crystalline solid or powder.[4][5] It is structurally a diacetate ester of diflorasone, a fluorinated derivative of pregnane.[6]
Quantitative Physicochemical Data
The key physicochemical parameters of this compound powder are summarized in the tables below for easy reference and comparison.
Table 1: Identification and Structural Properties
| Property | Value | Reference(s) |
| Chemical Name | 6α, 9α-difluoro-11β,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione 17,21 diacetate | [1] |
| CAS Number | 33564-31-7 | [4][5] |
| Molecular Formula | C₂₆H₃₂F₂O₇ | [4][5] |
| Molecular Weight | 494.5 g/mol | [4][6] |
Table 2: Thermodynamic and Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 221-223 °C (with decomposition) | [4][5][7] |
| Boiling Point | 585.1 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.31 g/cm³ | [4] |
| Water Solubility | 6.5 mg/L (at 22 °C) | [7] |
| Solubility in Solvents | Insoluble in water; Slightly soluble in Chloroform and Methanol; Soluble in DMSO. | [5][7][8][9] |
| LogP (Octanol/Water) | 2.985 | [4] |
| pKa | 12.63 ± 0.70 (Predicted) | [7] |
Polymorphism
This compound is known to exist in multiple crystalline forms (polymorphs), which can impact its stability, dissolution rate, and bioavailability. At least four forms have been identified: an anhydrous form (DD1, as per the US Pharmacopoeia), a monohydrated phase (DDW), and two other anhydrous polymorphs (DD2 and DD3) that can be generated through heating.[10][11][12] The characterization and control of these polymorphic forms are crucial during drug development and manufacturing.
Table 3: Crystallographic Data for this compound Polymorphs
| Polymorph | Crystal System | Space Group | Unit Cell Parameters | Reference(s) |
| DD1 (Anhydrous) | Orthorhombic | P2₁2₁2₁ | a=29.386 Å, b=10.4310 Å, c=8.1422 Å | [10][11] |
| DDW (Monohydrate) | Orthorhombic | P2₁2₁2₁ | a=30.311 Å, b=10.6150 Å, c=7.9337 Å | [10][11] |
| DD2 (Anhydrous) | Orthorhombic | P2₁2₁2₁ | a=15.2639 Å, b=11.7506 Å, c=13.8931 Å | [10][11] |
| DD3 (Anhydrous) | Monoclinic | P2₁ | a=11.5276 Å, b=13.8135 Å, c=7.8973 Å, β=103.053° | [10][11] |
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[6][13] Upon diffusing into the cell, it binds to the GR in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the formation of a receptor-steroid complex.[13][14] This complex then translocates into the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[6][13] This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins (e.g., lipocortins) and the downregulation of pro-inflammatory cytokines, ultimately reducing inflammation, itching, and vasoconstriction.[1][13]
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound powder, based on standard pharmacopeial procedures.
Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the powder in a given solvent.[8][15][16]
-
Preparation : Add an excess amount of this compound powder to a series of stoppered flasks, each containing a known volume of the desired solvent (e.g., water, methanol, buffered solutions). Ensure enough solid is present to maintain saturation throughout the experiment.
-
Equilibration : Place the sealed flasks in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be sufficient for the concentration in the liquid phase to become constant.[8]
-
Phase Separation : After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. Separate the undissolved solid from the liquid phase by centrifugation followed by filtration through a chemically inert, fine-pored filter (e.g., 0.45 µm PTFE).
-
Quantification : Dilute the clear filtrate with a suitable solvent. Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation : Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.
Melting Point Determination (Capillary Method)
This protocol follows the principles outlined in USP General Chapter <741>.[17][18][19]
-
Sample Preparation : Ensure the this compound powder is finely powdered and thoroughly dried.
-
Loading : Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder sample. Invert the tube and gently tap it on a hard surface to pack the powder into the closed end, forming a column 2.5-3.5 mm high.[17]
-
Measurement : Place the loaded capillary into the heating block of a melting point apparatus.
-
Heating : Heat the block rapidly to a temperature approximately 5-10 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[17][19]
-
Observation : Record the temperature at which the first sign of melting (collapse of the column) is observed and the temperature at which the last solid particle melts completely (clear point). The range between these two temperatures is the melting range.
Polymorphism Characterization (Powder X-ray Diffraction - PXRD)
This protocol is based on the principles of USP General Chapter <941> and is essential for identifying and differentiating crystalline forms.[5][20][21][22]
-
Sample Preparation : Gently grind a small amount of the this compound powder to reduce particle size and minimize preferred orientation effects.[5]
-
Mounting : Pack the powder into a sample holder, ensuring a flat, smooth surface.
-
Instrument Setup : Place the sample holder in the powder diffractometer. Set the instrument parameters, including the X-ray source (commonly Cu Kα), voltage, current, and scan range (e.g., 2° to 40° in 2θ).[23]
-
Data Collection : Initiate the scan. The instrument will measure the intensity of diffracted X-rays at different angles (2θ).
-
Data Analysis : Process the resulting diffractogram to identify the angular positions (2θ) and relative intensities of the diffraction peaks.
-
Identification : Compare the obtained PXRD pattern with reference patterns of known polymorphs of this compound (e.g., from the Cambridge Structural Database or previously characterized standards) to identify the crystalline form(s) present in the sample.[22][24] A match in peak positions (within ~0.2° 2θ) and relative intensities indicates the presence of a specific polymorph.[23]
Purity Assay (High-Performance Liquid Chromatography - HPLC)
This protocol provides a general framework for determining the purity of this compound powder. Specific parameters should be validated for the particular instrument and sample.[9][16][25]
-
Standard Preparation : Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.
-
Sample Preparation : Accurately weigh the this compound powder sample and dissolve it in the same diluent to achieve a concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions :
-
Column : A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is typically used for corticosteroids.[26]
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[9][25]
-
Flow Rate : Typically 1.0 mL/min.[25]
-
Detection : UV detector set at a wavelength of maximum absorbance for this compound (e.g., 254 nm).[16]
-
Injection Volume : Typically 10-20 µL.
-
-
Analysis : Inject the standard and sample solutions into the HPLC system.
-
Calculation : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity as a percentage based on the weighed amount and the measured concentration. Related substances can be quantified as a percentage of the main peak area.
Conclusion
The physicochemical properties of this compound powder, including its solubility, melting point, and polymorphic state, are fundamental to its performance as an API. The data and standardized experimental protocols presented in this guide serve as a critical resource for researchers and developers. Proper characterization and control of these properties using validated analytical methods are essential for developing robust, stable, and effective topical pharmaceutical products.
References
- 1. pharmasciences.in [pharmasciences.in]
- 2. Loss on Drying | USP-NF [uspnf.com]
- 3. usp.org [usp.org]
- 4. â©731⪠Loss on Drying [doi.usp.org]
- 5. usp.org [usp.org]
- 6. enamine.net [enamine.net]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Dexamethasone and Prednisone Assay with HPLC- AppNote [mtc-usa.com]
- 10. drugfuture.com [drugfuture.com]
- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 12. drugfuture.com [drugfuture.com]
- 13. pharmacopeia.cn [pharmacopeia.cn]
- 14. Loss on Drying (LOD) USP GC 731: Theory and Hands-on for LOD Testing (Classroom/ Laboratory) [usp.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. thinksrs.com [thinksrs.com]
- 18. pharmacopeia.cn [pharmacopeia.cn]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- 20. usp.org [usp.org]
- 21. ftp.uspbpep.com [ftp.uspbpep.com]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. How Does USP <941> Relate to XRD Services at McCrone Associates? [mccrone.com]
- 24. rigaku.com [rigaku.com]
- 25. neuroquantology.com [neuroquantology.com]
- 26. researchgate.net [researchgate.net]
Diflorasone Diacetate CAS number and chemical identifiers
This guide provides a comprehensive overview of the chemical and pharmacological properties of Diflorasone (B526067) Diacetate, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
Diflorasone diacetate is a high-potency topical corticosteroid used for its anti-inflammatory and antipruritic properties in treating various skin disorders.[1][2][3] It is the 17,21-diacetate derivative of diflorasone.[1][2] At room temperature, it exists as a white to off-white crystalline solid.[4]
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value | Source(s) |
| CAS Number | 33564-31-7 | [1][5][6][7][8] |
| IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1][9] |
| Molecular Formula | C26H32F2O7 | [1][5][6] |
| Molecular Weight | 494.52 g/mol | [6] |
| PubChem CID | 71414 | [1][10] |
| InChI | InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17-,18-,20-,21-,23-,24-,25-,26-/m0/s1 | [1][6][10] |
| InChIKey | BOBLHFUVNSFZPJ-JOYXJVLSSA-N | [1][5][6][9][10] |
| SMILES | C[C@H]1C[C@H]2[C@@H]3C--INVALID-LINK--COC(=O)C)OC(=O)C)C)O)F)C">C@@HF | [1][6] |
| European Community (EC) Number | 251-575-1 | [1][7] |
| UNII | 7W2J09SCWX | [1][9] |
| Synonyms | Psorcon, Florone, Florone E, Maxiflor, Apexicon E | [1][5][9] |
Pharmacological Profile
This compound is a synthetic glucocorticoid that exhibits potent anti-inflammatory, immunosuppressive, and antipruritic activities.[1][3][9] It is classified as a Class I corticosteroid in the United States, the highest potency level.[10] Its therapeutic effects are indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as psoriasis and atopic dermatitis.[3][11][12]
The mechanism of action for this compound is characteristic of other topical corticosteroids.[13] As a glucocorticoid, it diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm.[1][9] This binding event initiates a conformational change in the receptor, leading to its translocation into the nucleus.
Inside the nucleus, the activated receptor-ligand complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs).[1][9] This interaction modulates gene transcription, leading to two primary outcomes:
-
Gene Activation (Transactivation): Upregulation of genes encoding anti-inflammatory proteins, such as IκB (inhibitor of kappa B).[1][9]
-
Gene Repression (Transrepression): Inhibition of the production of pro-inflammatory cytokines, including interleukins IL-1, IL-2, and IL-6.[1][9] This repression prevents the activation of cytotoxic T-lymphocytes.[1][9]
The culmination of these genomic effects is the suppression of the inflammatory cascade, reduction of itching, and vasoconstriction of blood vessels in the skin.[3][13]
References
- 1. This compound | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tapi.com [tapi.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Page loading... [wap.guidechem.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.usp.org [store.usp.org]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 33564-31-7 [chemicea.com]
- 13. Diflorasone: Package Insert / Prescribing Information [drugs.com]
The Pharmacology of Diflorasone Diacetate in Dermal Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflorasone (B526067) diacetate is a high-potency topical corticosteroid utilized for its profound anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of corticosteroid-responsive dermatoses.[1][2][3] As a synthetic glucocorticoid, its mechanism of action is primarily mediated through its interaction with intracellular glucocorticoid receptors, leading to the modulation of gene expression and subsequent suppression of the inflammatory cascade.[4][5] This technical guide provides a comprehensive overview of the pharmacology of diflorasone diacetate for dermal applications, with a focus on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visual representations of critical pathways to support further research and drug development.
Mechanism of Action
This compound's therapeutic effects are rooted in its activity as a glucocorticoid receptor agonist.[4] The mechanism can be broadly categorized into genomic and non-genomic pathways.
1.1. Genomic Pathway
The primary mechanism of action is the genomic pathway, which involves the modulation of gene transcription.[4][5]
-
Cellular Entry and Receptor Binding: this compound, being lipophilic, readily diffuses across the cell membrane of keratinocytes and other skin cells. In the cytoplasm, it binds to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.
-
Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates into the nucleus.[4]
-
Gene Transcription Modulation: Within the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4][5] This interaction leads to:
-
Transactivation: Upregulation of the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1). Lipocortin-1 inhibits phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from cell membranes. The inhibition of PLA2 subsequently blocks the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.[6]
-
Transrepression: Downregulation of the transcription of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6), chemokines, and adhesion molecules. This suppression reduces the recruitment and activation of inflammatory cells like lymphocytes and macrophages to the site of inflammation.
-
1.2. Vasoconstriction
This compound induces vasoconstriction of the small blood vessels in the upper dermis. This action is thought to contribute to its anti-inflammatory effect by reducing erythema, edema, and the extravasation of inflammatory cells. The vasoconstrictor potency of a topical corticosteroid is often used as an indicator of its overall anti-inflammatory activity.[7]
Pharmacokinetics
The percutaneous absorption of this compound is a critical factor influencing its efficacy and potential for systemic side effects.
2.1. Absorption
The extent of absorption is determined by several factors:
-
Vehicle Formulation: The ointment base generally provides more occlusion and enhances penetration compared to creams.
-
Integrity of the Epidermal Barrier: Absorption is increased in inflamed or damaged skin.[6]
-
Anatomical Location: Areas with a thinner stratum corneum (e.g., face, scrotum) exhibit higher absorption rates.
-
Occlusion: The use of occlusive dressings markedly enhances penetration.[6]
2.2. Distribution, Metabolism, and Excretion
Once absorbed into the systemic circulation, this compound is handled similarly to systemic corticosteroids. It binds to plasma proteins to varying degrees and is primarily metabolized in the liver. The metabolites are then excreted by the kidneys.
Quantitative Pharmacological Data
Table 1: Comparative Potency of Topical Corticosteroids
| Compound | Potency Class (US) | Comparative Vasoconstrictor Potency |
| This compound 0.05% | Class I (Super-high potency) | Generally more potent than fluocinonide (B1672898), betamethasone (B1666872) 17-valerate, and fluocinolone (B42009) acetonide[8] |
| Clobetasol Propionate 0.05% | Class I (Super-high potency) | Considered slightly more potent than this compound in some studies[5] |
| Betamethasone Dipropionate 0.05% | Class I (Super-high potency) | Comparable efficacy to this compound[9] |
| Fluocinonide 0.05% | Class II (High potency) | Less potent than this compound[8] |
Clinical Efficacy
The clinical efficacy of this compound has been demonstrated in numerous clinical trials for the treatment of various dermatoses, particularly psoriasis.
Table 2: Summary of Clinical Trial Data for this compound in Psoriasis
| Study | Comparator | Duration | Key Efficacy Outcomes | Reference |
| Chuang et al. | Augmented Betamethasone Dipropionate 0.5% | 2 weeks | Both ointments significantly improved psoriasis (p < 0.001), with a slight but significant advantage for betamethasone dipropionate. | [9] |
| Leibsohn et al. | Betamethasone Dipropionate 0.05% | 3 weeks | Both medications were effective with no statistically significant differences between treatment groups. | [10] |
| Rozman et al. | Clobetasol-17-propionate | Not specified | Both resulted in a highly significant decline in psoriatic symptoms. Clobetasol was favored by physicians, with a slight patient preference. | [5] |
| Bluefarb et al. | Fluocinonide 0.05% | Not specified | 0.05% this compound cream was as effective as 0.05% fluocinonide cream. | [8] |
Safety Profile
The safety profile of this compound is consistent with that of other high-potency topical corticosteroids.
5.1. Local Adverse Effects
Common local adverse reactions include:
-
Burning
-
Itching
-
Irritation
-
Dryness
-
Folliculitis
-
Acneiform eruptions
-
Hypopigmentation
-
Perioral dermatitis
-
Allergic contact dermatitis
-
Skin atrophy
-
Striae
-
Miliaria
5.2. Systemic Adverse Effects: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
Prolonged use of high-potency topical corticosteroids over a large surface area can lead to systemic absorption and reversible HPA axis suppression.
Table 3: HPA Axis Suppression with this compound Cream 0.05%
| Daily Dose | Application Site | Duration | Incidence of HPA Axis Suppression | Reference |
| 30 g (15 g twice daily) | Psoriatic skin | 1 week | 1 of 2 patients | [6] |
| 15 g (7.5 g twice daily) | Psoriasis or atopic dermatitis | 1 week | 1 of 5 patients (mild inhibition) | [6] |
These effects were reversible upon discontinuation of treatment.[6]
Experimental Protocols
6.1. Vasoconstrictor Assay for Potency Determination
The vasoconstrictor assay is a standardized method to determine the bioequivalence and relative potency of topical corticosteroid formulations.[11][12]
Objective: To assess the degree of skin blanching (vasoconstriction) induced by this compound.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Application: A standardized amount of the this compound formulation and a vehicle control are applied to designated sites on the volar forearm. The sites are typically covered with an occlusive dressing for a specified duration (e.g., 6-16 hours).[12]
-
Removal and Reading: The dressing and any excess formulation are removed. After a set time (e.g., 2 hours), the degree of vasoconstriction (blanching) at each site is visually assessed by a trained, blinded observer using a graded scale (e.g., 0 = no blanching to 4 = maximal blanching).[12] Alternatively, a chromameter can be used for objective colorimetric measurement.
-
Data Analysis: The scores are recorded at various time points post-application to generate a dose-response curve. The area under the effect curve (AUEC) can be calculated to compare the potency of different formulations.[11]
6.2. ACTH Stimulation Test for HPA Axis Suppression
The ACTH (cosyntropin) stimulation test is the standard method for assessing the integrity of the HPA axis.[10][13][14]
Objective: To evaluate for adrenal suppression following treatment with this compound.
Methodology:
-
Baseline Sample: A baseline blood sample is drawn to measure the morning cortisol level.[14][15]
-
ACTH Administration: A synthetic form of ACTH (cosyntropin, 250 µg) is administered intravenously or intramuscularly.[14][15]
-
Post-Stimulation Samples: Blood samples are collected at 30 and 60 minutes after ACTH administration to measure cortisol levels.[10][14][15]
-
Interpretation: A normal response is a post-stimulation cortisol level that rises above a certain threshold (e.g., 18-20 µg/dL). A subnormal response suggests adrenal suppression.[14]
Conclusion
This compound is a highly potent topical corticosteroid with a well-defined mechanism of action that translates into significant clinical efficacy for a range of inflammatory dermatoses. Its pharmacological profile is characterized by potent anti-inflammatory, antipruritic, and vasoconstrictive effects. While its high potency necessitates careful monitoring for potential local and systemic side effects, particularly HPA axis suppression with long-term or extensive use, its therapeutic benefits in severe and recalcitrant dermatoses are substantial. This guide provides a foundational understanding of the pharmacology of this compound to aid researchers and clinicians in their work with this important therapeutic agent. Further research to delineate its specific binding affinities and inhibitory concentrations would provide a more complete pharmacological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. [Comparative study of this compound and clobetasol-17-propionate in PUVA-resistant psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 11. remedypublications.com [remedypublications.com]
- 12. gmp-compliance.org [gmp-compliance.org]
- 13. mombaby.org [mombaby.org]
- 14. droracle.ai [droracle.ai]
- 15. testmenu.com [testmenu.com]
Diflorasone Diacetate: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflorasone (B526067) diacetate is a high-potency topical corticosteroid utilized for its significant anti-inflammatory, antipruritic, and vasoconstrictive effects in the management of various dermatological conditions.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory properties of Diflorasone Diacetate. It details the principal signaling pathways, summarizes available, albeit limited, quantitative data, and outlines key experimental protocols relevant to its characterization. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and dermatological research.
Mechanism of Action
This compound, a synthetic fluorinated corticosteroid, exerts its anti-inflammatory effects primarily through its interaction with intracellular glucocorticoid receptors (GR).[3][4] The lipophilic nature of the molecule allows it to readily penetrate the cell membrane and bind to these receptors in the cytoplasm.[3] This binding event initiates a cascade of molecular events that ultimately modulate the expression of genes involved in the inflammatory response.
Upon ligand binding, the glucocorticoid receptor-Diflorasone diacetate complex translocates into the nucleus.[3] Within the nucleus, this complex can influence gene transcription in two main ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory proteins. A key example is the increased expression of lipocortin-1 (Annexin A1) , which plays a crucial role in inhibiting phospholipase A2.[5]
-
Transrepression: The GR-drug complex can also interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By inhibiting these factors, this compound effectively downregulates the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.
A significant consequence of this genomic modulation is the inhibition of phospholipase A2 (PLA2) .[5] By increasing the synthesis of lipocortin-1, this compound indirectly inhibits PLA2 activity. Phospholipase A2 is a critical enzyme responsible for the release of arachidonic acid from membrane phospholipids.[5] Arachidonic acid serves as the precursor for the biosynthesis of potent inflammatory mediators, including prostaglandins and leukotrienes .[4] By limiting the availability of arachidonic acid, this compound effectively curtails the production of these key drivers of inflammation.
Furthermore, this compound has been shown to suppress the production of several pro-inflammatory cytokines , including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) .[3][6] These cytokines are pivotal in amplifying and sustaining the inflammatory cascade.
In addition to its genomic effects, this compound also exhibits potent vasoconstrictive properties .[7] This action is believed to contribute to its anti-inflammatory effect by reducing blood flow to the affected area, thereby decreasing erythema (redness) and edema (swelling).
Quantitative Data
Despite its well-established clinical efficacy, specific quantitative data on the in vitro potency of this compound is not extensively available in the public domain. The following tables summarize the available information and highlight areas where data is currently lacking.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (B1670325) (RBA = 100) | Ki Value (nM) |
| This compound | Data Not Available | Data Not Available |
| Fluticasone Propionate | 1775[8] | Data Not Available |
| Budesonide | 935[8] | Data Not Available |
| Beclomethasone Dipropionate | 500[8] | Data Not Available |
| Triamcinolone Acetonide | 180[8] | Data Not Available |
| Flunisolide | 160[8] | Data Not Available |
| Hydrocortisone | 10[8] | Data Not Available |
Table 2: Inhibition of Inflammatory Mediators
| Target Enzyme/Molecule | IC50 Value (this compound) |
| Phospholipase A2 (PLA2) | Data Not Available |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Data Not Available (Qualitative suppression reported)[3] |
Table 3: Clinical Efficacy in Psoriasis (Qualitative)
| Clinical Study | Comparator | Key Findings |
| Multicentre, randomized, double-blinded study[3] | Augmented betamethasone (B1666872) dipropionate ointment | Both ointments significantly improved psoriasis after 2 weeks (p < 0.001), with a slight but significant advantage for betamethasone dipropionate in clinical efficacy. |
| Double-blind study[9] | Betamethasone dipropionate ointment 0.05% | Both medications were effective in treating mild, moderate, or severe thick lesion psoriasis over 3 weeks with no statistically significant differences between treatment groups. |
| Double-blind, parallel clinical trial[1][10] | Betamethasone dipropionate ointment 0.05% | No statistically significant differences between the two glucocorticoids with respect to erythema, scaling, induration, or investigator's global evaluation after 1 or 2 weeks of therapy. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory properties of corticosteroids like this compound.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified recombinant human glucocorticoid receptor (GR)
-
[³H]-Dexamethasone (radiolabeled ligand)
-
Unlabeled this compound (test compound)
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a microcentrifuge tube, incubate a fixed concentration of purified GR with a fixed concentration of [³H]-Dexamethasone in the presence of varying concentrations of unlabeled this compound or vehicle control.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
To separate bound from free radioligand, add a dextran-coated charcoal slurry to each tube. The charcoal binds the free [³H]-Dexamethasone.
-
Incubate for a short period (e.g., 10 minutes) at 4°C with occasional vortexing.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet the charcoal.
-
Carefully transfer the supernatant, containing the GR-bound [³H]-Dexamethasone, to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Dexamethasone).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phospholipase A2 (PLA2) Inhibition Assay (Titrimetric Method)
This assay measures the enzymatic activity of PLA2 by titrating the fatty acids released from a lecithin (B1663433) substrate. Inhibition of this activity by a test compound can be quantified.[11][12]
Materials:
-
Phospholipase A2 enzyme
-
Lecithin emulsion (substrate)
-
This compound (test compound)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Calcium chloride (CaCl₂)
-
Sodium hydroxide (B78521) (NaOH) solution (standardized)
-
pH meter and titrator
Procedure:
-
Prepare a lecithin emulsion substrate in the assay buffer containing CaCl₂.
-
In a reaction vessel maintained at a constant temperature (e.g., 37°C), add the lecithin emulsion.
-
Adjust the pH of the substrate to the optimal pH for the enzyme (e.g., pH 8.0) using the NaOH solution.
-
Add a known amount of PLA2 enzyme to initiate the reaction. The hydrolysis of lecithin will release fatty acids, causing a decrease in pH.
-
Maintain the pH at the setpoint by titrating with the standardized NaOH solution. Record the volume of NaOH consumed over time.
-
To determine the inhibitory effect of this compound, pre-incubate the PLA2 enzyme with various concentrations of the compound before adding it to the substrate.
-
Calculate the rate of the enzymatic reaction from the rate of NaOH consumption.
-
Determine the percentage of inhibition for each concentration of this compound by comparing the reaction rate in the presence of the inhibitor to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro Cytokine Inhibition Assay (ELISA)
This assay quantifies the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by immune cells in culture and assesses the inhibitory effect of a test compound.[13]
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound (test compound)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest
-
Microplate reader
Procedure:
-
Seed the immune cells in a 96-well cell culture plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent like LPS to induce cytokine production. Include an unstimulated control group.
-
Incubate the cells for a suitable duration (e.g., 18-24 hours) to allow for cytokine secretion into the culture supernatant.
-
Collect the cell culture supernatants.
-
Quantify the concentration of the target cytokines (TNF-α, IL-6, IL-1β) in the supernatants using the specific ELISA kits according to the manufacturer's instructions.
-
The ELISA procedure typically involves the following steps:
-
Coating a microplate with a capture antibody specific for the cytokine.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubating to allow the detection antibody to bind to the captured cytokine.
-
Washing the plate and adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Generate a standard curve from the absorbance values of the known cytokine standards.
-
Calculate the concentration of the cytokines in the experimental samples from the standard curve.
-
Determine the percentage of inhibition of cytokine production for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Mechanism of Action of this compound.
Caption: Glucocorticoid Receptor Binding Assay Workflow.
Caption: In Vitro Cytokine Inhibition Assay Workflow.
References
- 1. This compound ointment 0.05% versus betamethasone dipropionate ointment 0.05% in moderate-severe plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of this compound and betamethasone dipropionate ointment in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. In vitro dexamethasone suppression of cytokine production assay and plasma total and free cortisol responses to ACTH in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Skin Permeation Studies of Diflorasone Diacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies of Diflorasone (B526067) Diacetate, a high-potency topical corticosteroid. The information is intended to guide researchers in establishing robust and reproducible experimental setups to evaluate the dermal absorption and skin penetration of formulations containing this active pharmaceutical ingredient (API).
Introduction
Diflorasone diacetate is a synthetic glucocorticoid with potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] It is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][3][4] Understanding the percutaneous absorption of this compound is crucial for optimizing drug delivery, ensuring efficacy, and minimizing potential systemic side effects.[1][3] In vitro skin permeation studies using Franz diffusion cells are a well-established method for assessing the rate and extent of drug absorption through the skin.[5][6] These studies provide valuable data for formulation development, bioequivalence assessment, and safety evaluation.
Mechanism of Action: Glucocorticoid Signaling Pathway
This compound, like other corticosteroids, exerts its effects by modulating gene expression.[7] After penetrating the skin, it binds to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory mediators.[7] A key mechanism is the induction of lipocortins, which inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]
Caption: Glucocorticoid signaling pathway of this compound in a skin cell.
Data Presentation
Currently, there is a lack of publicly available, specific quantitative data for the in vitro skin permeation of this compound (e.g., flux, permeability coefficient, and lag time). The following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Cumulative Amount of this compound Permeated Over Time
| Time (hours) | Formulation A (µg/cm²) | Formulation B (µg/cm²) | Control (µg/cm²) |
| 0 | 0.00 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 |
| 1 | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Mean ± SD] |
| 2 | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Mean ± SD] |
| 4 | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Mean ± SD] |
| 8 | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Mean ± SD] |
| 12 | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Mean ± SD] |
| 24 | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Mean ± SD] |
Table 2: In Vitro Skin Permeation Parameters of this compound
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (t_lag) (hours) |
| Formulation A | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Mean ± SD] |
| Formulation B | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Mean ± SD] |
| Control | [Insert Mean ± SD] | [Insert Mean ± SD] | [Insert Mean ± SD] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the steps for assessing the skin permeation of this compound from a topical formulation.
1. Materials and Equipment:
-
Franz diffusion cells (vertical type)
-
Human or porcine skin membrane (dermatomed)
-
Receptor solution (e.g., phosphate-buffered saline (PBS) with a suitable solubilizing agent like ethanol, considering the hydrophobicity of this compound)[8]
-
This compound formulation (e.g., 0.05% cream or ointment)[1][2]
-
Magnetic stirrer and stir bars
-
Water bath with temperature control
-
Syringes and needles for sampling
-
HPLC system with a suitable detector for quantification
2. Experimental Workflow Diagram:
Caption: Experimental workflow for an in vitro skin permeation study.
3. Detailed Procedure:
-
Skin Membrane Preparation:
-
Excise human or porcine skin and remove subcutaneous fat.
-
Prepare skin sections of a uniform thickness (e.g., 500 µm) using a dermatome.
-
Cut the dermatomed skin into discs that fit the Franz diffusion cells.
-
Equilibrate the skin discs in PBS at 4°C for at least 30 minutes before mounting.
-
-
Franz Diffusion Cell Assembly:
-
Mount the skin disc between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (32°C ± 1°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor chamber.
-
Place the assembled cells in a water bath maintained at a temperature to ensure the skin surface is at 32°C ± 1°C.
-
-
Application of Formulation:
-
Accurately weigh and apply a finite dose of the this compound formulation to the skin surface in the donor chamber.
-
Cover the donor chamber to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag) from the linear portion of the plot.
-
Protocol 2: Skin Integrity Testing
It is crucial to ensure the integrity of the skin barrier before and after the permeation study.
1. Method: Transepidermal Water Loss (TEWL) Measurement
-
Measure the TEWL of the skin discs before mounting them in the Franz cells using a TEWL meter.
-
Acceptable skin samples should have a TEWL value within a predefined range (e.g., < 10 g/m²/h).
-
Discard any skin samples with TEWL values indicating a compromised barrier function.
Conclusion
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Articles [globalrx.com]
- 3. drugs.com [drugs.com]
- 4. Articles [globalrx.com]
- 5. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Franz diffusion cell and its implication in skin permeation studies | Semantic Scholar [semanticscholar.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for Testing Diflorasone Diacetate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing two common preclinical animal models to assess the therapeutic efficacy of Diflorasone Diacetate for inflammatory dermatoses. The included models, imiquimod-induced psoriasis and oxazolone-induced atopic dermatitis, are well-established and recapitulate key aspects of the human diseases.
Introduction
This compound is a high-potency topical corticosteroid indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as psoriasis and atopic dermatitis.[1][2][3] Its anti-inflammatory, antipruritic, and vasoconstrictive properties are mediated through its action as a glucocorticoid receptor agonist.[4][5] Upon binding to the glucocorticoid receptor, this compound modulates the expression of inflammatory genes, leading to a reduction in the production of pro-inflammatory mediators.[1][4]
These protocols are designed to provide a framework for the in vivo evaluation of this compound formulations.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, as a potent glucocorticoid, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[4][5] This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR-Diflorasone complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1). Lipocortin-1 inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4]
-
Transrepression: The complex can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This leads to a decrease in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Additionally, non-genomic effects, which are more rapid, are mediated by membrane-bound glucocorticoid receptors and interactions with various signal transduction pathways.[5]
Imiquimod-Induced Psoriasis Model
The topical application of imiquimod (B1671794) (IMQ), a Toll-like receptor 7/8 agonist, on murine skin induces an inflammatory response that closely mimics human plaque psoriasis.[6] This model is characterized by skin thickening (acanthosis), scaling (hyperkeratosis and parakeratosis), and erythema, driven by the IL-23/IL-17 inflammatory axis.[6]
Experimental Protocol
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
This compound (0.05%) formulated in a suitable vehicle (e.g., ointment base)
-
Vehicle control (ointment base)
-
Calipers for measuring ear and skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Hair Removal: On day -1, shave the dorsal back skin of the mice.
-
Baseline Measurements: On day 0, record the baseline ear thickness, back skin thickness, and body weight of each mouse.
-
Disease Induction: Apply 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse daily for 5-7 consecutive days.
-
Treatment Application:
-
Prophylactic Regimen: Begin topical application of this compound (0.05%) or vehicle control on day 0, shortly after the first imiquimod application.
-
Therapeutic Regimen: Begin topical application of this compound (0.05%) or vehicle control on day 2 or 3, once psoriatic-like symptoms are evident.
-
-
Daily Monitoring and Scoring:
-
Record body weight daily.
-
Measure ear and back skin thickness daily using calipers.
-
Score the severity of erythema, scaling, and induration of the back skin daily using a modified PASI scale (0-4 for each parameter, cumulative score 0-12).
-
-
Endpoint Analysis: On the final day of the experiment, euthanize the mice and collect skin and spleen tissue for further analysis (e.g., histology, cytokine analysis).
Data Presentation
Table 1: Representative Efficacy Data of this compound in Imiquimod-Induced Psoriasis Model
| Group | Mean Ear Thickness (mm ± SEM) | Mean Back Skin Thickness (mm ± SEM) | Mean PASI Score (± SEM) |
| Naive | 0.20 ± 0.02 | 0.55 ± 0.04 | 0 |
| Imiquimod + Vehicle | 0.45 ± 0.05 | 1.20 ± 0.10 | 9.5 ± 0.8 |
| Imiquimod + this compound (0.05%) | 0.25 ± 0.03 | 0.70 ± 0.06 | 2.5 ± 0.4 |
Oxazolone-Induced Atopic Dermatitis Model
Repeated topical application of the hapten oxazolone (B7731731) induces a biphasic inflammatory response in mice, initially characterized by a Th1-mediated delayed-type hypersensitivity, which transitions to a chronic Th2-dominant inflammation resembling human atopic dermatitis.[7] This model is useful for evaluating the efficacy of treatments for atopic dermatitis.
Experimental Protocol
Materials:
-
8-12 week old BALB/c mice
-
Oxazolone
-
Olive oil
-
This compound (0.05%) in a suitable vehicle
-
Vehicle control
-
Calipers for measuring ear thickness
Procedure:
-
Acclimatization: Acclimatize mice for at least one week prior to the experiment.
-
Sensitization (Day 0): Shave the abdominal skin of the mice. Apply 100 µL of 1.5% oxazolone in acetone to the shaved abdomen.[8]
-
Challenge (Day 7): Apply 20 µL of 1% oxazolone in an acetone/olive oil (4:1) vehicle to both sides of the right ear.[8] The left ear serves as an untreated control.
-
Treatment Application:
-
Prophylactic Regimen: Begin topical application of this compound (0.05%) or vehicle to the right ear 30 minutes before and 15 minutes after the oxazolone challenge on day 7.[8]
-
Therapeutic Regimen: Begin daily topical application of this compound (0.05%) or vehicle to the right ear 24 hours after the oxazolone challenge.
-
-
Efficacy Assessment:
-
Measure the thickness of both ears using calipers 24, 48, and 72 hours after the challenge.
-
Calculate the change in ear thickness (ear swelling) by subtracting the thickness of the left ear from the right ear.
-
-
Endpoint Analysis: At the final time point, euthanize the mice and collect ear tissue for histological analysis and cytokine profiling.
Data Presentation
Table 2: Representative Efficacy Data of this compound in Oxazolone-Induced Atopic Dermatitis Model
| Group | Ear Swelling at 24h (mm ± SEM) | Ear Swelling at 48h (mm ± SEM) | Ear Swelling at 72h (mm ± SEM) |
| Naive | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Oxazolone + Vehicle | 0.35 ± 0.04 | 0.30 ± 0.03 | 0.25 ± 0.03 |
| Oxazolone + this compound (0.05%) | 0.10 ± 0.02 | 0.08 ± 0.01 | 0.06 ± 0.01 |
Conclusion
The imiquimod-induced psoriasis and oxazolone-induced atopic dermatitis models are robust and reproducible systems for the preclinical evaluation of topical anti-inflammatory agents like this compound. The protocols and expected outcomes presented here provide a comprehensive guide for researchers to assess the efficacy of novel formulations and treatment regimens. Consistent and accurate data collection, as outlined, is crucial for the successful evaluation of therapeutic candidates.
References
- 1. Articles [globalrx.com]
- 2. youtube.com [youtube.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by Oxazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
high-performance liquid chromatography (HPLC) method for Diflorasone Diacetate
An official and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of Diflorasone (B526067) Diacetate is detailed in the United States Pharmacopeia (USP). This methodology is crucial for the quantitative determination of the drug in its bulk form and in pharmaceutical formulations like creams and ointments, ensuring quality control and regulatory compliance.[1][2]
Introduction
Diflorasone diacetate is a potent topical corticosteroid used to treat various inflammatory skin conditions.[3] Accurate and precise analytical methods are essential for determining its potency and purity in pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose, offering high resolution and sensitivity for separating this compound from potential impurities and degradation products.[4][5]
This application note provides a detailed protocol for the HPLC analysis of this compound based on established methods.[1][2]
Principle of the Method
The method employs a normal-phase HPLC system to separate this compound from other compounds. The separation is achieved based on the differential partitioning of the analyte between a polar stationary phase (silica gel) and a non-polar mobile phase.[1] Detection is performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits strong absorbance, allowing for accurate quantification.[2]
Experimental Protocols
Instrumentation and Chromatographic Conditions
The analysis is performed using a standard HPLC system equipped with a UV detector. The specific conditions are summarized in the table below.
| Parameter | USP Method for Bulk Drug and Cream | Alternative Method 1 | Alternative Method 2 |
| HPLC System | Agilent 1260 Infinity II or equivalent | GL7700 HPLC system or equivalent[6] | Not Specified[7] |
| Column | 4.6-mm x 10-cm; 3-µm packing L3 (Silica)[2] | InertSustain C18 (5 µm, 150 x 6.0 mm I.D.)[6] | Not Specified[7] |
| Mobile Phase | Water-saturated n-butyl chloride, water-saturated methylene (B1212753) chloride, glacial acetic acid, and tetrahydrofuran (B95107) (350:125:15:10)[2] | A) CH3CN, B) THF, C) Buffer* (A/B/C = 40/10/55, v/v/v)[6] | Acetonitrile and water (50:50, v/v)[7] |
| Flow Rate | About 2.5 mL per minute[2] | 1.1 mL/min[6] | 1.0 ml/min[7] |
| Detector | UV at 254 nm[2] | UV at 254 nm[6] | UV at 254 nm[7] |
| Injection Volume | About 10 µL[2] | 10 µL[6] | 50 μl[7] |
| Column Temp. | Not Specified | 25 ℃[6] | 25°C[7] |
| Internal Standard | Isoflupredone acetate[1] | p-Hydroxybenzoic acid methyl ester[6] | Not Specified[7] |
*Buffer: 6.8 g of monobasic potassium phosphate (B84403) in 1000 mL of water, adjust to pH 4.0 with diluted phosphoric acid (1→200).[6]
Preparation of Solutions
a) Standard Preparation (USP Method):
-
Accurately weigh a quantity of USP this compound Reference Standard (RS).
-
Dissolve it in the Internal standard solution to obtain a final concentration of about 33 µg per mL.[2]
b) Assay Preparation for Bulk Drug (USP Method):
-
Accurately weigh about 15 mg of this compound.
-
Transfer it to a 500-mL volumetric flask.
-
Add the Internal standard solution to the volume and mix thoroughly.[2]
c) Assay Preparation for Cream (USP Method):
-
Accurately weigh an amount of cream equivalent to about 1 mg of this compound and transfer it to a suitable container.
-
Add 30.0 mL of the Internal standard solution.
-
Shake for approximately 30 minutes.
-
Centrifuge the resulting solution.
-
Use the lower, clear chloroform (B151607) layer for injection.[8]
System Suitability
Before sample analysis, the chromatographic system must meet certain performance criteria.
| Parameter | Requirement |
| Resolution | The resolution between this compound and the internal standard should be adequate. |
| Relative Standard Deviation (RSD) | The RSD for replicate injections of the standard preparation should not be more than 2.0%. |
Analytical Procedure
-
Inject equal volumes (about 10 µL) of the Standard preparation and the Assay preparation into the chromatograph.[2]
-
Record the chromatograms and measure the peak areas for this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to that of the internal standard for both the Standard and Assay preparations.
Data Presentation
The following table summarizes the expected chromatographic parameters.
| Compound | Relative Retention Time (USP Method)[2] |
| This compound | 1.0 |
| Internal Standard | ~2.4 |
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described HPLC method, particularly the one outlined in the USP, is a robust and reliable procedure for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. Proper adherence to the protocol, including system suitability checks and accurate preparation of solutions, is critical for obtaining accurate and reproducible results. This method is suitable for implementation in a regulated laboratory environment for routine analysis.
References
- 1. Liquid chromatographic assay for this compound in cream and ointment formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. drugs.com [drugs.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. glsciences.com [glsciences.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
Application Notes and Protocols for Vasoconstrictor Assay of Diflorasone Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflorasone (B526067) diacetate is a high-potency topical corticosteroid recognized for its significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] These therapeutic effects are primarily mediated through its interaction with glucocorticoid receptors, leading to the modulation of inflammatory responses and constriction of blood vessels in the skin.[3][4][5] The vasoconstrictor assay, a well-established and reliable method, serves as a crucial tool for determining the bioequivalence and potency of topical corticosteroid formulations like Diflorasone Diacetate.[6][7] This assay quantifies the skin blanching effect, which is a direct consequence of the drug's ability to constrict dermal capillaries.[8] The degree of vasoconstriction is proportional to the rate and extent of the corticosteroid's diffusion through the skin barrier and its intrinsic activity at the receptor site.
These application notes provide a detailed protocol for conducting a vasoconstrictor assay for this compound, encompassing both visual and instrumental assessment methods. The described methodologies are based on the principles of the Stoughton-McKenzie assay, a widely accepted standard in the field.[1]
Signaling Pathway of this compound-Induced Vasoconstriction
This compound, upon topical application, penetrates the skin and binds to cytosolic glucocorticoid receptors (GCR) within keratinocytes and other skin cells. This binding event triggers a conformational change in the GCR, leading to its translocation into the nucleus. Inside the nucleus, the this compound-GCR complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of target genes, resulting in the increased production of anti-inflammatory proteins and the decreased synthesis of pro-inflammatory mediators. The precise mechanism leading to vasoconstriction is not fully elucidated but is thought to involve the inhibition of vasodilating substances like prostaglandins (B1171923) and nitric oxide, and potentially the potentiation of vasoconstrictors such as norepinephrine.[5][8]
Experimental Protocols
A meticulously designed experimental workflow is essential for obtaining reliable and reproducible results in a vasoconstrictor assay.
Materials
-
This compound cream/ointment (0.05%)
-
Reference standard corticosteroid (e.g., Clobetasol Propionate 0.05%)
-
Vehicle control (placebo)
-
Occlusive dressing (e.g., Finn Chambers® on Scanpor® tape)
-
Non-occlusive covering
-
Chromameter (e.g., Minolta CR-400)
-
Surgical skin marker
-
Syringes or positive displacement pipettes for application
-
Gauze and saline solution
-
Stopwatch
Subject Selection
-
Recruit healthy adult volunteers with normal skin on their forearms.
-
Screen subjects for a history of skin diseases, allergies to corticosteroids, or use of medications that may interfere with the assay.
-
Select subjects who demonstrate a discernible blanching response to a potent corticosteroid in a preliminary test.
Experimental Procedure
-
Test Site Demarcation: On the volar aspect of the forearms, mark out several 2 cm x 2 cm test sites, ensuring a minimum distance of 2 cm between each site.
-
Baseline Measurement: Allow the subjects to acclimatize to the room temperature for at least 30 minutes. Record the baseline skin color of each test site using both visual assessment and a chromameter.
-
Application of Test Articles: Apply a standardized amount (e.g., 10 µL) of this compound formulation, reference standard, and vehicle control to the designated test sites.
-
Occlusion (Optional but Recommended): For enhanced penetration, cover the application sites with an occlusive dressing. For non-occluded studies, a light, non-occlusive covering can be used to protect the sites.
-
Application Duration: The application duration can vary, but a common period is 6 to 16 hours.[1]
-
Removal of Formulation: After the specified duration, carefully remove the dressing and any residual formulation using a dry gauze, followed by a gentle wipe with a saline-moistened gauze.
-
Post-Application Assessments: Conduct visual and chromameter assessments of each test site at predetermined time points after removal of the formulation (e.g., 2, 4, 6, 8, 12, and 24 hours).
Assessment Methods
1. Visual Assessment:
A trained and blinded observer should score the degree of skin blanching at each test site using a standardized scale.
Table 1: Visual Assessment Scoring Scale for Skin Blanching
| Score | Description of Pallor |
| 0 | No pallor; no change from the surrounding skin.[2] |
| 1 | Mild pallor; slight or indistinct outline of the application site.[2] |
| 2 | Moderate pallor; discernible outline of the application site.[2] |
| 3 | Intense pallor; a clear and distinct outline of the application site.[2] |
2. Chromameter Measurement:
A chromameter provides an objective measure of skin color. The a* value, which represents the red-green spectrum, is typically used to quantify erythema and blanching. A decrease in the a* value indicates an increase in skin pallor.
-
Calibrate the chromameter according to the manufacturer's instructions.
-
Take three readings at each test site and calculate the average.
-
The change in a* value from baseline (Δa*) is used for data analysis.
Data Presentation and Analysis
Quantitative data from the vasoconstrictor assay should be summarized in a clear and structured format to facilitate comparison between different formulations. The Area Under the Effect Curve (AUEC) is a common parameter used to represent the overall vasoconstrictive effect over time.
Table 2: Mean Visual Scores Over Time
| Time (hours) | This compound (0.05%) | Reference Standard (Clobetasol Propionate 0.05%) | Vehicle Control |
| 2 | 2.5 ± 0.5 | 2.7 ± 0.4 | 0.1 ± 0.2 |
| 4 | 2.8 ± 0.4 | 2.9 ± 0.3 | 0.0 ± 0.1 |
| 6 | 2.6 ± 0.6 | 2.7 ± 0.5 | 0.0 ± 0.0 |
| 8 | 2.2 ± 0.7 | 2.4 ± 0.6 | 0.0 ± 0.0 |
| 12 | 1.5 ± 0.8 | 1.8 ± 0.7 | 0.0 ± 0.0 |
| 24 | 0.5 ± 0.5 | 0.7 ± 0.6 | 0.0 ± 0.0 |
Data are presented as mean ± standard deviation.
Table 3: Mean Change in Chromameter a Value (Δa) from Baseline**
| Time (hours) | This compound (0.05%) | Reference Standard (Clobetasol Propionate 0.05%) | Vehicle Control |
| 2 | -5.2 ± 1.1 | -5.8 ± 1.3 | -0.2 ± 0.3 |
| 4 | -6.1 ± 1.3 | -6.5 ± 1.5 | -0.1 ± 0.2 |
| 6 | -5.8 ± 1.4 | -6.1 ± 1.6 | 0.0 ± 0.1 |
| 8 | -4.9 ± 1.2 | -5.3 ± 1.4 | 0.1 ± 0.2 |
| 12 | -3.2 ± 1.0 | -3.8 ± 1.1 | 0.1 ± 0.3 |
| 24 | -1.1 ± 0.8 | -1.5 ± 0.9 | 0.2 ± 0.4 |
Data are presented as mean ± standard deviation.
Data Analysis:
The Area Under the Effect Curve (AUEC) from time zero to the last measurement point (e.g., AUEC₀₋₂₄) can be calculated for both visual scores and Δa* values using the trapezoidal rule.[9] Statistical analysis, such as ANOVA, can then be performed to compare the AUEC values between the different formulations.
Conclusion
The vasoconstrictor assay is a robust and indispensable tool in the development and evaluation of topical corticosteroid formulations. The detailed protocols and data presentation guidelines provided in these application notes offer a comprehensive framework for researchers and scientists to accurately assess the potency and bioequivalence of this compound. Adherence to a standardized methodology is paramount for generating high-quality, reproducible data that can effectively inform drug development decisions.
References
- 1. gmp-compliance.org [gmp-compliance.org]
- 2. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 3. Articles [globalrx.com]
- 4. Articles [globalrx.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The skin-blanching assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Delivery of Diflorasone Diacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and evaluation of topical delivery systems for Diflorasone Diacetate. The information is intended to guide researchers in the development and characterization of novel cream, ointment, and gel formulations for this high-potency corticosteroid.
Introduction to this compound
This compound is a synthetic corticosteroid used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2] As a high-potency topical steroid, the design of its delivery vehicle is critical to ensure optimal drug delivery to the target site while minimizing systemic absorption and potential side effects.[2][3] It functions by acting as an anti-inflammatory, anti-pruritic, and vasoconstrictive agent.[1][2]
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects through a genomic pathway. After diffusing across the cell membrane, it binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding triggers a conformational change, leading to the translocation of the GR-drug complex into the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), modulating gene transcription. A key outcome is the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins control the biosynthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting the release of their common precursor, arachidonic acid.[1][2]
Formulation Data
The following tables summarize the excipients found in commercially available this compound 0.05% cream and ointment formulations. These serve as a reference for developing new formulations.
Table 1: Excipients in Commercial 0.05% this compound Cream [1][2]
| Function | Excipient |
| Solvent/Vehicle | Purified Water, Mineral Oil, Propylene Glycol, Vegetable Oil |
| Emulsifier/Surfactant | Glyceryl Stearate/PEG-100 Stearate, Polyoxyl 40 Stearate, Polysorbate 60, Sorbitan Monostearate, Lanolin Alcohol |
| Stiffening Agent | Cetyl Alcohol |
| Emollient | Isopropyl Myristate |
| Buffering Agent | Citric Acid, Monobasic Sodium Phosphate |
| Antioxidant | Butylated Hydroxytoluene |
Table 2: Excipients in Commercial 0.05% this compound Ointment [3]
| Function | Excipient |
| Ointment Base | White Petrolatum |
| Emulsifier | Glyceryl Monostearate |
| Solvent | Propylene Glycol |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific formulation being tested.
In Vitro Release Testing (IVRT)
This protocol describes the measurement of drug release from a topical formulation through a synthetic membrane.
Methodology:
-
Apparatus: Use a set of vertical diffusion cells (VDCs), also known as Franz cells.[4]
-
Membrane Selection: Select an inert synthetic membrane (e.g., Tuffryn®, cellulose (B213188) acetate) that does not bind the drug and is not rate-limiting to diffusion.
-
Receptor Medium: Prepare a receptor medium that ensures sink conditions. A common medium for corticosteroids is a mixture of water and ethanol (B145695) (e.g., 70:30 v/v).[4] The medium should be degassed before use.
-
Setup:
-
Assemble the VDCs, ensuring no air bubbles are trapped beneath the membrane.
-
Fill the receptor chamber with the receptor medium and equilibrate the system to 32°C ± 1°C to mimic skin surface temperature.[4]
-
Maintain constant stirring of the receptor fluid (e.g., 600 rpm).
-
-
Dosing: Apply a finite dose of the this compound formulation uniformly onto the membrane surface.
-
Sampling: At predetermined time points (e.g., 1, 2, 3, 4, and 6 hours), withdraw an aliquot of the receptor medium for analysis, and replace it with an equal volume of fresh, pre-warmed medium.[5]
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method (see Table 3).
-
Data Presentation: Plot the cumulative amount of drug released per unit area against the square root of time. The slope of the linear portion of the curve represents the release rate.
In Vitro Skin Permeation Testing (IVPT)
This protocol assesses the permeation of this compound through an excised skin membrane.
Methodology:
-
Apparatus: Utilize vertical diffusion cells (VDCs) as in the IVRT protocol.
-
Membrane Preparation:
-
Use excised human or animal (e.g., porcine) skin.[6]
-
Carefully remove subcutaneous fat and dermis to a desired thickness (e.g., 200-400 µm) using a dermatome.
-
Cut the skin to fit the diffusion cell orifice.
-
-
Receptor Medium: A phosphate-buffered saline (PBS) solution at pH 7.4 is often suitable to mimic physiological conditions. The medium should be degassed.
-
Setup: Follow the same setup procedure as for IVRT, mounting the skin with the stratum corneum side facing the donor chamber. Equilibrate to 32°C ± 1°C.
-
Dosing: Apply a finite dose of the formulation to the skin surface.
-
Sampling: Collect samples from the receptor medium at appropriate intervals over a longer duration (e.g., up to 24-48 hours) to capture the permeation profile. Replace with fresh, pre-warmed medium.
-
Analysis: Quantify the drug concentration in the samples using a validated HPLC method.
-
Data Presentation: Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in samples from release and permeation studies.
Table 3: Example HPLC Method Parameters for this compound Analysis [7]
| Parameter | Condition |
| Column | InertSustain C18 (5 µm, 150 x 6.0 mm I.D.) |
| Mobile Phase | Acetonitrile : Tetrahydrofuran : Buffer* (40:10:55, v/v/v) |
| *Buffer | 6.8 g/L Monobasic Potassium Phosphate, pH adjusted to 4.0 with phosphoric acid |
| Flow Rate | 1.1 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Vasoconstrictor Assay (Skin Blanching)
This in vivo pharmacodynamic assay is used to assess the potency and bioequivalence of topical corticosteroid formulations.[8]
Methodology:
-
Study Design: The FDA recommends a two-stage approach: a pilot dose duration-response study followed by a pivotal bioequivalence study.[9]
-
Subjects: Healthy volunteers with no skin diseases, who show a detectable blanching response to a reference corticosteroid.
-
Pilot Study:
-
Apply the reference standard formulation to multiple sites on the forearm for varying durations (e.g., 0.5, 1, 2, 4, 8 hours).
-
After the application period, gently remove the formulation.
-
Measure the intensity of skin blanching (vasoconstriction) at specified time points (e.g., 2, 4, 8, 12, 24 hours post-removal) using a chromameter.
-
Determine the dose duration that produces 50% of the maximal response (ED50).[8]
-
-
Pivotal Study:
-
Based on the pilot study, select dose durations around the ED50 to compare the test and reference formulations.
-
Apply both formulations to randomized sites on the forearms of subjects.
-
Measure skin blanching over time using a chromameter.
-
Calculate the area under the effect curve (AUEC) for the blanching response. Bioequivalence is assessed by comparing the AUEC of the test and reference products.
-
Stability Testing
A stability study protocol is essential to determine the shelf-life of a new formulation.
Methodology:
-
Batches: Use at least three batches of the final formulation in its proposed commercial packaging.
-
Storage Conditions: Store samples under conditions recommended by the International Council for Harmonisation (ICH) guidelines.[10]
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.[11]
-
-
Parameters to Test: The stability protocol should include tests for attributes susceptible to change.[12]
-
Physical: Appearance (color, homogeneity, phase separation), pH, viscosity.
-
Chemical: Assay of this compound, content of degradation products, preservative content (if applicable).
-
Microbiological: Sterility and/or microbial limits testing.
-
-
Acceptance Criteria: Pre-defined acceptance criteria for each test parameter should be established. The formulation is considered stable if it remains within these specifications throughout the study period.
References
- 1. This compound Cream USP, 0.05% [dailymed.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. uspnf.com [uspnf.com]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. glsciences.com [glsciences.com]
- 8. fda.gov [fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. japsonline.com [japsonline.com]
- 12. asean.org [asean.org]
Application Notes and Protocols for In Vivo Microdialysis in Pharmacokinetic Studies of Diflorasone Diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflorasone diacetate is a high-potency topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of corticosteroid-responsive dermatoses.[1] Understanding its pharmacokinetic profile directly within the target tissue—the skin—is crucial for optimizing drug delivery, ensuring efficacy, and minimizing potential systemic side effects. In vivo microdialysis is a minimally invasive sampling technique that allows for the continuous measurement of unbound drug concentrations in the interstitial fluid of the dermis, providing real-time data on drug penetration, distribution, and elimination at the site of action.
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to assess the pharmacokinetics of this compound following topical application.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by binding to glucocorticoid receptors in the cytoplasm of skin cells.[2] This complex then translocates to the nucleus, where it modulates gene expression, leading to the synthesis of anti-inflammatory proteins like lipocortin-1 and the inhibition of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[2][3] Additionally, it exhibits vasoconstrictive actions, reducing edema and erythema.[1][2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in a skin cell.
Experimental Protocols
Materials and Reagents
-
This compound topical formulation (e.g., 0.05% cream or ointment)
-
Microdialysis probes (linear, with a molecular weight cut-off suitable for this compound, e.g., 2-20 kDa)
-
Perfusion pump
-
Fraction collector (refrigerated)
-
Anesthesia (for animal studies)
-
HPLC-UV or LC-MS/MS system for analysis
-
This compound analytical standard
-
Perfusate solution (e.g., sterile Ringer's solution, potentially with a carrier for lipophilic drugs like a lipid emulsion)
-
Solvents for HPLC/LC-MS (e.g., acetonitrile (B52724), water, formic acid)
In Vivo Microdialysis Procedure (Representative Protocol)
This protocol is a general guideline and requires optimization for specific study designs.
-
Animal/Human Subject Preparation:
-
For animal studies, anesthetize the animal and shave the application site.
-
For human studies, clean the selected skin area (e.g., forearm).
-
-
Microdialysis Probe Insertion:
-
Using a guide cannula, insert the microdialysis probe intradermally to the desired depth.
-
Allow for a stabilization period (e.g., 60-90 minutes) to minimize the effects of insertion trauma on the surrounding tissue.
-
-
Perfusion:
-
Perfuse the probe with a suitable perfusate at a low, constant flow rate (e.g., 0.5-2.0 µL/min). For a lipophilic drug like this compound, a perfusate containing a lipid emulsion may be necessary to improve recovery.
-
Begin collecting dialysate samples in a refrigerated fraction collector at predetermined intervals (e.g., every 30-60 minutes).
-
-
Drug Application:
-
Apply a standardized amount of the this compound formulation to a defined area of the skin overlying the microdialysis probe.
-
-
Sample Collection:
-
Continue collecting dialysate samples for the duration of the study (e.g., 8-24 hours) to capture the full pharmacokinetic profile.
-
-
Probe Calibration (Recovery):
-
Determine the in vivo recovery of the probe to quantify the absolute concentration of this compound in the interstitial fluid. The retrodialysis by drug method is a common approach.
-
Analytical Method: Quantification of this compound
-
Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for higher sensitivity.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used.
-
Column: A C18 column is typically suitable.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Validation: The analytical method should be validated for linearity, accuracy, precision, and limit of quantification in the perfusate matrix.
Experimental Workflow
Caption: Workflow for in vivo microdialysis of this compound.
Data Presentation
Quantitative data from microdialysis studies should be summarized in clear, structured tables to facilitate comparison and interpretation. The following are template tables for presenting key findings. The values provided are hypothetical and for illustrative purposes only.
Table 1: Microdialysis Experimental Parameters
| Parameter | Value |
|---|---|
| Microdialysis Probe Type | Linear |
| Membrane Material | Polycarbonate |
| Membrane Length | 10 mm |
| Molecular Weight Cut-Off | 20 kDa |
| Perfusion Flow Rate | 1.0 µL/min |
| Perfusate Composition | Ringer's solution with 2% Lipid Emulsion |
| Sampling Interval | 30 min |
| In Vivo Recovery (Retrodialysis) | 25 ± 5% |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Dermis
| Parameter | Formulation A (Cream) | Formulation B (Ointment) |
|---|---|---|
| Cmax (ng/mL) | 150.2 ± 25.8 | 185.6 ± 32.1 |
| Tmax (hours) | 4.5 ± 1.0 | 6.0 ± 1.2 |
| AUC0-t (ng*h/mL) | 980.5 ± 150.7 | 1250.3 ± 210.4 |
| t1/2 (hours) | 3.2 ± 0.8 | 4.1 ± 0.9 |
Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC0-t: Area under the concentration-time curve; t1/2: Half-life.
Logical Relationships in Study Design
The design of a microdialysis study for this compound involves several interconnected components, from initial planning to final data interpretation.
Caption: Logical flow of a microdialysis study.
Conclusion
In vivo microdialysis is a powerful technique for elucidating the dermal pharmacokinetics of topically applied this compound. By providing direct access to unbound drug concentrations in the target tissue, it offers invaluable insights for drug development, formulation optimization, and bioequivalence studies. The protocols and guidelines presented here serve as a foundation for researchers to design and execute robust microdialysis studies for this potent corticosteroid.
References
- 1. Pharmacodynamics and dermatopharmacokinetics of betamethasone 17-valerate: assessment of topical bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of dermal microdialysis for the determination of bioavailability of clobetasol propionate applied to the skin of human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantification of Diflorasone Diacetate in Tissue Samples using LC-MS/MS
Introduction
Diflorasone (B526067) diacetate is a potent topical corticosteroid used for the treatment of various skin disorders.[1][2] Assessing its concentration in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This application note provides a detailed protocol for the sensitive and selective quantification of diflorasone diacetate in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology encompasses tissue homogenization, liquid-liquid extraction for sample clean-up, and subsequent analysis by a robust LC-MS/MS method.
Analytical Method Overview
The analytical method is based on a liquid-liquid extraction procedure to isolate this compound from the complex tissue matrix, followed by chromatographic separation using a C18 reversed-phase column and detection with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity, which is essential for quantifying low concentrations of the analyte in biological tissues. While various analytical methods like HPLC-UV have been reported for this compound, LC-MS/MS is the preferred technique for bioanalytical applications due to its superior sensitivity and specificity.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (USP grade)[5]
-
Internal Standard (IS), e.g., a structurally similar corticosteroid not present in the sample
-
Acetonitrile (B52724) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Tissue homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Glass test tubes
-
Homogenizer (bead beater or rotor-stator)
-
Centrifuge
-
Nitrogen evaporator or centrifugal vacuum concentrator (e.g., SpeedVac™)[6]
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike the matrix for the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and QC Samples: Spike blank tissue homogenate with the appropriate working standard solutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and at least three levels of QC samples (low, medium, and high).
Tissue Sample Preparation
This protocol is a modification of standard steroid extraction protocols.[6]
-
Homogenization: Accurately weigh approximately 100 mg of the tissue sample into a 2 mL tube containing homogenization beads. Add 500 µL of cold PBS. Homogenize the tissue until a uniform consistency is achieved.
-
Spiking with IS: To a 100 µL aliquot of the tissue homogenate, add 10 µL of the IS working solution and vortex briefly.
-
Protein Precipitation and Extraction: Add 1.5 mL of acetonitrile to the sample, vortex vigorously for 1 minute to precipitate proteins and extract the analyte.[6]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and tissue debris.[6]
-
Supernatant Transfer: Carefully transfer the acetonitrile supernatant to a clean glass test tube.
-
Liquid-Liquid Extraction (Lipid Removal): Add 3 mL of hexane to the supernatant, vortex vigorously for 2 minutes.[6] Allow the layers to separate. The upper hexane layer contains lipids, while the lower acetonitrile layer contains the analyte of interest.
-
Acetonitrile Layer Collection: Carefully remove and discard the upper hexane layer. Transfer the lower acetonitrile layer to a clean glass tube.[6]
-
Evaporation: Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum concentrator.[6]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample at 12,000 x g for 5 minutes to remove any remaining particulate matter.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are recommended starting conditions and may require optimization.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. For this compound (m/z 495.2), potential product ions can be identified.[7] |
Data Presentation
The quantitative data should be summarized in a clear and structured format.
Table 3: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.1 - 100 | > 0.995 |
Table 4: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC | 0.3 | < 15% | < 15% | 85 - 115% |
| MQC | 7.5 | < 15% | < 15% | 85 - 115% |
| HQC | 75 | < 15% | < 15% | 85 - 115% |
Visualization of Experimental Workflow
Caption: Workflow for this compound quantification in tissue.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in tissue samples using LC-MS/MS. The method is designed to be sensitive, selective, and robust, making it suitable for a variety of research and drug development applications. The provided experimental workflow and data presentation tables offer a clear guide for researchers and scientists. It is recommended that the method be fully validated in the specific tissue matrix of interest according to regulatory guidelines.
References
Application Notes and Protocols for In Vitro Release Testing of Diflorasone Diacetate Using Franz Diffusion Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing Franz diffusion cells to study the in vitro release of Diflorasone Diacetate from semi-solid dosage forms. This compound is a high-potency topical corticosteroid used for its anti-inflammatory and antipruritic properties.[1] Understanding the release kinetics of the active pharmaceutical ingredient (API) from its formulation is a critical aspect of product development, quality control, and bioequivalence assessment. The Franz diffusion cell is a well-established in vitro model for evaluating the performance of topical and transdermal drug delivery systems.[2]
This document outlines the principles of the Franz diffusion cell methodology, detailed experimental protocols, data analysis, and visualization of the underlying biological mechanism of action.
Principles of Franz Diffusion Cell Technology
The Franz diffusion cell is a simple, reproducible, and widely used apparatus for measuring the release of drugs from topical formulations.[3] It consists of a donor chamber, where the formulation is applied, and a receptor chamber, which contains a receptor medium. These two chambers are separated by a membrane that should be inert and not rate-limiting to the diffusion of the drug.[4] The system is maintained at a constant temperature, typically 32°C, to simulate skin surface temperature.[5] Samples are collected from the receptor chamber at predetermined time intervals and analyzed to determine the concentration of the released drug.
Experimental Protocols
Materials and Equipment
-
Franz Diffusion Cells: Glass vertical diffusion cells with a known diffusion area and receptor volume.
-
Membrane: Synthetic inert membrane (e.g., 0.45 µm cellulose (B213188) acetate).[4]
-
Receptor Medium: Phosphate (B84403) buffer pH 5.8: Ethanol (50:50, v/v).[4] This mixture is necessary to ensure sink conditions, as this compound is insoluble in water.[4]
-
This compound Formulation: Ointment containing 0.05% this compound. A typical ointment base consists of glyceryl monostearate, propylene (B89431) glycol, and white petrolatum.[4]
-
High-Performance Liquid Chromatography (HPLC) System: Equipped with a UV detector.
-
Water Bath/Circulator: To maintain the temperature of the Franz cells at 32°C ± 0.5°C.[5]
-
Magnetic Stirrer and Stir Bars.
-
Syringes and Needles for sampling.
-
Parafilm® or other suitable covering for the donor chamber.
Experimental Workflow
The following diagram illustrates the key steps involved in a Franz diffusion cell experiment for studying this compound release.
Experimental workflow for this compound release testing.
Detailed Methodology
-
Preparation of Receptor Medium: Prepare a 50:50 (v/v) solution of phosphate buffer (pH 5.8) and ethanol. Degas the medium before use to prevent the formation of air bubbles in the Franz cell.[5]
-
Membrane Preparation: Cut the synthetic membrane to a size that fits the Franz diffusion cell. Hydrate the membrane by soaking it in the receptor medium for at least 30 minutes prior to the experiment.
-
Franz Cell Assembly and Equilibration:
-
Assemble the Franz diffusion cells, ensuring a leak-proof seal between the donor and receptor chambers with the prepared membrane in place.
-
Fill the receptor chamber with the degassed receptor medium, ensuring there are no air bubbles trapped beneath the membrane.
-
Place a small magnetic stir bar in the receptor chamber.
-
Place the assembled cells in a water bath set to maintain the receptor chamber temperature at 32°C ± 0.5°C.[5]
-
Allow the cells to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Accurately weigh a sample of the this compound ointment.
-
Apply the ointment uniformly to the surface of the membrane in the donor chamber.
-
Cover the donor chamber with Parafilm® to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor medium from the sampling port of each cell.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
-
-
Sample Analysis by HPLC:
-
Analyze the collected samples for this compound concentration using a validated HPLC method. The following parameters have been reported as suitable:[5]
-
Prepare a calibration curve using standard solutions of this compound in the receptor medium.
-
Data Presentation and Analysis
The cumulative amount of this compound released per unit area (µg/cm²) is calculated for each time point. The following table presents representative data for the in vitro release of this compound from an ointment formulation.
| Time (hours) | Cumulative Amount Released (µg/cm²) | Cumulative Release (%) |
| 1 | 5.2 | 2.1 |
| 3 | 12.8 | 5.1 |
| 6 | 23.5 | 9.4 |
| 9 | 33.1 | 13.2 |
| 12 | 41.5 | 16.6 |
| 18 | 54.3 | 21.7 |
| 24 | 61.0 | 24.4[4] |
Note: The data in this table is representative and may vary depending on the specific formulation and experimental conditions.
Mechanism of Action of this compound
This compound is a corticosteroid that exerts its anti-inflammatory effects by modulating gene expression. The following diagram illustrates the signaling pathway.
Signaling pathway of this compound.
Upon topical application, this compound penetrates the skin and binds to glucocorticoid receptors in the cytoplasm of skin cells.[5] This binding forms a receptor-steroid complex that translocates into the cell nucleus.[5] In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[5] This interaction leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory mediators, including cytokines and prostaglandins.[5] This modulation of gene expression results in the anti-inflammatory, vasoconstrictive, and antipruritic effects of this compound.[6]
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound Ointment USP, 0.05% [dailymed.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Troubleshooting & Optimization
Technical Support Center: Improving Diflorasone Diacetate Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Diflorasone Diacetate in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for dissolving this compound to create a stock solution for in vitro assays.[1][2][3] this compound is readily soluble in DMSO at high concentrations, while it is practically insoluble in water and ethanol.[1]
Q2: What is the maximum concentration of DMSO that is safe for most cell lines in culture?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity.[4][5] However, sensitivity to DMSO can vary between cell lines.[6] It is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO. Ideally, the final DMSO concentration should be ≤0.1% for sensitive cell lines or long-term experiments.[4][6]
Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds like this compound. This occurs because the compound is not soluble in the aqueous environment once the DMSO is diluted. Several strategies can help prevent this:
-
Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C.[7]
-
Slow, dropwise addition: Add the DMSO stock solution to the media slowly, drop by drop, while gently vortexing or swirling the media to ensure rapid mixing and dispersion.[7]
-
Serial dilutions: Instead of adding a highly concentrated stock directly to your final culture volume, perform one or more intermediate dilution steps in pre-warmed media.[7]
-
Lower the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound to stay below its aqueous solubility limit.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions prepared in DMSO should be stored at -20°C or -80°C for long-term stability.[2][3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
-
Problem: The this compound powder is not fully dissolving in the chosen solvent.
-
Possible Cause:
-
An inappropriate solvent is being used.
-
The concentration is too high for the solvent's capacity.
-
Insufficient mixing or agitation.
-
-
Solution:
-
Ensure you are using a high-purity, anhydrous grade of DMSO.
-
Try reducing the concentration of the stock solution.
-
Use gentle warming (e.g., a 37°C water bath) and vortexing or sonication to aid dissolution.[3] Be cautious with heating as it can potentially degrade the compound.
-
Issue 2: Cloudiness or Precipitate Formation in Media Over Time
-
Problem: The cell culture media containing this compound appears clear initially but becomes cloudy or forms a precipitate after incubation.
-
Possible Cause:
-
Compound Instability: The compound may be degrading or interacting with media components over time.
-
Temperature Fluctuations: Repeated removal of the culture vessel from the incubator can cause temperature changes that affect solubility.
-
pH Shift: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of the compound.[7]
-
Evaporation: Evaporation of media in the incubator can increase the compound's concentration beyond its solubility limit.
-
-
Solution:
-
Prepare fresh media with this compound for each experiment or media change.
-
Minimize the time that culture vessels are outside the incubator.
-
Monitor the pH of your culture medium and consider more frequent media changes for dense cultures.
-
Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | 99 - 100 mg/mL | [1][3] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| Methanol | Soluble | [8] |
| Acetone | Soluble | [8] |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | General Recommendation | Reference(s) |
| ≤ 0.1% | Ideal for sensitive cell lines and long-term studies. | [4][6] |
| 0.1% - 0.5% | Generally well-tolerated by most robust cell lines for acute exposure. | [4][5] |
| > 0.5% | Increased risk of cytotoxicity and off-target effects. Requires careful validation with vehicle controls. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 494.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 4.945 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
-
-
Procedure (for a final concentration of 10 µM with 0.1% DMSO):
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed media. This results in a 1 mM solution with 10% DMSO.
-
-
Final Dilution:
-
Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed complete cell culture medium in your culture vessel. This will give a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Gently mix the media in the culture vessel by swirling or pipetting up and down carefully to avoid disturbing the cells.
-
Always include a vehicle control containing the same final concentration of DMSO (in this case, 0.1%) without the drug.
-
Mandatory Visualization
Caption: Glucocorticoid receptor signaling pathway of this compound.
Caption: Experimental workflow for this compound solution preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Diflorasone Diacetate Cream & Ointment Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diflorasone (B526067) Diacetate cream and ointment formulations.
Troubleshooting Guide
This guide addresses common challenges encountered during the formulation of Diflorasone Diacetate topical products.
1. Issue: Inconsistent Viscosity or Texture in the Cream/Ointment Batch
-
Question: Our this compound formulation shows significant batch-to-batch variation in viscosity. What are the potential causes and how can we troubleshoot this?
-
Answer: Inconsistent viscosity is a common challenge in semi-solid formulations and can stem from several factors. A systematic approach is necessary to identify the root cause.
-
Potential Causes & Solutions:
Potential Cause Troubleshooting Steps Inaccurate Measurement of Ingredients Verify the calibration of weighing balances. Ensure meticulous measurement of all excipients, especially viscosity-enhancing agents. Inadequate Homogenization Optimize mixing speed and time. For emulsions, consider using a high-shear homogenizer to ensure uniform droplet size distribution.[1] Temperature Fluctuations During Processing Maintain strict temperature control during all manufacturing stages.[1] Rapid or slow heating/cooling can impact the crystalline structure of waxes and the hydration of polymers. Variability in Raw Material Properties Source excipients from reliable suppliers and establish clear specifications for critical material attributes (e.g., particle size, viscosity of liquid excipients). Improper Order of Ingredient Addition Generally, hydrophilic components should be added to the aqueous phase and lipophilic components to the oil phase before emulsification. The active pharmaceutical ingredient (API) addition step should be carefully controlled.
Experimental Protocol: Viscosity Measurement
A rotational viscometer is typically used to measure the viscosity of semi-solid formulations.
-
Apparatus: Rotational viscometer with appropriate spindle (e.g., cone and plate or parallel plate).
-
Method:
-
Equilibrate the formulation sample to a controlled temperature (e.g., 25°C).
-
Place an appropriate amount of the sample on the viscometer plate.
-
Lower the spindle to the correct gap setting.
-
Measure the viscosity at a range of shear rates to characterize the rheological behavior (e.g., shear-thinning).
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Logical Workflow for Troubleshooting Inconsistent Viscosity
Caption: Troubleshooting workflow for inconsistent viscosity.
-
2. Issue: Phase Separation or Drug Precipitation in the Formulation
-
Question: We are observing phase separation in our this compound cream after a few weeks of storage. What could be the cause and how can we improve its physical stability?
-
Answer: Phase separation in creams (emulsions) or drug precipitation indicates formulation instability. This can be due to improper emulsification, excipient incompatibility, or changes in the crystalline form of the API.
-
Potential Causes & Solutions:
Potential Cause Troubleshooting Steps Inadequate Emulsification Optimize the concentration and type of emulsifying agents. Ensure the homogenization process creates a stable emulsion with a small and uniform droplet size. Excipient Incompatibility Conduct compatibility studies of this compound with all excipients. Common excipients for topical formulations include petrolatum, mineral oil, propylene (B89431) glycol, and various waxes and emulsifiers.[2][3] Crystal Growth of API Ensure the API is fully dissolved in the appropriate phase during manufacturing. The use of co-solvents might be necessary. Monitor for changes in the solid-state properties of the API over time using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). Inappropriate Storage Conditions Store the formulation in well-closed containers at controlled room temperature, protected from light.[4] pH Shift The pH of the formulation can affect the stability of the emulsion and the solubility of the API. Incorporate a suitable buffering system to maintain the optimal pH.[5]
Experimental Protocol: Excipient Compatibility Study
-
Prepare binary mixtures of this compound with each excipient in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.
-
Analyze the samples at predetermined time points (e.g., 1, 2, and 4 weeks) for the appearance of new peaks (degradants) using a stability-indicating HPLC method.
-
Visually inspect for any physical changes such as color change or liquefaction.
Signaling Pathway for Phase Separation
Caption: Factors leading to phase separation in emulsions.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider during formulation development?
A1: Understanding the physicochemical properties of this compound is crucial for successful formulation.
| Property | Value | Significance in Formulation |
| Molecular Weight | 494.5 g/mol [6] | Impacts diffusion and permeation characteristics. |
| Melting Point | 221-223°C (decomposes)[7] | Important for setting manufacturing process temperatures to avoid degradation. |
| Water Solubility | 6.5 mg/L (22°C)[7] | Indicates that it is practically insoluble in water, necessitating a suitable vehicle for solubilization or suspension. |
| pKa | 12.63 ± 0.70 (Predicted)[7] | Suggests it is a neutral molecule under physiological pH, which influences its partitioning behavior. |
Q2: Which excipients are commonly used in this compound cream and ointment formulations?
A2: Based on publicly available information for commercial products, the following excipients are frequently used:
-
Ointment Base: White Petrolatum, Mineral Oil, Glyceryl Monostearate, Propylene Glycol.[2][3]
-
Cream Base: Purified Water, Propylene Glycol, Stearyl Alcohol, Cetyl Alcohol, Sorbitan Monostearate, Polysorbate 60, Mineral Oil.[8]
-
Other Excipients: Butylated Hydroxytoluene (antioxidant), Citric Acid (pH modifier), Lanolin Alcohol (emollient/emulsifier).[8]
Q3: How can the in vitro release of this compound from an ointment be tested?
A3: An in vitro release test (IVRT) is a critical performance test for semi-solid dosage forms. A novel and reproducible IVRT method for a hydrophobic this compound ointment has been developed using a Reciprocating Cylinder (USP Apparatus 3).[9]
-
Key Parameters of the Published Method: [9]
-
Apparatus: USP Apparatus 3 (Reciprocating Cylinder)
-
Membrane: Dialysis membrane (12-14 kD MWCO)
-
Receptor Medium: Phosphate buffer pH 5.8: Ethanol (B145695) (50:50, v/v)
-
Temperature: 32°C ± 0.5°C
-
Agitation: 20 dpm
-
Duration: 24 hours
-
The use of ethanol in the receptor medium is necessary due to the poor aqueous solubility of this compound.[9]
Q4: What are the primary degradation pathways for corticosteroids like this compound in topical formulations?
A4: Corticosteroids can undergo degradation through several pathways, with oxidation being a significant concern in both aqueous (cream) and non-aqueous (ointment) formulations.[1][10] The 20-keto-21-hydroxyl group is particularly susceptible to oxidation.[10] Hydrolysis can also occur, especially at extreme pH values.[5] The inclusion of antioxidants like butylated hydroxytoluene (BHT) and controlling the pH of the formulation are common strategies to enhance stability.[11]
Q5: What analytical methods are suitable for the assay of this compound in cream and ointment formulations?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound in semi-solid formulations.[9][12] A validated HPLC method can also serve as a stability-indicating method if it can separate the parent drug from its degradation products.
-
Typical HPLC Method Components:
-
Column: A C18 or silica (B1680970) gel column is often used.[9]
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer is typically employed.[9]
-
Detection: UV detection at a wavelength of around 254 nm is common.[9]
-
Internal Standard: An internal standard, such as isoflupredone (B118300) acetate, can be used to improve accuracy and precision.[9]
-
Disclaimer: This information is intended for technical support and informational purposes only and should not be considered as a substitute for professional advice, thorough literature review, and rigorous experimental validation. Formulation and manufacturing processes should always be developed and validated in accordance with current Good Manufacturing Practices (cGMP) and relevant regulatory guidelines.
References
- 1. rjptonline.org [rjptonline.org]
- 2. This compound Ointment USP, 0.05% [dailymed.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physical Stability Studies of Semi-Solid Formulations from Natural Compounds Loaded with Chitosan Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Ointment [drugfuture.com]
- 8. This compound Cream USP, 0.05% [dailymed.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Liquid chromatographic assay for this compound in cream and ointment formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation pathways of Diflorasone Diacetate in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diflorasone Diacetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under experimental stress conditions?
This compound, a potent topical corticosteroid, is susceptible to degradation under various stress conditions, primarily through hydrolysis, oxidation, and photolysis. The expected degradation products typically include mono-deacetyl and di-deacetyl derivatives, positional isomers, and minor oxidation products.[1] As a fluorinated synthetic glucocorticoid ester, the ester linkages are common sites for hydrolytic cleavage.
Q2: Which analytical techniques are most suitable for studying the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the most common and powerful technique for separating, identifying, and quantifying this compound and its degradation products.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the structural elucidation of isolated degradation products.[2] A validated stability-indicating HPLC method is crucial for ensuring that the drug peak is well-resolved from all potential impurities and degradants.
Q3: Are there official methods for the assay of this compound in pharmaceutical formulations?
Yes, the United States Pharmacopeia (USP) provides a monograph for this compound Cream which includes an HPLC-based assay method.[1] This method is suitable for determining the potency of the drug in the formulation but may require modification and validation to be fully stability-indicating, ensuring separation from all degradation products formed under stress conditions.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation peaks in HPLC.
Possible Causes:
-
Inappropriate Column Chemistry: The stationary phase of the HPLC column may not be providing sufficient selectivity for the parent drug and its closely related degradation products.
-
Suboptimal Mobile Phase Composition: The mobile phase polarity, pH, or additives may not be optimized for the separation.
-
Gradient Elution Not Optimized: For complex mixtures of degradants, an isocratic method may be insufficient. The gradient slope or duration might need adjustment.
Troubleshooting Steps:
-
Column Selection:
-
Ensure the use of a high-resolution column, such as a C18 or C8 with a small particle size (e.g., < 3 µm).
-
Consider a phenyl-hexyl or other stationary phase with different selectivity if C18 is not providing adequate separation.
-
-
Mobile Phase Optimization:
-
Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.
-
Adjust the pH of the aqueous phase. For corticosteroids, a slightly acidic pH (e.g., 3-5) often provides good peak shape.
-
Experiment with different buffer systems (e.g., phosphate, acetate, formate) and concentrations.
-
-
Gradient Adjustment:
-
If using a gradient, try a shallower gradient to increase the separation between closely eluting peaks.
-
Incorporate an isocratic hold at a specific mobile phase composition if a critical pair of peaks is difficult to resolve.
-
Issue 2: Identification of unknown peaks in the chromatogram of stressed samples.
Possible Causes:
-
Formation of unexpected degradation products.
-
Presence of impurities from reagents used in the stress study (e.g., peroxides in the oxidizing agent).
-
Interaction between the drug substance and excipients in a formulation.
Troubleshooting Steps:
-
Blank Analysis: Always run a blank sample (placebo/vehicle subjected to the same stress conditions) to identify peaks originating from the matrix or reagents.
-
Mass Spectrometry (MS) Analysis:
-
Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks.
-
Perform fragmentation analysis (MS/MS) to gain structural information about the unknown compounds. This can help in proposing tentative structures for the degradation products.
-
-
Forced Degradation of Placebo: If analyzing a formulated product, subject the placebo to the same stress conditions to identify any degradants arising from the excipients.
Issue 3: Mass balance failure in forced degradation studies.
Possible Cause:
-
Formation of non-chromophoric degradation products that are not detected by the UV detector.
-
Precipitation of the drug or its degradants.
-
Adsorption of the drug or degradants onto the container surface.
-
Formation of volatile degradation products.
Troubleshooting Steps:
-
Use of a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with the UV detector.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of all peaks, including the parent drug peak, to ensure that co-eluting impurities are not being missed.
-
Solubility Checks: Visually inspect stressed samples for any precipitation. If precipitation is observed, adjust the solvent used for sample preparation to ensure complete dissolution.
-
Material of Containers: Use inert materials for sample containers (e.g., borosilicate glass) to minimize adsorption.
Experimental Protocols
The following are generalized protocols for forced degradation studies based on ICH guidelines. These should be adapted based on the specific properties of this compound and the analytical method being used.
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).2. Add an equal volume of 0.1 M Hydrochloric Acid (HCl).3. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).4. At each time point, withdraw an aliquot, neutralize it with 0.1 M Sodium Hydroxide (NaOH), and dilute to the working concentration with the mobile phase. |
| Base Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent.2. Add an equal volume of 0.1 M Sodium Hydroxide (NaOH).3. Keep the solution at room temperature or slightly elevated temperature for a specified period.4. At each time point, withdraw an aliquot, neutralize it with 0.1 M Hydrochloric Acid (HCl), and dilute to the working concentration. |
| Oxidative Degradation | 1. Prepare a solution of this compound in a suitable solvent.2. Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).3. Store the solution at room temperature, protected from light, for a specified period.4. At each time point, withdraw an aliquot and dilute to the working concentration. |
| Thermal Degradation | 1. Place solid this compound powder in a controlled temperature oven (e.g., 60-80°C).2. For solutions, prepare a solution of the drug and place it in a controlled temperature environment.3. At specified time points, withdraw samples, dissolve (if solid), and dilute to the working concentration. |
| Photolytic Degradation | 1. Prepare a solution of this compound and place it in a photostability chamber.2. Expose the solution to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).3. Concurrently, keep a control sample protected from light.4. At specified time points, withdraw aliquots from both the exposed and control samples and dilute to the working concentration. |
Quantitative Data Summary
The following table is a template for summarizing quantitative data from forced degradation studies. Actual values would be populated based on experimental results.
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Major Degradant(s) (% Area) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 80 | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | Data | Data | Data |
| Oxidation | 3% H₂O₂ | 48 | 25 | Data | Data | Data |
| Thermal (Solid) | Dry Heat | 72 | 105 | Data | Data | Data |
| Photolysis | ICH Option 2 | As per guideline | 25 | Data | Data | Data |
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: General Degradation Pathways of this compound.
References
Technical Support Center: Optimizing HPLC Parameters for Diflorasone Diacetate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the analysis of Diflorasone Diacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and systematic solutions.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
-
Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Unwanted interactions between the analyte and active sites on the column packing can cause tailing.
-
Solution: Use a column with high-purity silica (B1680970) and good end-capping. An optimized ligand bonding process can also eliminate unwanted secondary silanol interactions.[1] Consider using a column with a different stationary phase, like a polar-embedded phase, which can reduce these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly affect peak shape.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For corticosteroids like this compound, a neutral or slightly acidic pH is often suitable.
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column.[2] If the column is contaminated, try flushing it with a strong solvent. If the stationary phase has degraded, the column may need to be replaced.
-
-
-
Peak Fronting:
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[3] If this is not feasible, use a weaker solvent for sample preparation.
-
-
Column Overload: Similar to peak tailing, overloading the column can also cause fronting.
-
Solution: Decrease the sample concentration or injection volume.
-
-
-
Split Peaks:
-
Contamination at the Column Inlet: Particulates or strongly retained compounds at the head of the column can disrupt the sample band.
-
Solution: Filter all samples and mobile phases before use.[4] An in-line filter or guard column can also help. Try back-flushing the column to remove contaminants.
-
-
Sample Solvent Incompatibility: A mismatch between the sample solvent and the mobile phase can cause peak splitting.[5]
-
Solution: Ensure the sample solvent is miscible with and has a similar or weaker elution strength than the mobile phase.
-
-
Column Void or Channeling: A void at the column inlet or channeling within the packed bed can lead to a split peak.
-
Solution: Inspect the column for any visible voids. If a void is present, the column may need to be replaced.
-
-
Problem 2: Inconsistent or Drifting Retention Times
Possible Causes & Solutions:
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can lead to retention time shifts.
-
Temperature Variations: Changes in column temperature will affect retention times.
-
Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can cause retention time drift.[6]
-
Solution: Allow adequate time for the column to re-equilibrate with the initial mobile phase conditions.
-
-
Leaks in the System: Leaks in pump fittings, seals, or connections can result in poor chromatography and shifting retention times.[3]
-
Solution: Regularly inspect the HPLC system for any signs of leaks and tighten or replace fittings as necessary.
-
-
Changes in Flow Rate: An unstable flow rate from the pump will directly impact retention times.
-
Solution: Check the pump for any issues such as air bubbles or faulty check valves. Regularly verify the pump's flow rate.
-
Problem 3: Baseline Noise or Drift
Possible Causes & Solutions:
-
Air Bubbles in the System: Air bubbles in the mobile phase, pump, or detector cell are a common cause of baseline noise.
-
Solution: Thoroughly degas the mobile phase using sonication, vacuum, or helium sparging.[4] Purge the pump to remove any trapped air.
-
-
Contaminated Mobile Phase or Column: Impurities in the solvents or a contaminated column can lead to a noisy or drifting baseline.[4][5]
-
Solution: Use high-purity, HPLC-grade solvents. Filter the mobile phase before use. If the column is suspected, flush it with a strong solvent.
-
-
Detector Lamp Instability: An aging or failing detector lamp can cause baseline drift.[4]
-
Solution: Check the lamp's energy output. If it is low or unstable, replace the lamp.
-
-
Incomplete Column Equilibration: A drifting baseline can occur if the column is not fully equilibrated with the mobile phase.
-
Solution: Increase the equilibration time before starting the analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC parameters for this compound analysis?
A1: A good starting point for developing an HPLC method for this compound is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. Detection is typically performed using a UV detector at around 254 nm. Refer to the tables below for published method parameters.
Q2: How can I improve the resolution between this compound and its impurities?
A2: Selectivity is the most powerful tool for optimizing separation in HPLC.[7] To improve resolution, you can:
-
Change the Stationary Phase: Trying different bonded phases such as C8, phenyl, or polar-embedded columns can alter the selectivity.[7][8]
-
Modify the Mobile Phase: Adjusting the organic modifier (e.g., switching from acetonitrile to methanol), changing the mobile phase pH, or adding a different buffer can significantly impact resolution.[8] For corticosteroids, a mobile phase of water, acetonitrile, methanol, and isopropanol (B130326) has been shown to yield good resolution.[9]
-
Optimize Temperature: Changing the column temperature can affect the selectivity of the separation.
-
Use a Gradient: A gradient elution, where the mobile phase composition is changed over time, can be effective for separating complex mixtures of corticosteroids.[10]
Q3: My column backpressure is too high. What should I do?
A3: High backpressure is often caused by a blockage in the system. Here's a systematic approach to identify and resolve the issue:
-
Check for Blockages: Start by removing the column and replacing it with a union to see if the pressure returns to normal. If it does, the blockage is in the column or guard column. If the pressure is still high, the blockage is likely in the injector, tubing, or in-line filter.
-
Column Blockage: If the column is the source of high pressure, try back-flushing it. If this doesn't work, the inlet frit may be clogged and need replacement.
-
System Blockage: If the blockage is elsewhere in the system, systematically check and clean or replace components, starting from the injector and moving towards the detector.
Q4: Can I use a different C18 column than what is specified in a published method?
A4: While you can use a different C18 column, be aware that not all C18 columns are the same. Differences in silica purity, particle size, pore size, carbon load, and end-capping can lead to different selectivity and retention times. If you use a different column, some method optimization may be necessary to achieve the desired separation. For reproducible analyses, it is best to use the same column type.[3]
Data Presentation
Table 1: Published HPLC Methods for this compound Analysis
| Parameter | Method 1 (Japanese Pharmacopoeia 17th Ed.)[11] | Method 2 (USP)[12] |
| Column | InertSustain C18 (5 µm, 150 x 6.0 mm I.D.) | 4.6-mm × 10-cm; 3-µm packing L3 |
| Mobile Phase | Acetonitrile:THF:Buffer* (40:10:55, v/v/v) | Water-saturated n-butyl chloride, water-saturated methylene (B1212753) chloride, glacial acetic acid, and tetrahydrofuran (B95107) (350:125:15:10) |
| Flow Rate | 1.1 mL/min | ~2.5 mL/min |
| Column Temp. | 25 °C | Not Specified |
| Detection | UV 254 nm | 254-nm detector |
| Injection Vol. | 10 µL | ~10 µL |
*Buffer: 6.8 g of monobasic potassium phosphate (B84403) in 1000 mL of water, adjust to pH 4.0 with diluted phosphoric acid.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound based on the Japanese Pharmacopoeia 17th Edition[11]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: InertSustain C18, 5 µm particle size, 150 x 6.0 mm I.D.
-
Mobile Phase Preparation:
-
Prepare the buffer by dissolving 6.8 g of monobasic potassium phosphate in 1000 mL of water and adjusting the pH to 4.0 with diluted phosphoric acid.
-
Mix acetonitrile, tetrahydrofuran (THF), and the prepared buffer in a ratio of 40:10:55 (v/v/v).
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.1 mL/min.
-
Maintain the column temperature at 25 °C.
-
Set the UV detector to a wavelength of 254 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of this compound standard or sample in the mobile phase to achieve a known concentration (e.g., 1000 mg/L).
-
-
Analysis:
-
Inject 10 µL of the sample solution into the HPLC system.
-
Record the chromatogram and determine the peak area for quantification.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A general workflow for HPLC method development.
References
- 1. pepolska.pl [pepolska.pl]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. rheniumgroup.co.il [rheniumgroup.co.il]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. agilent.com [agilent.com]
- 8. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. akjournals.com [akjournals.com]
- 11. glsciences.com [glsciences.com]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
Technical Support Center: Overcoming Vehicle Effects in Diflorasone Diacetate Topical Studies
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to vehicle effects in topical studies of Diflorasone Diacetate.
Frequently Asked Questions (FAQs)
Q1: What is a "vehicle" in a topical formulation like this compound?
A vehicle is the inactive component or carrier system that is combined with the active pharmaceutical ingredient (API), in this case, this compound.[1] It is designed to facilitate the drug's application and delivery to and through the skin barrier (the stratum corneum).[1][2] The vehicle's composition is crucial as it influences the drug's stability, release, penetration, and overall therapeutic efficacy.[3][4]
Q2: What is the "vehicle effect," and why is it a significant concern in dermatological studies?
The "vehicle effect" refers to the therapeutic benefit derived from the vehicle itself, independent of the active drug.[5] In dermatology, vehicles are often not inert; they are typically emollients or moisturizers that can hydrate (B1144303) the skin, reduce water loss, and restore the skin barrier.[1][6] This is a major concern because a high vehicle effect can mask the true efficacy of the API, making it statistically challenging to demonstrate the superiority of the drug product over the vehicle control in clinical trials.[5][6] This phenomenon is particularly prominent in studies for conditions like atopic dermatitis, where restoring the skin barrier is a key therapeutic goal.[5]
Q3: What are the typical components of a this compound cream or ointment vehicle?
The specific composition can vary, but a typical cream vehicle for this compound 0.05% includes a mix of agents to create a stable emulsion.[7][8] Key components often include:
-
Occlusive Agents: Mineral oil and vegetable oil create a layer on the skin to prevent water loss.[1]
-
Emollients: Cetyl alcohol and stearyl alcohol help to soften and soothe the skin.
-
Solvents/Penetration Enhancers: Propylene (B89431) glycol helps to dissolve the drug and enhance its penetration through the stratum corneum.[5]
-
Emulsifiers & Stabilizers: Glyceryl stearate, PEG 100 stearate, and polysorbates are used to keep the oil and water phases of the cream from separating.[7][8]
-
Preservatives & Antioxidants: Butylated hydroxytoluene (BHT) prevents degradation.[7][8]
Ointments are simpler, often petrolatum-based, making them more occlusive than creams.[1][9]
Q4: How does the vehicle influence the potency and penetration of this compound?
The vehicle has a profound impact on the potency of a topical corticosteroid.[1][10]
-
Occlusivity: Ointments are highly occlusive, which hydrates the stratum corneum and significantly enhances the penetration of the API, making them the most potent vehicle type.[1][9]
-
Solvents: Ingredients like propylene glycol can alter the skin barrier, increasing drug permeation.[5][11]
-
Metamorphosis: After application to the skin, volatile components of the vehicle (like water in a cream) evaporate.[2][4] This change, sometimes called "vehicle metamorphosis," concentrates the drug on the skin surface and can influence its solubility and subsequent absorption.[2]
Q5: Can the vehicle itself cause adverse skin reactions?
Yes, certain excipients within the vehicle can cause local adverse reactions.[9][12] Propylene glycol, a common penetration enhancer, is known to sometimes cause stinging, burning, or itching.[5] Other components, like lanolin or certain preservatives, can be potential sensitizers, leading to allergic contact dermatitis.[12] It is crucial to distinguish between a reaction to the vehicle and a reaction to the active ingredient.
Troubleshooting Guide
Problem: High Vehicle Response Obscuring Drug Efficacy in a Clinical Trial
-
Question: Our vehicle-controlled study for a new this compound formulation is showing a high response rate in the vehicle-only arm, making it difficult to achieve statistical significance for the active arm. What could be the cause, and how can we address this?
-
Answer: A high vehicle response is a common challenge in dermatology.[5]
-
Possible Causes:
-
Inherently Therapeutic Vehicle: The vehicle may contain highly effective emollients and occlusive agents that are significantly improving the skin condition (e.g., atopic dermatitis) by restoring the skin barrier.[6]
-
Disease State: The underlying condition being studied may have a high response to simple moisturization and occlusion, which the vehicle provides.
-
Endpoint Selection: The chosen clinical endpoints might be more sensitive to changes in skin hydration and barrier function than to the specific anti-inflammatory action of the this compound.
-
-
Solutions & Mitigation Strategies:
-
Re-evaluate Endpoints: Consider including endpoints that are more specific to the drug's mechanism of action (e.g., specific biomarkers of inflammation) in addition to standard clinical scores.
-
Study Design: In early-phase studies, consider a design that includes a "no treatment" or standard-of-care emollient arm in addition to the investigational drug and its specific vehicle to better quantify the vehicle's contribution.
-
Vehicle Formulation: For future studies, consider designing a vehicle with less inherent therapeutic activity, though this can be challenging as it may compromise drug stability and delivery.[3]
-
-
Problem: Inconsistent Results in Bioavailability or In Vitro Permeation Studies
-
Question: We are observing high variability in our in vitro skin permeation tests for different batches of this compound cream. What factors should we investigate?
-
Answer: High variability in permeation studies can stem from multiple sources related to the formulation and the experimental setup.[13]
-
Possible Causes:
-
Vehicle Physicochemical Properties: Minor batch-to-batch variations in the vehicle's viscosity, globule size (in emulsions), or pH can alter drug release and skin penetration.
-
Drug Particle Size: The crystal size of the suspended this compound within the cream can affect its dissolution rate and subsequent availability for absorption.
-
Experimental Conditions: Inconsistencies in the skin samples (e.g., source, thickness, integrity), dose application, temperature, or humidity can lead to variable results.[13]
-
-
Solutions & Mitigation Strategies:
-
Rigorous Quality Control: Implement strict quality control measures for all incoming raw materials (excipients) and monitor the physicochemical properties of each manufactured batch of the cream.
-
Standardize Protocols: Ensure strict standardization of the in vitro protocol, particularly regarding skin tissue handling, dose application, and environmental controls, as outlined in the detailed protocols below.[13]
-
Orthogonal Methods: Use multiple analytical methods to characterize the formulation, such as rheology, microscopy, and particle size analysis, to correlate physical properties with permeation data.
-
-
Data Presentation
Table 1: Comparison of Common Topical Vehicle Properties
| Vehicle Type | Composition Principle | Occlusivity | Potency Ranking | Cosmetic Feel/Patient Compliance | Best For |
| Ointment | Water-in-oil emulsion (<20% water), often petrolatum-based.[1] | High[1] | 1 (Most Potent)[9] | Greasy, difficult to spread, low compliance on hairy areas.[1] | Thick, dry, hyperkeratotic lesions; palms and soles.[1][9] |
| Cream | Oil-in-water or water-in-oil emulsion.[1] | Moderate | 2 | Less greasy than ointments, good patient acceptance.[1] | Versatile, suitable for most skin areas and conditions. |
| Lotion | Suspension or solution of powder in water.[1] | Low[1] | 3 | Non-greasy, easy to spread over large or hairy areas.[1] | Hairy areas like the scalp; exudative dermatoses.[1][9] |
| Gel | Semisolid system with a gelling agent.[1] | Low | 4 (Least Potent) | Non-greasy, cooling effect, can be drying due to alcohol content.[1] | Hairy areas, face (especially for oily skin).[1][9] |
Table 2: Example Composition of this compound 0.05% Cream Vehicle
This table provides a representative example based on publicly available formulation data.[7][8]
| Component Category | Example Ingredient(s) | Primary Function(s) |
| Active Ingredient | This compound | Anti-inflammatory, anti-pruritic, vasoconstrictive.[8] |
| Oil Phase | Mineral Oil, Vegetable Oil, Cetyl Alcohol, Stearyl Alcohol | Occlusion, Emollience, Thickening. |
| Aqueous Phase | Purified Water | Solvent. |
| Solvent/Humectant | Propylene Glycol | Drug Solubilizer, Penetration Enhancer, Humectant.[5] |
| Emulsifiers | Glyceryl Stearate/PEG 100 Stearate, Polysorbate 60 | Stabilize the oil-in-water emulsion. |
| Stabilizers/Buffers | Citric Acid, Monobasic Sodium Phosphate | Maintain pH. |
| Antioxidant | Butylated Hydroxytoluene (BHT) | Prevent oxidation of ingredients. |
Experimental Protocols
Protocol 1: Vasoconstrictor Assay (Skin Blanching) for Potency Assessment
This protocol provides a general framework for assessing the topical potency of a this compound formulation based on its ability to cause skin blanching.[13][14]
-
Subject Selection: Recruit healthy adult volunteers with normal, non-irritated skin on their forearms.
-
Site Demarcation: Mark multiple, uniform application sites (e.g., 1 cm² squares) on the volar aspect of the forearms.
-
Product Application: Apply a standardized, small amount (e.g., 5-10 µL) of the test formulation, a reference corticosteroid formulation, and the vehicle control to the designated sites.
-
Occlusion (Optional but common): Application sites may be occluded for a specified period (e.g., 6-16 hours) to enhance penetration.
-
Assessment: At predetermined time points after application (e.g., 2, 4, 6, 18, 24 hours), trained evaluators visually assess the degree of skin blanching at each site using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Data Analysis: Plot the mean blanching scores over time for each product. The intensity and duration of the blanching response are correlated with the formulation's potency.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a method for measuring the permeation of this compound through excised skin.[13]
-
Skin Preparation: Use excised human or animal (e.g., porcine) skin. Carefully remove subcutaneous fat and cut the skin to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin sample between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintain it at 32°C or 37°C. Ensure the fluid is continuously stirred.
-
Formulation Application: Apply a finite, known quantity of the this compound formulation evenly onto the skin surface in the donor chamber.
-
Sampling: At specified time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid and replace the volume with fresh, pre-warmed fluid.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux and permeability coefficient.
Visualizations
Caption: Workflow for topical vehicle development and evaluation.
Caption: Decision tree for investigating high vehicle response.
Caption: How vehicle components interact with the skin barrier.
References
- 1. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound Cream USP, 0.05% [dailymed.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Beyond Skin Deep: The Systemic Impact of Topical Corticosteroids in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic Side-Effects of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical Considerations on Optimizing Topical Corticosteroid Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Navigating Batch-to-Batch Variability in Diflorasone Diacetate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Diflorasone (B526067) Diacetate, a potent topical corticosteroid. Inconsistent batch-to-batch results can significantly impact yield, purity, and the final product's physicochemical properties. This resource offers insights into controlling critical process parameters to ensure reproducible and high-quality synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in Diflorasone Diacetate synthesis?
A1: The primary sources of variability often stem from three key areas:
-
Polymorphism: this compound is known to exist in multiple crystalline forms (polymorphs), including anhydrous forms (DD1, DD2, DD3) and a monohydrated form (DDW).[1][2][3][4] The specific polymorph obtained can be highly sensitive to variations in crystallization conditions.
-
Impurity Profile: Inconsistent reaction conditions can lead to the formation of various impurities, such as mono- and di-deacetylated products, positional isomers, and oxidation byproducts.[5]
-
Raw Material Quality: The purity and physical properties of starting materials, such as 6α-fluorinated betamethasone (B1666872) derivatives, can significantly influence the reaction kinetics and impurity formation.
Q2: How can I control the polymorphic form of this compound during crystallization?
A2: Controlling polymorphism is critical and can be influenced by several factors. The monohydrated form (DDW) can be converted to a mixture of anhydrous forms (DD1 and DD2) by heating above 90°C. Further heating to around 230°C can lead to the formation of another anhydrous polymorph, DD3.[1][2][3][4] To selectively obtain the desired polymorph, such as the official anhydrous form DD1, precise control over the following is necessary:
-
Solvent System: The choice of solvent for crystallization is a primary determinant of the resulting polymorphic form.
-
Temperature: Strict control of the crystallization and drying temperatures is crucial.
-
Cooling Rate: The rate at which the solution is cooled can influence nucleation and crystal growth, thereby affecting the polymorphic outcome.
-
Seeding: Introducing seed crystals of the desired polymorph can help direct the crystallization process.
Q3: What are the typical impurities found in this compound synthesis and what are the acceptable limits?
A3: Common process-related impurities and degradation products include Diflorasone 17-acetate and other related compounds.[5] According to the United States Pharmacopeia (USP), the acceptance criteria for impurities in this compound are as follows:
| Impurity Type | Acceptance Criteria |
| Any individual impurity | Not more than 1.0% |
| Total impurities | Not more than 2.0% |
Q4: What analytical techniques are recommended for monitoring the synthesis and characterizing the final product?
A4: A combination of analytical methods is essential for comprehensive monitoring and characterization:
-
High-Performance Liquid Chromatography (HPLC): Crucial for quantitative analysis of purity and impurity profiling.[6][7][8]
-
X-Ray Powder Diffraction (XRPD): The primary technique for identifying and differentiating between the various polymorphic forms.[1]
-
Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal behavior of the different polymorphs.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can aid in the identification of impurities.[1][2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction in the final fluorination step. | Ensure the use of a suitable fluorinating agent like 70% hydrofluoric acid at a controlled low temperature (e.g., -10 to -15°C) for a sufficient duration (e.g., 3.5 hours) as described in synthesis protocols.[9][10] |
| Precipitation of the product is incomplete. | After reaction quenching with water, ensure adequate stirring time (e.g., 1 hour) to allow for complete precipitation before filtration.[9][10] | |
| High Levels of Impurities | Sub-optimal reaction temperature or time. | Optimize reaction temperature and time for each step to minimize the formation of side products. |
| Inefficient purification. | Review the crystallization and washing steps. The choice of solvent and the number of washes are critical for removing impurities. | |
| Inadequate pH control during workup. | The stability of corticosteroids can be pH-dependent. Ensure that the pH during extraction and precipitation is controlled to prevent degradation. | |
| Inconsistent Polymorphic Form | Fluctuation in crystallization temperature. | Implement precise temperature control during the entire crystallization process, including the initial dissolution, cooling, and aging phases. Avoid temperatures above 90°C during drying if the monohydrated form is not desired.[1][2][3][4] |
| Variation in solvent composition. | Maintain a consistent and well-defined solvent and anti-solvent ratio. The presence of water can lead to the formation of the monohydrated form (DDW). | |
| Uncontrolled cooling rate. | Establish and adhere to a defined cooling profile. Rapid cooling can sometimes lead to the formation of metastable polymorphs. | |
| Poor Flowability or Different Crystal Habit | Inconsistent agitation during crystallization. | Standardize the stirring speed and type of agitator to ensure uniform mixing and crystal growth. |
| Presence of trace impurities. | Impurities can sometimes act as habit modifiers. Ensure high purity of starting materials and intermediates. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is based on a general method described in the literature for the synthesis of 6α-fluoro corticosteroids.[9][10]
-
Acetylation of 6α-fluoro-17-hydroxy-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate: The starting material is converted to the corresponding 17,21-diacetate. This can be achieved by reacting with isopropenyl acetate (B1210297) in the presence of an acid or base catalyst.
-
Fluorination and Epoxide Ring Opening: The resulting 17,21-diacetate is treated with 70% hydrofluoric acid at a low temperature (-10 to -15°C) for approximately 3.5 hours. This step introduces the second fluorine atom at the 9α position and opens the epoxide ring.
-
Precipitation and Isolation: The reaction mixture is then diluted with water and stirred for about 1 hour to precipitate the this compound. The product is collected by filtration, washed with water, and dried under controlled temperature conditions to obtain the desired polymorphic form.
HPLC Method for Purity and Impurity Analysis
The following HPLC conditions are adapted from the Japanese Pharmacopoeia for the analysis of this compound.[11]
| Parameter | Specification |
| Column | InertSustain C18 (5 µm, 150 x 6.0 mm I.D.) |
| Mobile Phase | Acetonitrile / Tetrahydrofuran / Buffer* (40:10:55, v/v/v) |
| *Buffer Preparation | Dissolve 6.8 g of monobasic potassium phosphate (B84403) in 1000 mL of water, adjust to pH 4.0 with diluted phosphoric acid. |
| Flow Rate | 1.1 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: A representative workflow for the synthesis of this compound.
Caption: Key factors influencing the polymorphic outcome of this compound.
Caption: Analytical workflow for the characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structures from powders: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. STRUCTURE FROM POWDERS: this compound [iris.uniupo.it]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. iajps.com [iajps.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. rroij.com [rroij.com]
- 9. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]
- 10. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]
- 11. glsciences.com [glsciences.com]
troubleshooting inconsistent results in Diflorasone Diacetate vasoconstrictor assays
Welcome to the technical support center for Diflorasone Diacetate vasoconstrictor assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that is leveraged in a vasoconstrictor assay?
A1: this compound is a potent topical corticosteroid.[1] Its primary mechanism involves binding to glucocorticoid receptors in the cytoplasm of skin cells.[2] This complex then moves into the nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, which in turn inhibits phospholipase A2. The inhibition of phospholipase A2 blocks the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][3] A key effect of this pathway is the constriction of blood vessels in the skin, which reduces redness and swelling.[2] This vasoconstrictive effect, observed as skin blanching, is the principle behind the vasoconstrictor assay.[4]
Q2: What is the purpose of conducting a pilot study before the main pivotal vasoconstrictor assay?
A2: A pilot dose-response study is a critical preliminary step recommended by regulatory bodies like the FDA.[5][6][7] Its primary purpose is to determine the dose-duration relationship of the reference product and to identify the ED50, which is the dose duration that produces 50% of the maximal vasoconstrictor response (Emax).[4][5] This information is crucial for selecting the appropriate dose durations (D1 and D2 calibrator doses) for the pivotal bioequivalence study, ensuring that the comparison between the test and reference products is conducted in the sensitive part of the dose-response curve.[5][8] The pilot study also helps in identifying subjects who are "responders" to the corticosteroid.[8]
Q3: How is the vasoconstrictor response typically measured?
A3: The vasoconstrictor response, or skin blanching, can be assessed visually by trained observers using a grading scale (e.g., 0-4).[1][8] However, for more objective and quantitative measurements, a chromameter is recommended.[9] A chromameter measures changes in skin color by quantifying the L* (lightness), a* (redness-greenness), and b* (yellowness-blueness) values.[10][11] The 'a*' value is particularly useful as a direct measure of skin redness.[12]
Q4: What are "responders" and "detectors" in the context of a vasoconstrictor assay?
A4: "Responders" are subjects who demonstrate a noticeable vasoconstrictor response to the applied corticosteroid during the initial screening or pilot study.[8] Including only responders in the main study helps to reduce variability. "Detectors" are subjects in the pivotal study who show a clear dose-response relationship to the calibrator doses. A common criterion to identify a detector is an Area Under the Effect Curve (AUEC) for the longer dose duration (D2) that is significantly greater than the AUEC for the shorter dose duration (D1), often defined as an AUEC D2/D1 ratio greater than 1.25.[4][5] Only data from detectors are typically included in the final bioequivalence analysis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound vasoconstrictor assays and provides actionable steps for resolution.
| Problem | Potential Causes | Troubleshooting Steps |
| High Intra-Subject and Inter-Subject Variability | 1. Inconsistent application technique (e.g., amount of product, pressure of application).[4]2. Variation in skin sensitivity and responsiveness among subjects.[13] 3. Environmental factors (e.g., room temperature, humidity).[4] 4. Improper use of the chromameter (e.g., inconsistent pressure, measurement over moles or scars).[12] | 1. Standardize the application procedure, including the precise amount of the formulation and the use of a template to define the application area.2. Screen subjects and select those with fair skin who show a consistent and robust blanching response.[4][13] 3. Conduct the assay in a controlled environment with stable temperature and humidity. Allow subjects to acclimatize to the room conditions before taking measurements.[12] 4. Ensure all operators are thoroughly trained in using the chromameter. Apply the device perpendicular to the skin with minimal, consistent pressure. Avoid areas with skin imperfections.[12][14] |
| Poor or No Vasoconstrictor Response | 1. Use of a low-potency formulation.[5][13] 2. Subject is a "non-responder" to corticosteroids.[8] 3. Insufficient drug penetration through the stratum corneum. 4. Incorrect formulation or expired product. | 1. For low-potency products, consider using occlusion to enhance penetration, but this must be consistent across all study arms.[1][8] 2. Screen subjects for their responsiveness to a known potent corticosteroid before enrolling them in the main study.[8] 3. Ensure the skin is clean and dry before application. Consider the use of a vehicle that enhances penetration if appropriate for the study design. 4. Verify the formulation, concentration, and expiration date of the this compound product. |
| Inconsistent Emax Model Fit | 1. Insufficient range of dose durations in the pilot study, leading to an ill-defined plateau of the dose-response curve.[5][15] 2. Delayed vasoconstrictor response, which may not fit a simple Emax model well.[13] 3. High variability in the data at certain dose durations. 4. Inappropriate statistical software or model parameters.[5] | 1. The pilot study should include a sufficient number of dose durations, including longer ones, to accurately capture the Emax.[5] 2. Consider using a sigmoid Emax model if the response shows a delayed onset.[16] 3. Investigate and address the sources of variability as outlined in the "High Variability" section. 4. Use appropriate non-linear regression software and consult with a statistician to ensure the correct model and initial parameter estimates are used.[17] Compare different fitting algorithms if necessary.[5] |
| Chromameter Measurement Errors | 1. Inconsistent pressure applied during measurement, causing blanching or increased redness.[12] 2. Measurement over skin imperfections (moles, scars, tattoos).[12] 3. Lack of device calibration.[14] 4. Ambient light interference. | 1. Train operators to apply the chromameter probe with minimal and consistent pressure. It is often recommended to have the same operator perform all measurements for a given subject.[12] 2. Carefully select the application sites to be free of any skin blemishes. 3. Perform black and white calibrations before each measurement session as per the manufacturer's instructions.[14] 4. Conduct measurements in a room with controlled and consistent lighting. |
Experimental Protocols
Detailed Vasoconstrictor Assay Protocol
This protocol is a generalized guideline based on FDA recommendations and common practices.[6][7][9]
-
Subject Selection:
-
Pilot Dose-Duration Response Study:
-
Objective: To determine the ED50 of the reference product.[4][5]
-
Design: A dose-duration response study using only the reference product (e.g., 0.05% this compound cream).[3]
-
Procedure:
-
Mark multiple application sites on the forearms of each subject (typically around 12 subjects).
-
Apply a standardized amount of the reference product to each site for varying durations (e.g., 0.5, 1, 2, 4, 6, 8 hours).
-
Use a staggered application and synchronized removal schedule.
-
After removal, clean the sites gently.
-
Measure the skin blanching response using a chromameter at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours post-removal).
-
-
Data Analysis:
-
Calculate the Area Under the Effect Curve (AUEC) for each dose duration.
-
Fit the AUEC data to an Emax model to determine the ED50.[5]
-
-
-
Pivotal Bioequivalence Study:
-
Objective: To compare the bioequivalence of a test product to a reference product.
-
Design: A randomized, double-blind, controlled study.
-
Procedure:
-
Enroll a sufficient number of qualified subjects (typically 40-60).[4][13]
-
On each subject's forearms, randomly assign application sites for:
-
Test product (T)
-
Reference product (R)
-
Shorter dose duration calibrator (D1 ≈ 0.5 x ED50) of the reference product
-
Longer dose duration calibrator (D2 ≈ 2 x ED50) of the reference product
-
Untreated control (UNT)
-
-
Apply the products for the predetermined ED50 duration (for T and R) and the calculated D1 and D2 durations.
-
Measure the vasoconstrictor response with a chromameter at the same time points as in the pilot study.
-
-
Data Analysis:
-
Calculate the AUEC for each treatment site.
-
Identify "detectors" (subjects with AUEC D2/D1 > 1.25).
-
Perform statistical analysis on the AUEC data from the detectors to compare the test and reference products.
-
-
Visualizations
Signaling Pathway of this compound-Induced Vasoconstriction
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. fda.gov [fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. gmp-compliance.org [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Skin color measurements: comparison between three instruments: the Chromameter(R), the DermaSpectrometer(R) and the Mexameter(R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jmcscientificconsulting.com [jmcscientificconsulting.com]
- 13. bioavailability-bioequivalence.pharmaceuticalconferences.com [bioavailability-bioequivalence.pharmaceuticalconferences.com]
- 14. openoximetry.org [openoximetry.org]
- 15. Fitting Emax models to clinical trial dose-response data when the high dose asymptote is ill defined - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of Diflorasone Diacetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Diflorasone (B526067) Diacetate in various solvents. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing Diflorasone Diacetate stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is slightly soluble in chloroform (B151607) and methanol (B129727) and insoluble in water and ethanol.[1] For optimal results, it is recommended to use fresh, anhydrous DMSO, as the presence of moisture can reduce solubility.[1]
Q2: What are the typical storage conditions for this compound powder and solutions?
A2: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[1]
Q3: How should I design a forced degradation study for this compound?
A3: Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3] These studies should expose this compound to conditions more severe than accelerated stability testing.[2] According to ICH guidelines, typical stress conditions include hydrolysis (acidic and basic), oxidation, heat, and photolysis.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Q4: What are the likely degradation pathways for this compound?
A4: As a di-ester, this compound is susceptible to hydrolysis, which is a common degradation mechanism for molecules with ester functional groups.[5] This can result in the cleavage of one or both acetate (B1210297) groups, forming monoacetate and diol derivatives. The molecule may also be susceptible to oxidation.
Q5: What analytical technique is most suitable for stability testing of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[6] This method should be able to separate the intact this compound from its degradation products and any excipients present in a formulation.[6]
Stability and Solubility Data
The following table summarizes the known solubility of this compound and highlights anticipated stability concerns in common laboratory solvents.
| Solvent | Solubility | Anticipated Stability Concerns |
| Dimethyl Sulfoxide (DMSO) | Soluble (99 mg/mL)[1] | Hygroscopic nature of DMSO may introduce water, potentially leading to hydrolysis over long-term storage. Use of fresh, anhydrous DMSO is recommended.[1] |
| Ethanol | Insoluble[1] | Not a suitable solvent for creating stock solutions. |
| Methanol | Slightly Soluble | Potential for solvolysis (methanolysis) of the ester groups, especially under non-neutral pH conditions or elevated temperatures. |
| Acetonitrile | Data not available | Generally considered a relatively inert solvent, but stability should be confirmed. |
| Propylene (B89431) Glycol | Soluble (used in formulations)[7][8] | As a protic solvent, it may participate in slow hydrolysis of the ester linkages over time, particularly in the presence of heat or catalysts. |
| Water | Insoluble[1] | Not a suitable solvent. Hydrolysis is a primary degradation pathway in aqueous environments if the drug is in suspension or in a formulation with aqueous components. |
| Chloroform | Slightly Soluble | Generally stable, but care should be taken to use stabilized chloroform to prevent degradation by acidic impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution.
1. Objective: To generate potential degradation products of this compound under various stress conditions.
2. Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.
5. Analysis:
-
Analyze all stressed samples and the control sample by a validated stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent drug.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required.
1. Objective: To quantify this compound and separate it from its potential degradation products.
2. Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column thermostat, and a PDA or UV detector.
-
Column: InertSustain C18 (5 µm, 150 x 4.6 mm I.D.) or equivalent.
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% Phosphoric Acid
-
-
Gradient Program:
Time (min) %A %B 0 50 50 15 80 20 20 80 20 22 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. System Suitability:
-
Inject a standard solution of this compound multiple times.
-
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The theoretical plates for the this compound peak should be greater than 2000.
-
The tailing factor should be between 0.8 and 1.5.
4. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the HPLC analysis of this compound.
Q: My HPLC system is showing high backpressure. What should I do?
A: High backpressure is often caused by a blockage in the system. Systematically check the following:
-
Guard Column: If a guard column is in use, replace it.
-
In-line Filter: Check and replace the in-line filter if it is clogged.
-
Column: Disconnect the column and check the system pressure. If the pressure returns to normal, the column may be blocked. Try back-flushing the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.
-
Tubing: Ensure that none of the tubing is kinked or blocked.
Q: I am observing peak tailing for the this compound peak. What could be the cause?
A: Peak tailing can be caused by several factors:
-
Column Degradation: The column may be aging, leading to exposed silanol (B1196071) groups that interact with the analyte. Replacing the column may be necessary.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization of the analyte and the stationary phase. Ensure the pH is optimal for the separation.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Extra-column Effects: Ensure that the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter.
Q: My retention times are shifting between injections. How can I fix this?
A: Shifting retention times are usually indicative of a lack of system stability:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is especially important for gradient methods.
-
Mobile Phase Composition: If preparing the mobile phase online, ensure the pump is mixing the solvents accurately. If preparing it manually, ensure it is well-mixed.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.
-
Flow Rate Inconsistency: Check the pump for any leaks or bubbles that could cause the flow rate to fluctuate.
Potential Degradation Pathway
The following diagram illustrates a plausible hydrolytic degradation pathway for this compound. This is a conceptual representation based on the chemical structure and common degradation mechanisms of similar corticosteroids.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. biomedres.us [biomedres.us]
- 7. Effects of polyoxypropylene 15 stearyl ether and propylene glycol on percutaneous penetration rate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Ointment USP, 0.05% [dailymed.nlm.nih.gov]
minimizing systemic absorption of Diflorasone Diacetate in animal models
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for minimizing the systemic absorption of Diflorasone (B526067) Diacetate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Diflorasone Diacetate and why is minimizing its systemic absorption critical?
This compound is a high-potency topical corticosteroid used for its anti-inflammatory, antipruritic (anti-itching), and vasoconstrictive properties.[1][2] It is prescribed for inflammatory skin conditions like psoriasis and atopic dermatitis.[2] While effective topically, systemic absorption can lead to undesirable side effects, including reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, manifestations of Cushing's syndrome, hyperglycemia, and glucosuria.[3][4] Minimizing systemic absorption is crucial to isolate the local therapeutic effects on the skin and ensure the safety and reliability of preclinical data.
Q2: What are the primary factors that influence the systemic absorption of topical this compound?
The extent of percutaneous absorption is determined by several key factors:
-
Integrity of the Epidermal Barrier: Damaged or inflamed skin significantly increases drug absorption compared to normal, intact skin.[3][5]
-
Vehicle/Formulation: The composition of the cream or ointment base affects the release and penetration of the active ingredient.[4] An emollient base can increase the potency and potentially the absorption.[4]
-
Use of Occlusive Dressings: Occlusion, which can be caused by dressings or even tight-fitting diapers in the diaper area on animal models, substantially increases the percutaneous absorption of topical corticosteroids.[3][4] Studies have shown that occluding hydrocortisone (B1673445) for 96 hours markedly enhances penetration.[6][7]
-
Application Area: Applying the steroid over a large surface area increases the total amount of drug absorbed.[3][4]
-
Duration of Use: Prolonged use increases the risk of systemic exposure and associated side effects.[5][8]
Q3: Which animal models are most commonly used for percutaneous absorption studies?
Various animal models are used, with the rat being the most common for standardized guideline studies like the OECD Test Guideline 427.[9][10] Other models include pigs, whose skin is physiologically similar to humans, and monkeys.[11][12] The choice of model can influence outcomes, as common laboratory animals like rats and rabbits generally overestimate human skin absorption.[12] It is crucial to select a model appropriate for the research question and to be aware of its specific characteristics.
Q4: How does this compound exert its anti-inflammatory effect?
This compound's mechanism of action involves binding to intracellular glucocorticoid receptors (GR).[13][14] This drug-receptor complex translocates to the cell nucleus and binds to specific DNA sequences called Glucocorticoid Response Elements (GREs).[13][15] This interaction modulates gene expression, leading to the synthesis of anti-inflammatory proteins like lipocortins.[6] Lipocortins inhibit the enzyme phospholipase A2, which in turn blocks the release of arachidonic acid, a precursor to potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6][13]
Troubleshooting Guide
Problem: My experimental results show unexpectedly high plasma concentrations of this compound.
Possible Causes & Solutions:
-
Unintentional Occlusion:
-
Question: Are the application sites being covered in any way? Cages, bedding, or interaction with other animals could be creating an occlusive effect.
-
Solution: Ensure the application site remains uncovered. Use of protective collars can prevent the animal from licking the site, which can also increase absorption.
-
-
Compromised Skin Barrier:
-
Question: Was the skin barrier integrity assessed before application? Minor abrasions from clipping or pre-existing dermatitis can dramatically increase absorption.
-
Solution: Carefully inspect the skin site before dosing. Avoid any areas with scratches, irritation, or hair follicle inflammation. Allow adequate time for any minor irritation from hair clipping to subside before application.
-
-
Inconsistent Application:
-
Question: Is the dose being applied consistently across all animals? A thicker application or a larger-than-intended surface area can lead to higher absorption.
-
Solution: Precisely measure the dose and the surface area of application. Use a template to mark the application site to ensure consistency. Apply a thin film as directed for clinical use.[5]
-
-
Vehicle Effects:
-
Question: Is the vehicle appropriate for the animal model's skin? Some vehicles can enhance penetration more than others.
-
Solution: If developing a new formulation, test different vehicles. An optimized vehicle can help retain the corticosteroid in the skin layers while minimizing passage into systemic circulation.
-
Problem: I am observing signs of HPA axis suppression or other systemic effects in my animal models.
Possible Causes & Solutions:
-
Excessive Dose or Duration:
-
Question: Is the dose, frequency, or duration of the study appropriate? High-potency steroids like this compound can cause systemic effects even with seemingly small doses if used for extended periods.
-
Solution: Review the experimental design. Reduce the application frequency (e.g., from twice daily to once daily), shorten the overall duration of the study, or decrease the concentration of the active ingredient if possible. Systemic effects are more likely with large doses applied to a large surface area.[3]
-
-
High Inherent Absorption in the Chosen Model:
-
Question: Is the chosen animal model known to have more permeable skin?
-
Solution: Consult literature on the permeability characteristics of your animal model's skin. Consider a pilot study with a different species (e.g., pig skin is often a better predictor for human skin than rat skin) if translational relevance is a key concern.
-
Quantitative Data
While specific quantitative data from animal models is sparse in recent literature, data from human clinical studies can illustrate the dose-dependent nature of systemic effects. The following table summarizes findings on HPA axis suppression with different daily applications of this compound cream.
Table 1: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression in Human Patients
| Daily Dose Applied | Application Schedule | Study Population | Results |
|---|---|---|---|
| 15 g per day | 7.5 g applied twice daily for one week | 5 patients with psoriasis or atopic dermatitis | Mild inhibition of HPA axis observed in 1 of 5 patients. |
| 30 g per day | 15 g applied twice daily for one week | 2 patients with psoriasis | Inhibition of HPA axis observed in 1 of 2 patients. |
Source: Adapted from the this compound Cream USP, 0.05% Prescribing Information.[6] Note: This data is from human clinical studies and is presented for illustrative purposes only. Researchers must conduct dedicated toxicokinetic studies to determine the systemic absorption profile in their specific animal model and formulation.
Experimental Protocols
Protocol: In Vivo Percutaneous Absorption of this compound in the Rat Model (Based on OECD Guideline 427)
This protocol outlines a method to quantify the systemic absorption of a topical this compound formulation.
1. Animal Model & Housing:
-
Species: Rat (e.g., Sprague-Dawley or Wistar).[9]
-
Health: Use young, healthy adult animals of a single sex.
-
Housing: House animals individually in metabolic cages to allow for separate collection of urine and feces.[16]
2. Preparation of Application Site:
-
Approximately 24 hours before the study, clip the hair from the dorsal flank of the animal. The application area should be approximately 10 cm².
-
Be careful to avoid abrading the skin. Do not use depilatory creams.
-
On the day of the study, clean the area gently with a water-moistened gauze pad and allow it to dry.
3. Dose Formulation & Application:
-
Use the final intended formulation (e.g., 0.05% this compound cream). For quantitative analysis, using a radiolabelled test substance (e.g., ³H or ¹⁴C) is preferred.[9]
-
Apply a known quantity of the formulation evenly to the prepared skin site. A typical dose is 1-5 mg/cm².[9]
-
Do not cover the site unless occlusion is a specific variable being tested. A protective collar should be used to prevent ingestion of the test substance.
4. Sample Collection & Schedule:
-
Exposure Duration: A relevant exposure period, such as 6 or 24 hours, should be chosen based on expected human exposure.[9]
-
Blood Sampling: Collect blood samples at predetermined intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours post-application) via an appropriate route (e.g., tail vein or jugular cannula).
-
Urine and Feces: Collect urine and feces separately at 24-hour intervals for the duration of the study (e.g., up to 7 days) to measure excreted radioactivity.[16]
-
Terminal Sacrifice: At the end of the study, euthanize the animal. Collect a terminal blood sample via cardiac puncture.
-
Site Wash & Skin Analysis: Thoroughly wash the application site with a suitable solvent to recover unabsorbed drug. Excise the application site skin to analyze for residual drug in the tissue.
5. Sample Analysis:
-
Analyze blood, plasma, urine, and feces samples for the concentration of this compound and its metabolites.
-
If using a radiolabelled compound, liquid scintillation counting is the standard method.
-
For non-labelled compounds, a validated analytical method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is required to achieve the necessary sensitivity.
6. Data Interpretation:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) from plasma concentration data.
-
The total systemic absorption is calculated by summing the amount of drug (or radiolabel) excreted in urine and feces, and the amount remaining in the carcass at the end of the study.
Visualizations
Signaling Pathway
Caption: Genomic signaling pathway of this compound.
Experimental Workflow
Caption: Standard workflow for an in vivo dermal absorption study.
Factors Influencing Systemic Absorption
Caption: Key factors that increase or decrease systemic absorption.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Ointment USP, 0.05% Rx Only For Topical Use Only – Not For Ophthalmic Use [dailymed.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Articles [globalrx.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Diflorasone Cream: Package Insert / Prescribing Information [drugs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. oecd.org [oecd.org]
- 10. Dermal absorption of pesticides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Percutaneous absorption and excretion of tritium-labeled this compound, a new topical corticosteroid in the rat, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. Articles [globalrx.com]
- 15. benchchem.com [benchchem.com]
- 16. Dermal absorption of phthalate diesters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Sensitive Detection of Diflorasone Diacetate Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in developing and refining sensitive analytical methods for the detection of Diflorasone Diacetate metabolites. Given the limited publicly available data on the specific biotransformation of this compound, this guide combines established principles of corticosteroid metabolism and analysis with best practices in modern analytical techniques.
Troubleshooting Guides
Issue 1: Low or No Detection of Metabolites
Possible Cause: Suboptimal sample preparation leading to poor extraction recovery.
Recommendation: Corticosteroid metabolites are often present at low concentrations in complex biological matrices. A robust sample preparation protocol is crucial for their effective extraction and to minimize matrix effects.
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and may require optimization for specific metabolites of this compound.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Centrifuge at 4°C for 10 minutes at 10,000 x g to precipitate any particulate matter.
-
To 500 µL of plasma, add 500 µL of a 4% phosphoric acid solution to precipitate proteins and dissociate metabolites from binding proteins.
-
Vortex for 30 seconds and centrifuge at 4°C for 15 minutes at 12,000 x g.
-
Collect the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol (B129727) followed by 2 mL of ultrapure water.
-
Sample Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.
-
-
Elution: Elute the metabolites with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
-
Issue 2: Poor Chromatographic Resolution and Peak Shape
Possible Cause: Inadequate chromatographic conditions for separating structurally similar steroid metabolites.
Recommendation: Optimization of the analytical column and mobile phase gradient is critical for achieving good separation of isomeric and isobaric metabolites.
Table 1: Comparison of Analytical Columns for Corticosteroid Metabolite Analysis
| Column Type | Particle Size (µm) | Dimensions (mm) | Advantages | Disadvantages |
| C18 | 1.7 - 2.6 | 2.1 x 50-100 | Good retention for a wide range of steroids. | May not provide sufficient selectivity for some isomers. |
| Phenyl-Hexyl | 1.8 - 2.7 | 2.1 x 50-100 | Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions. | May exhibit different retention behavior compared to C18. |
| F5 (Pentafluorophenyl) | 1.7 - 2.6 | 2.1 x 50-100 | Offers alternative selectivity based on dipole-dipole, hydrogen bonding, and π-π interactions, often beneficial for fluorinated steroids. | Can have lower hydrophobic retention than C18. |
Experimental Workflow for Method Development
Caption: A generalized workflow for the development and refinement of an LC-MS/MS method for this compound metabolite analysis.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: While specific studies on this compound are limited, based on the metabolism of other corticosteroids, the primary metabolic transformations are expected to involve:
-
Phase I Metabolism (Functionalization):
-
Hydrolysis: The diacetate esters at positions C17 and C21 are likely to be hydrolyzed to form Diflorasone-17-acetate and subsequently Diflorasone.
-
Hydroxylation: Introduction of hydroxyl (-OH) groups at various positions on the steroid backbone, commonly at the 6β position.
-
Reduction: Reduction of the ketone group at C20 and the double bond in the A-ring.
-
-
Phase II Metabolism (Conjugation):
-
Glucuronidation: Conjugation of hydroxyl groups with glucuronic acid to form water-soluble glucuronide metabolites.
-
Sulfation: Conjugation of hydroxyl groups with sulfate (B86663) to form sulfate esters.
-
Plausible Metabolic Pathway of this compound
Caption: A proposed metabolic pathway for this compound based on known corticosteroid biotransformation.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. Strategies to mitigate them include:
-
Optimized Sample Preparation: Employing a thorough sample clean-up method like SPE (as detailed above) is the first and most critical step.
-
Chromatographic Separation: Ensure that the metabolites of interest are chromatographically separated from the bulk of the matrix components. A longer gradient or a different column chemistry can be beneficial.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): An SIL-IS for each metabolite is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibrators: If an SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for consistent matrix effects.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.
Q3: What are some expected challenges specific to the detection of fluorinated steroid metabolites like those from this compound?
A3: The fluorine atoms in this compound can influence its metabolism and detection:
-
Metabolic Stability: The presence of fluorine can block sites of metabolism, potentially leading to a different metabolite profile compared to non-fluorinated corticosteroids.
-
Chromatography: The high electronegativity of fluorine can alter the polarity and chromatographic behavior of the metabolites. A pentafluorophenyl (F5) column might offer better selectivity.
-
Mass Spectrometry: Fluorine has a monoisotopic mass of 18.9984 Da. In high-resolution mass spectrometry, this can aid in the identification of fluorine-containing metabolites. However, in low-resolution instruments, it does not provide a unique isotopic pattern like chlorine or bromine. Fragmentation patterns may also be influenced by the presence of fluorine.
Table 2: Hypothetical Quantitative Data for a Refined LC-MS/MS Method
This table presents target values for a well-optimized method and should be used as a benchmark for method development.
| Metabolite (Hypothetical) | Limit of Detection (LOD) (pg/mL) | Limit of Quantification (LOQ) (pg/mL) | Recovery (%) |
| 6β-hydroxy Diflorasone | 5 | 15 | 85 - 95 |
| Diflorasone-21-glucuronide | 10 | 30 | 80 - 90 |
| Tetrahydro-Diflorasone | 8 | 25 | 82 - 92 |
This technical support center provides a foundational guide for researchers. As more specific data on the metabolism of this compound becomes available, these recommendations can be further refined.
Validation & Comparative
Diflorasone Diacetate vs. Fluocinonide: A Comparative Analysis of Vasoconstrictor Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasoconstrictor potency of two topical corticosteroids, diflorasone (B526067) diacetate and fluocinonide (B1672898). The information presented herein is intended for a scientific audience and is supported by experimental data and established methodologies.
Quantitative Potency Comparison
The vasoconstrictor assay is a standardized method used to determine the topical potency of corticosteroids. This assay measures the degree of skin blanching (pallor) caused by the constriction of superficial cutaneous blood vessels. The potency is often categorized into classes, with Class I being the most potent.
| Compound | Formulation | Concentration | Potency Class | Supporting Evidence |
| Diflorasone Diacetate | Ointment (Psorcon®) | 0.05% | I (Super-potent) | Classified as a super-potent (Class I) topical steroid based on vasoconstrictor potency and clinical studies. |
| This compound | Cream | 0.05% | III (Potent) | Generally classified as a potent (Class III) topical steroid. |
| Fluocinonide | Ointment | 0.05% | II (High-potency) | Classified as a high-potency (Class II) topical steroid. |
| Fluocinonide | Cream | 0.05% | II (High-potency) | Classified as a high-potency (Class II) topical steroid. |
A study directly comparing the two active compounds in an alcohol solution found that this compound was generally more potent than fluocinonide in vasoconstrictor assays conducted on healthy volunteers[1]. Clinical studies in patients with psoriasis have also shown that 0.05% this compound ointment was significantly superior to 0.05% fluocinonide ointment in reducing overall lesion severity, scaling, and erythema. While a 0.05% this compound cream was found to be as effective as a 0.05% fluocinonide cream for treating psoriasis and atopic dermatitis[1].
Experimental Protocols
The primary method for quantifying the vasoconstrictor potency of topical corticosteroids is the McKenzie-Stoughton vasoconstrictor assay.
McKenzie-Stoughton Vasoconstrictor Assay Protocol
Objective: To assess the relative potency of a topical corticosteroid by measuring its ability to induce skin blanching.
Methodology:
-
Subject Selection: Healthy adult volunteers with normal skin on their forearms are selected for the study.
-
Site Application: A predetermined amount of the topical corticosteroid formulation is applied to a small, demarcated area on the volar forearm. Multiple sites are used to test different formulations or concentrations.
-
Occlusion: The application sites are typically covered with an occlusive dressing to enhance drug penetration.
-
Duration of Application: The duration of application can vary, but a common timeframe is 16-24 hours.
-
Assessment: After the specified duration, the occlusive dressings are removed, and the sites are cleaned. The degree of vasoconstriction (blanching) is then assessed at specific time points (e.g., 2, 4, 6, and 24 hours after removal).
-
Scoring: The blanching is typically scored on a graded scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching). The scores are recorded by trained observers. In some studies, a chromameter, a device that measures skin color, is used for a more objective assessment.
-
Data Analysis: The scores are analyzed to determine the relative potency of the different formulations. The dose-response relationship can also be evaluated to determine the ED50 (the dose required to produce 50% of the maximal response).
Experimental workflow of the McKenzie-Stoughton vasoconstrictor assay.
Signaling Pathways
The vasoconstrictive effect of topical corticosteroids is mediated through their interaction with glucocorticoid receptors (GR) in vascular smooth muscle cells.
Corticosteroid-Induced Vasoconstriction Signaling Pathway
Topical corticosteroids penetrate the skin and bind to cytosolic glucocorticoid receptors in vascular smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins and subsequent translocation into the nucleus.
Inside the nucleus, the activated glucocorticoid receptor-ligand complex can modulate gene expression through two main mechanisms:
-
Genomic (Transactivation/Transrepression): The complex can directly bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory proteins and the decreased transcription of pro-inflammatory proteins. In the context of vasoconstriction, this can lead to the upregulation of receptors for vasoconstricting agents, such as the angiotensin II type 1 receptor.
-
Non-Genomic: More rapid effects are mediated through non-genomic pathways. This can involve the modulation of intracellular signaling cascades, such as altering Na+ and/or Ca2+ influx into the cells, which contributes to smooth muscle contraction and vasoconstriction.
Signaling pathway of corticosteroid-induced vasoconstriction.
References
A Comparative Analysis of High-Potency Topical Corticosteroids: Diflorasone Diacetate vs. Clobetasol Propionate
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Comparative Efficacy of Two Potent Dermatological Therapies.
Diflorasone (B526067) Diacetate and Clobetasol Propionate are both classified as very high-potency topical corticosteroids, placing them in the highest tier of anti-inflammatory treatments for a range of dermatological conditions. Their efficacy in managing inflammatory dermatoses, such as psoriasis and eczema, is well-established. This guide provides a detailed comparison of their performance, drawing upon available clinical data and outlining the experimental methodologies used to evaluate their efficacy and safety.
Quantitative Efficacy and Safety Comparison
While direct head-to-head clinical trials with extensive quantitative data are limited in publicly available literature, the existing evidence from comparative studies and individual trials allows for a substantive comparison of Diflorasone Diacetate and Clobetasol Propionate.
Table 1: Comparative Efficacy in Plaque Psoriasis
| Outcome Measure | This compound 0.05% | Clobetasol Propionate 0.05% | Study Details |
| Physician's Global Assessment (PGA) | Not explicitly stated in available abstracts. | Not explicitly stated in available abstracts. | A double-blind, controlled trial in 50 patients with PUVA-resistant psoriasis found no statistically significant difference in therapeutic achievement between the two agents. However, physicians' overall judgment significantly favored Clobetasol Propionate.[1] |
| Patient Preference | Slight preference against. | Slight preference for. | In the same study of PUVA-resistant psoriasis, patients showed a slight preference for Clobetasol Propionate.[1] |
| General Conclusion on Potency | Considered one of the most effective topical corticosteroids, ranking just behind Clobetasol Propionate.[1] | Considered slightly more potent than this compound in some clinical evaluations. | Based on a review of published results.[1] |
Table 2: Systemic Safety Profile: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
| Outcome Measure | This compound 0.05% Ointment | Clobetasol Propionate 0.05% Ointment | Study Details |
| Plasma Cortisol Levels | A reduction in plasma cortisol levels was observed. | A reduction in plasma cortisol levels was observed. | A 14-day, double-blind study in 24 healthy male volunteers with application to 75% of the body surface for six consecutive days.[2] |
| Statistical Difference | No statistically significant difference between treatment groups. | No statistically significant difference between treatment groups. | The study concluded that the lowering of plasma cortisol values was attributable to both the medications and changes in the volunteers' daily routine and environment.[2] |
Experimental Protocols
The evaluation of topical corticosteroids relies on standardized and rigorous experimental protocols to ensure the validity and reproducibility of results. Below are detailed methodologies for key experiments cited in the comparison of this compound and Clobetasol Propionate.
Vasoconstrictor Assay (McKenzie-Stoughton Method)
The vasoconstrictor assay is a widely used method to determine the bio-potency of topical corticosteroids. The degree of skin blanching (vasoconstriction) is generally correlated with the anti-inflammatory activity of the steroid.
Objective: To assess and compare the topical potency of this compound and Clobetasol Propionate by measuring their vasoconstrictive effects on healthy human skin.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are recruited. Subjects should not have used any topical or systemic corticosteroids for a specified period before the study.
-
Application Sites: A grid of small, uniform areas is marked on the volar aspect of the forearms.
-
Drug Application: A standardized, small amount of the test formulations (e.g., 0.05% this compound ointment and 0.05% Clobetasol Propionate ointment) and a vehicle control are applied to the designated sites. The application is typically done under occlusion with a protective covering to enhance absorption.
-
Duration of Application: The duration of application is standardized, often for a period of 6 to 16 hours.
-
Evaluation: After the specified duration, the occlusive dressings are removed, and the skin is gently cleansed. The degree of vasoconstriction (blanching) at each application site is assessed by trained observers at specific time points (e.g., 2, 4, 6, and 18 hours after removal).
-
Scoring: The intensity of blanching is graded on a standardized scale, typically from 0 (no vasoconstriction) to 4 (maximal vasoconstriction).
-
Data Analysis: The scores for each product are averaged across all subjects and time points to provide a quantitative comparison of their vasoconstrictive potency.
Clinical Efficacy Trial in Plaque Psoriasis
Clinical trials in patients with plaque psoriasis are essential to evaluate the therapeutic efficacy and safety of topical corticosteroids in a real-world setting.
Objective: To compare the efficacy and safety of this compound 0.05% ointment and Clobetasol Propionate 0.05% ointment in the treatment of moderate to severe plaque psoriasis.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, parallel-group study design is typically employed.
-
Patient Population: Patients with a clinical diagnosis of stable, moderate to severe plaque psoriasis, affecting a certain percentage of their body surface area (BSA), are enrolled. Key inclusion criteria often include a Psoriasis Area and Severity Index (PASI) score within a specified range.
-
Randomization and Blinding: Patients are randomly assigned to receive either this compound or Clobetasol Propionate ointment. Both the investigators and the patients are blinded to the treatment allocation.
-
Treatment Regimen: Patients are instructed to apply a thin layer of the assigned medication to the affected areas twice daily for a specified duration, typically 2 to 4 weeks.
-
Efficacy Assessments: The primary efficacy endpoint is often the change in the PASI score from baseline to the end of treatment. The PASI score is a composite score that assesses the severity of erythema, induration, and scaling of psoriatic lesions, as well as the extent of body surface area involvement.[3][4] Secondary endpoints may include the Physician's Global Assessment (PGA) of improvement and patient-reported outcomes.
-
Safety Assessments: Safety is monitored through the recording of all adverse events, with a particular focus on local skin reactions at the application site (e.g., atrophy, striae, telangiectasia).
-
Data Analysis: Statistical methods are used to compare the changes in efficacy measures between the two treatment groups.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Study
This study is crucial for assessing the systemic safety of potent topical corticosteroids, as their absorption through the skin can potentially suppress the HPA axis.
Objective: To evaluate and compare the potential of this compound 0.05% ointment and Clobetasol Propionate 0.05% ointment to suppress the HPA axis after maximal-use application.
Methodology:
-
Subject Selection: Healthy adult volunteers are typically enrolled in these studies.
-
Study Design: An open-label, parallel-group design is often used.
-
Treatment Application: A large dose of the topical corticosteroid is applied to a significant portion of the body surface area (e.g., 15-30% BSA) one to two times daily for an extended period (e.g., 2 to 4 weeks) to simulate maximal use conditions.
-
HPA Axis Assessment: The primary method for assessing HPA axis suppression is the Cosyntropin (B549272) (ACTH) Stimulation Test.[5]
-
Baseline Measurement: A baseline blood sample is drawn in the morning to measure the plasma cortisol level.
-
Cosyntropin Administration: A standard dose of cosyntropin (synthetic ACTH) is administered intravenously or intramuscularly.
-
Post-Stimulation Measurement: Blood samples are collected at 30 and 60 minutes after cosyntropin administration to measure the cortisol response.
-
-
Definition of Suppression: HPA axis suppression is defined as a post-stimulation cortisol level below a predefined threshold (e.g., <18 µg/dL).
-
Data Analysis: The proportion of subjects exhibiting HPA axis suppression in each treatment group is calculated and compared.
Mechanism of Action: Signaling Pathway
Both this compound and Clobetasol Propionate, as corticosteroids, share a common mechanism of action at the molecular level to exert their anti-inflammatory, immunosuppressive, and anti-proliferative effects.
Caption: General signaling pathway of topical corticosteroids.
Experimental Workflow Diagrams
Caption: Workflow for a typical vasoconstrictor assay.
Caption: Workflow for an HPA axis suppression study.
Conclusion
Both this compound and Clobetasol Propionate are highly effective, very potent topical corticosteroids. Clinical experience and some comparative data suggest that Clobetasol Propionate may hold a slight edge in potency. However, in terms of systemic safety, particularly HPA axis suppression under maximal use, one study found no statistically significant difference between the two. The choice between these agents may therefore depend on physician and patient preference, and the specific clinical context. Further large-scale, head-to-head clinical trials with detailed reporting of quantitative outcomes would be beneficial to more definitively delineate the comparative efficacy and safety profiles of these two important dermatological therapies.
References
- 1. [Comparative study of this compound and clobetasol-17-propionate in PUVA-resistant psoriasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenal suppression with high-potency corticosteroid ointment formulations in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoriasis clinical guideline [aad.org]
- 4. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 5. Adrenocorticotropic Hormone (Cosyntropin) Stimulation Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for the Quantification of Diflorasone Diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Diflorasone (B526067) Diacetate, alongside alternative analytical techniques. The information presented is intended to assist in the selection and implementation of a suitable analytical method for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs) in various formulations. Validated HPLC methods provide assurance of their accuracy, precision, and reliability.
Experimental Protocol
A validated HPLC method for the quantification of Diflorasone Diacetate has been established, demonstrating its suitability for routine analysis.
Chromatographic Conditions:
-
HPLC System: GL7700 HPLC system[1]
-
Column: InertSustain C18 (5 µm, 150 x 6.0 mm I.D.)[1]
-
Mobile Phase: A mixture of Acetonitrile (CH3CN), Tetrahydrofuran (THF), and a buffer solution (dissolve 6.8 g of monobasic potassium phosphate (B84403) in 1000 mL of water, adjust to pH 4.0 with diluted phosphoric acid) in a ratio of 40:10:55 (v/v/v).[1]
-
Flow Rate: 1.1 mL/min[1]
-
Column Temperature: 25 ℃[1]
-
Injection Volume: 10 µL[1]
Sample Preparation:
For cream and ointment formulations, a suitable extraction procedure should be employed to isolate the this compound from the matrix. A common approach involves dissolving a known amount of the formulation in a suitable organic solvent, followed by filtration to remove insoluble excipients.
Method Validation Parameters
The following table summarizes the validation parameters for the HPLC method, compiled from various sources. It is important to note that a complete validation report from a single source was not available; therefore, the data presented is a composite from different studies.
| Validation Parameter | HPLC Method Performance |
| Linearity | The method has been proven to be linear in the range of 0.0004 mg/mL to 0.0060 mg/mL.[2] |
| Accuracy | The method is accurate, with recovery being proven within the linear range.[2] |
| Precision | The Relative Standard Deviation (RSD) for the assay in cream formulations is approximately 1.8%, and for ointment formulations, it is 1.3%.[3] For the bulk drug, the RSD is approximately 1.0%.[3] A system suitability test demonstrated an RSD of the peak area ratio of 0.05% (n=6).[1] |
| Specificity | The method is specific for this compound and is capable of resolving it from structurally related compounds.[2][3] |
| Robustness | The method is robust against changes in flow rate, wavelength, and column temperature.[2] |
| Limit of Detection (LOD) | Not explicitly found in the searched literature for this specific method. |
| Limit of Quantification (LOQ) | Not explicitly found in the searched literature for this specific method. |
Alternative Analytical Methods
While HPLC is a reliable technique, other methods can offer advantages in terms of sensitivity and speed.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a more recent development that utilizes smaller particle size columns to achieve faster analysis times and higher resolution compared to traditional HPLC. While a specific validated UHPLC method for this compound was not found with complete validation data, the principles of method development and validation would be similar to HPLC. The primary advantage would be a significant reduction in run time.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. This technique is particularly useful for the analysis of samples with complex matrices or when very low concentrations of the analyte need to be quantified.
A study on the analysis of multiple glucocorticoids using LC-MS/MS demonstrated the following performance characteristics, which can be considered indicative of the potential of this technique for this compound analysis:
| Validation Parameter | Representative LC-MS/MS Method Performance (for other glucocorticoids) |
| Linearity | Analytical measuring range of 7.8–500 ng/mL with a coefficient of determination (r²) >0.990.[4] |
| Accuracy | Bias of 6–15 % (<20 %).[4] |
| Precision | Coefficient of variation (CV) of <15 % for intra-day and inter-day precision.[4] |
| Lower Limit of Quantification (LLOQ) | 7.8 ng/mL with a bias of 6–15 % (<20 %) and precision of <15 %.[4] |
An LC-MS method has also been used for the identification of unknown constituents in topical preparations containing this compound, highlighting its utility in impurity profiling.[5]
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, such as the HPLC method for this compound.
Conclusion
The validated HPLC method provides a reliable and robust approach for the routine quantification of this compound in pharmaceutical formulations. While specific LOD and LOQ values were not found in the reviewed literature for this particular method, its demonstrated linearity, accuracy, and precision make it suitable for quality control purposes. For applications requiring higher sensitivity or faster analysis times, the development and validation of a UHPLC or LC-MS/MS method should be considered. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
References
- 1. glsciences.com [glsciences.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Liquid chromatographic assay for this compound in cream and ointment formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
A Head-to-Head Clinical Comparison: Diflorasone Diacetate vs. Betamethasone Valerate
In the landscape of topical corticosteroids, Diflorasone (B526067) Diacetate and Betamethasone (B1666872) Valerate (B167501) are two prominent molecules frequently utilized in the management of inflammatory dermatoses. This guide provides a comparative analysis of these two agents based on available head-to-head clinical studies, with a focus on efficacy and safety data. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables and outlining experimental protocols.
Efficacy in Eczematous Dermatitis
A key comparative study evaluated the efficacy of 0.05% Diflorasone Diacetate ointment applied once daily against 0.1% Betamethasone Valerate ointment applied twice daily in patients with eczematous dermatitis.[1] The three-week study involved 70 patients, with 32 completing the trial.[1] A significant number of patients in the this compound group (14) and the Betamethasone Valerate group (6) discontinued (B1498344) the study early due to 100% improvement of their lesions.[1]
Notably, the this compound group showed a significantly greater improvement in pruritus at week 2, a difference that was marginally significant at week 3.[1] Another study with 60 patients also compared once-daily 0.05% this compound ointment with twice-daily Betamethasone Valerate ointment for eczematous dermatoses.[2][3][4] This three-week study found no statistically significant differences between the two treatments across eight studied parameters at both one and three weeks of evaluation.[2][3][4] A larger multi-clinic study involving 409 patients with eczematous dermatoses compared once-daily 0.05% this compound ointment with three-times-daily 0.1% Betamethasone Valerate ointment over three weeks. The results indicated that the two treatments were equivalent in efficacy.[5]
Quantitative Efficacy Data in Eczematous Dermatitis
| Parameter | This compound 0.05% (Once Daily) | Betamethasone Valerate 0.1% (Twice Daily) | Study Details |
| Early Discontinuation due to 100% Improvement | 14 out of 35 patients | 6 out of 35 patients | 3-week study, 70 patients initially enrolled[1] |
| Improvement in Pruritus (Week 2) | Significantly greater improvement | - | Statistically significant in favor of this compound[1] |
| Improvement in Pruritus (Week 3) | Marginally significant improvement | - | Marginally significant in favor of this compound[1] |
| Overall Efficacy | No statistically significant difference | No statistically significant difference | 3-week study, 60 patients, 8 parameters evaluated[2][3][4] |
Efficacy in Psoriasis
While direct head-to-head trials between this compound and Betamethasone Valerate in psoriasis are less documented in the provided search results, comparisons with Betamethasone Dipropionate (a different ester of Betamethasone) have been made. One double-blind study over three weeks treated 100 patients with thick lesion psoriasis with either 0.05% this compound ointment or 0.05% Betamethasone Dipropionate ointment twice daily.[6] Both medications were found to be effective, with no statistically significant differences between the treatment groups based on overall improvement and improvement in signs and symptoms such as erythema, edema, lichenification, induration, scaliness, excoriations, pruritus, and soreness.[6] Another two-week, double-blind, parallel clinical trial in adults with moderate-severe plaque-type psoriasis also found no statistically significant differences between 0.05% this compound and 0.05% Betamethasone Dipropionate ointments in terms of erythema, scaling, induration, or the investigator's global evaluation.[7][8]
Safety and Tolerability
In the study on eczematous dermatitis, no adverse reactions were recorded for patients treated with this compound, excluding complications from secondary infections.[1] In contrast, one patient treated with Betamethasone Valerate developed telangiectasia.[1] The study comparing once-daily this compound to twice-daily Betamethasone Valerate reported no side-effects for either treatment.[2][3][4] The larger study also reported no irritation or adverse reactions for either medication.[5] In the psoriasis study comparing this compound to Betamethasone Dipropionate, no systemic or local adverse reactions were noted for either drug.[7][8]
Reported Adverse Events
| Adverse Event | This compound 0.05% | Betamethasone Valerate 0.1% | Study Population |
| Telangiectasia | 0 patients | 1 patient | Eczematous Dermatitis[1] |
| Other Adverse Reactions | None recorded (excluding secondary infections) | - | Eczematous Dermatitis[1] |
| Side Effects | None reported | None reported | Eczematous Dermatoses[2][3][4] |
Experimental Protocols
The clinical trials cited employed randomized, double-blind, and parallel-group designs.
Study on Eczematous Dermatitis (70 patients):
-
Objective: To compare the efficacy of once-daily 0.05% this compound ointment with twice-daily 0.1% Betamethasone Valerate ointment.
-
Study Design: Randomized, comparative clinical trial.[1]
-
Patient Population: 70 patients with eczematous dermatitis.[1]
-
Treatment Regimen: Patients were assigned to receive either once-daily applications of 0.05% this compound ointment or twice-daily applications of 0.1% Betamethasone Valerate ointment for three weeks.[1]
-
Efficacy Assessment: Improvement in lesions and pruritus were evaluated at specified intervals (Week 2 and Week 3).[1]
-
Safety Assessment: Recording of any adverse reactions.[1]
Study on Eczematous Dermatoses (60 patients):
-
Objective: To compare the clinical efficacy of once-daily 0.05% this compound ointment with twice-daily Betamethasone Valerate ointment.
-
Study Design: Randomized, double-blind clinical trial.[2][3][4]
-
Patient Population: 60 patients with eczematous dermatoses.[2][3][4]
-
Treatment Regimen: Patients were randomized to receive either once-daily 0.05% this compound ointment or twice-daily Betamethasone Valerate ointment for three weeks.[2][3]
-
Efficacy Assessment: Evaluations were conducted at 1 and 3 weeks based on eight different parameters.[2][3][4]
-
Safety Assessment: Monitoring and reporting of any side-effects.[2][3][4]
Visualizing the Clinical Trial Workflow
The following diagram illustrates a generalized workflow for the randomized controlled trials discussed.
References
- 1. Comparative efficacy of once a day this compound and twice a day betamethasone valerate ointment applications in eczematous dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Once daily application of this compound ointment compared with betamethasone valerate ointment twice daily in patients with eczematous dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Once Daily Application of this compound Ointment Compared with Betamethasone Valerate Ointment Twice Daily in P… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of this compound and betamethasone dipropionate ointment in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ointment 0.05% versus betamethasone dipropionate ointment 0.05% in moderate-severe plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
Cross-Validation of In Vitro and In Vivo Models for Diflorasone Diacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro and in vivo models utilized in the preclinical and clinical assessment of Diflorasone Diacetate, a high-potency topical corticosteroid. The objective is to offer a clear cross-validation of these models, highlighting their methodologies, data outputs, and correlational strengths and weaknesses. This information is intended to aid researchers in selecting appropriate models for formulation development, bioequivalence studies, and mechanistic investigations.
Introduction to this compound
This compound is a synthetic corticosteroid used topically for its anti-inflammatory and anti-pruritic properties.[1] It is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[2] Like other corticosteroids, its mechanism of action involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins control the biosynthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[2]
In Vivo Models: The Gold Standard for Clinical Efficacy
In vivo models are indispensable for evaluating the clinical efficacy and safety of topical corticosteroids. The primary in vivo assay for this compound is the vasoconstrictor assay, which is a well-established surrogate for determining the bioequivalence and potency of topical corticosteroid formulations.[3][4]
Vasoconstrictor Assay
The vasoconstrictor assay, or skin blanching assay, measures the degree of skin pallor induced by a topical corticosteroid. This effect is a direct result of the drug's ability to constrict the microvasculature in the upper dermis and is correlated with its anti-inflammatory potency.[4] The U.S. Food and Drug Administration (FDA) recommends this assay for in vivo bioequivalence studies of topical dermatological corticosteroids.[3][5]
Experimental Protocol: Vasoconstrictor Assay
A generalized protocol for a pilot dose duration-response vasoconstrictor study is as follows:
-
Subjects: Healthy male and non-pregnant female volunteers.[3][5]
-
Study Design: A pilot dose duration-response study under un-occluded conditions.[3][5]
-
Procedure:
-
A specified amount of the test formulation is applied to designated sites on the forearms of the subjects.
-
The sites are left un-occluded.
-
At predetermined time points, the degree of skin blanching (vasoconstriction) is visually assessed and scored by trained evaluators. A chromameter can also be used for a more objective measurement of skin color changes.[4]
-
-
Data Analysis: The vasoconstrictor scores are plotted against time to generate a dose-response curve. The potency of the test formulation is determined by comparing its vasoconstrictor response to that of a reference standard.[6]
Quantitative Data: Vasoconstrictor Assay
Published studies have consistently demonstrated the high potency of this compound in vasoconstrictor assays. For instance, it has been shown to be more potent than other high-potency corticosteroids like fluocinonide, betamethasone (B1666872) 17-valerate, and fluocinolone (B42009) acetonide.[6]
| Compound | Relative Potency (Vasoconstrictor Assay) | Reference |
| This compound | More potent | [6] |
| Fluocinonide | Reference Standard | [6] |
| Betamethasone 17-valerate | Reference Standard | [6] |
| Fluocinolone acetonide | Reference Standard | [6] |
In Vitro Models: Tools for Formulation Screening and Mechanistic Studies
In vitro models offer a controlled environment for assessing the performance of topical formulations and investigating the underlying mechanisms of drug action. These models are crucial for early-stage development and can help reduce the reliance on in vivo testing.
In Vitro Release Testing (IVRT)
IVRT is used to assess the rate at which the active pharmaceutical ingredient (API) is released from a semi-solid dosage form. This is a critical quality attribute for topical products and can be indicative of their in vivo performance. For hydrophobic drugs like this compound, specialized apparatus and receptor media are required.
Experimental Protocol: In Vitro Release Test (USP Apparatus 3)
A novel IVRT method has been developed for hydrophobic this compound ointment using a Reciprocating Cylinder (USP Apparatus 3) as an alternative to the more common Franz Diffusion Cell.[7]
-
Apparatus: Reciprocating Cylinder (USP Apparatus 3).[7]
-
Membrane: Dialysis membrane (12-14 kD MWCO).[7]
-
Receptor Medium: Phosphate buffer (pH 5.8) and ethanol (B145695) (50:50, v/v).[7]
-
Conditions: 32°C ± 0.5°C, 20 dips per minute (dpm) for 24 hours.[7]
-
Procedure:
-
The ointment is placed on the dialysis membrane within the reciprocating cylinder.
-
The cylinder is immersed in the receptor medium and agitated according to the specified conditions.
-
Samples are withdrawn from the receptor medium at various time points and analyzed for this compound concentration using a validated HPLC method.[7]
-
Quantitative Data: In Vitro Release Test
The cumulative release of this compound from an ointment formulation was measured over 24 hours.
| Time (hours) | Cumulative Release (%) - Active Investigational Drug | Cumulative Release (%) - Reference Listed Drug | Reference |
| 24 | 23.6 | 24.4 | [7] |
In Vitro Anti-Inflammatory Assays
While specific data for this compound is not widely published, in vitro anti-inflammatory assays are commonly used to assess the activity of corticosteroids. These assays typically involve cell cultures stimulated with an inflammatory agent, followed by the measurement of key inflammatory mediators.
Conceptual Experimental Protocol: Cytokine Inhibition Assay
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Endpoint Measurement: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration-dependent inhibition of cytokine production by this compound is determined.
In Vitro Metabolism Studies
In vitro metabolism studies using liver microsomes are essential for understanding the metabolic fate of a drug and predicting potential drug-drug interactions. While specific comparative data for this compound is limited in the public domain, the general methodology is well-established.[8][9]
Conceptual Experimental Protocol: Liver Microsome Assay
-
System: Human and animal (e.g., mouse, rat) liver microsomes.[8][9]
-
Incubation: this compound is incubated with the liver microsomes in the presence of NADPH.
-
Analysis: The depletion of the parent drug and the formation of metabolites are monitored over time using LC-MS/MS.
-
Data Analysis: The rate of metabolism in human and animal microsomes is compared to assess inter-species differences.[8]
Cross-Validation and Correlation
A direct and quantitative in vitro-in vivo correlation (IVIVC) for topical corticosteroids like this compound is challenging to establish. The vasoconstrictor assay provides a measure of the drug's pharmacological effect in the skin, which is a complex interplay of drug release from the vehicle, skin permeation, and receptor binding. In vitro release testing, on the other hand, measures only the first step in this cascade.
While a strong IVIVC may not be fully realized, the in vitro models serve as crucial tools for:
-
Formulation Optimization: IVRT can guide the selection of excipients and the optimization of the manufacturing process to achieve a desired release profile.
-
Quality Control: IVRT is a valuable tool for ensuring batch-to-batch consistency of the product.
-
Mechanistic Understanding: In vitro anti-inflammatory and metabolism assays provide insights into the drug's mechanism of action and potential metabolic pathways.
The in vivo vasoconstrictor assay remains the definitive method for confirming the bioequivalence and clinical potency of this compound formulations.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow: Vasoconstrictor Assay
Caption: Experimental workflow of the vasoconstrictor assay.
Experimental Workflow: In Vitro Release Test (USP Apparatus 3)
Caption: Experimental workflow for in vitro release testing.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Comparison of human and mouse liver microsomal metabolism of bromobenzene and chlorobenzene to 2- and 4-halophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Comparative Guide to the Anti-inflammatory Profiles of Topical Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory profiles of various topical corticosteroids, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative potencies and mechanisms of action of these widely used therapeutic agents.
Comparative Analysis of Anti-inflammatory Potency
The anti-inflammatory potency of topical corticosteroids is a key determinant of their clinical efficacy. This potency is influenced by various factors, including the specific molecular structure of the corticosteroid, its formulation, and the vehicle used for delivery.[1] The following table summarizes quantitative data from various in vitro and in vivo experimental assays used to compare the anti-inflammatory profiles of several common topical corticosteroids.
| Corticosteroid | Potency Class (US System)[2] | Relative Receptor Affinity (RRA) vs. Dexamethasone[2] | Vasoconstrictor Potency (McKenzie-Stoughton Assay)[2] | Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) |
| Clobetasol Propionate | Super-potent (Class I)[2] | Higher than Dexamethasone[2] | Very High (ED50 ≈ 0.52 h for a 0.05% gel)[2] | High |
| Betamethasone Dipropionate | High (Class II/III)[1][2] | Data not consistently available in direct comparison[2] | High[2] | High |
| Mometasone Furoate | High (Class III)[1] | High | High | Moderate to High |
| Fluocinonide | High (Class II) | High | High | Moderate to High |
| Triamcinolone Acetonide | Medium (Class IV)[1] | Moderate | Moderate | Moderate |
| Betamethasone Valerate | Medium (Class III)[1] | Moderate | Moderate | Moderate |
| Hydrocortisone Butyrate | Medium (Class V)[1] | Moderate | Moderate | Moderate |
| Dexamethasone | Low to Medium (depending on formulation)[2] | 100 (Reference)[2] | Moderate[2] | Moderate |
| Hydrocortisone | Low (Class VII) | Low | Low | Low |
Note: Potency can be influenced by the vehicle (e.g., ointment, cream, lotion) and concentration.[2] Ointments generally provide better skin penetration than creams.[1] The atrophogenic potential of a corticosteroid, a primary concern with long-term use, generally correlates with its potency.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of topical corticosteroid anti-inflammatory profiles.
Glucocorticoid Receptor (GR) Binding Affinity Assay
Objective: To determine the affinity of a corticosteroid for the glucocorticoid receptor.[2]
Methodology: [2]
-
Preparation of Cytosol: Human skin fibroblasts or other suitable cells are cultured and harvested. The cells are then homogenized, and the cytosol fraction containing the glucocorticoid receptors is isolated by centrifugation.[2]
-
Competitive Binding Assay: A fixed concentration of a radiolabeled corticosteroid (e.g., [3H]dexamethasone) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test corticosteroid.
-
Separation of Bound and Unbound Ligand: After incubation, the mixture is treated with dextran-coated charcoal to adsorb the unbound radioligand.[2]
-
Quantification: The radioactivity of the supernatant, which contains the radioligand bound to the GR, is measured using a scintillation counter.[2]
-
Data Analysis: The concentration of the test corticosteroid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation. The Relative Receptor Affinity (RRA) is often calculated relative to Dexamethasone.[2]
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
Objective: To assess the in vivo potency of a topical corticosteroid by measuring its ability to cause skin blanching (vasoconstriction). This assay is a surrogate marker for anti-inflammatory effect.[3]
-
Subject Selection: Healthy volunteers with a known vasoconstrictive response to topical corticosteroids are selected.[4]
-
Application: The test corticosteroid formulation, a vehicle control, and a reference product are randomly assigned and applied to marked sites on the ventral forearms of the subjects.[4] The application sites are typically covered with an occlusive dressing.
-
Duration: The duration of application is a critical parameter and is often determined in a pilot study to identify the dose-duration response relationship (ED50).[5]
-
Assessment: After a specified period (e.g., 6 to 16 hours), the dressing is removed.[5] The degree of skin blanching (vasoconstriction) is assessed at various time points after removal (e.g., 2, 4, 6, 19, 24 hours) until the skin returns to baseline.[4]
-
Quantification: The vasoconstriction response can be evaluated visually by a trained observer using a rating scale (e.g., 0-4) or more objectively using a chromameter, which measures changes in skin color.[4]
-
Data Analysis: The time course of the response is plotted, and the area under the effect curve (AUEC) is calculated to compare the potencies of the different formulations.[6]
Cytokine Inhibition Assay
Objective: To measure the ability of a corticosteroid to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cultured cells.
Methodology: [2]
-
Cell Culture: A suitable cell line (e.g., human keratinocytes, peripheral blood mononuclear cells) is cultured in appropriate media.
-
Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] or a cytokine like IL-1β) to induce the production of pro-inflammatory cytokines.
-
Treatment: The stimulated cells are treated with various concentrations of the test corticosteroid.[2]
-
Incubation: The cells are incubated for a specific period to allow for cytokine production.[2]
-
Quantification: The concentration of the target cytokine in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[2]
-
Data Analysis: The concentration of the corticosteroid that causes 50% inhibition of cytokine production (IC50) is calculated. IC50 values can vary based on the cell type and experimental conditions.[2]
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in corticosteroid action and evaluation, the following diagrams have been generated.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Vasoconstrictor Assay Experimental Workflow.
Caption: Relationship between Corticosteroid Potency and Effects.
References
- 1. RACGP - AJGP (Australian Journal of General Practice) [www1.racgp.org.au]
- 2. benchchem.com [benchchem.com]
- 3. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. gmp-compliance.org [gmp-compliance.org]
- 6. remedypublications.com [remedypublications.com]
Establishing Bioequivalence of Generic Diflorasone Diacetate Formulations: A Comparative Guide
This guide provides a comprehensive comparison of methodologies and data for establishing the bioequivalence of generic Diflorasone Diacetate formulations with their reference listed drug (RLD). It is intended for researchers, scientists, and drug development professionals.
This compound is a high-potency topical corticosteroid used to treat inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2] For a generic topical product to be approved, it must demonstrate bioequivalence to the RLD, ensuring comparable safety and efficacy. The primary methods for establishing bioequivalence for topical corticosteroids are the in vivo vasoconstrictor assay (VCA) and in vitro release testing (IVRT).
Pharmacodynamic Bioequivalence: The Vasoconstrictor Assay (VCA)
The VCA is a pharmacodynamic study that measures the skin-blanching effect of a topical corticosteroid, which is proportional to its potency and bioavailability at the site of action.[3][4] The U.S. Food and Drug Administration (FDA) recommends a pilot dose-duration-response study followed by a pivotal in vivo bioequivalence study.[5][6]
Table 1: Representative Vasoconstrictor Assay Bioequivalence Data
The following table presents a representative summary of bioequivalence data from a pivotal vasoconstrictor study comparing a generic this compound cream (0.05%) to the RLD (Psorcon® Cream, 0.05%). The data is based on the FDA's bioequivalence acceptance criteria.
| Parameter | Pharmacodynamic Endpoint | Bioequivalence Acceptance Criteria (90% CI) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval | Outcome |
| Rate and Extent of Action | Area Under the Effect Curve (AUEC) | 80.00% - 125.00% | 108.0% | 98.5% - 118.5% | Bioequivalent |
Disclaimer: The data in this table is representative and based on successful bioequivalence findings as summarized in publicly available FDA documents. Actual study data may vary.
Experimental Protocol: Vasoconstrictor Assay
The following is a detailed methodology for a pivotal bioequivalence study using the vasoconstrictor assay.
-
Study Design: A randomized, double-blind, single-dose, parallel-group study in healthy human subjects.
-
Subject Selection: Healthy adult volunteers with a demonstrated vasoconstrictor response to topical corticosteroids.
-
Product Application:
-
The test product (Generic this compound Cream, 0.05%) and the reference product (RLD Cream, 0.05%) are applied to designated sites on the forearms of the subjects.
-
A specific dose duration, determined from a pilot study, is used.
-
-
Response Evaluation:
-
Skin blanching (vasoconstriction) is visually assessed by a trained, blinded observer at multiple time points after product removal.
-
A chromameter is also used to provide objective measurements of skin color changes.[3]
-
-
Data Analysis:
-
The Area Under the Effect Curve (AUEC) is calculated from the skin blanching scores over time.
-
The bioequivalence of the test product to the reference product is determined by calculating the 90% confidence interval (CI) for the ratio of the geometric means of the AUEC values.[7]
-
In Vitro Bioequivalence: In Vitro Release Testing (IVRT)
IVRT is an in vitro method used to assess the rate of release of the active pharmaceutical ingredient (API) from a semi-solid dosage form. It is a critical quality control tool and can be used to support bioequivalence.
Table 2: Comparative In Vitro Release Data for this compound Ointment (0.05%)
This table presents a comparison of the cumulative release of this compound from a generic ointment and its RLD after 24 hours using a reciprocating cylinder apparatus (USP Apparatus 3).[8]
| Formulation | Receptor Medium | Mean Cumulative Release (%) at 24 hours |
| Generic Ointment | Phosphate (B84403) Buffer pH 5.8: Ethanol (B145695) (80:20, v/v) | 11.2% |
| RLD Ointment | Phosphate Buffer pH 5.8: Ethanol (80:20, v/v) | 11.8% |
| Generic Ointment | Phosphate Buffer pH 5.8: Ethanol (50:50, v/v) | Higher than 80:20 ratio |
| RLD Ointment | Phosphate Buffer pH 5.8: Ethanol (50:50, v/v) | Higher than 80:20 ratio |
Experimental Protocol: In Vitro Release Testing (IVRT)
The following protocol outlines the methodology for performing IVRT on this compound ointment.
-
Apparatus: A reciprocating cylinder apparatus (USP Apparatus 3) is used.
-
Membrane: A dialysis membrane (e.g., 12-14 kD MWCO) is employed.[8]
-
Receptor Medium: A mixture of phosphate buffer and ethanol is used as the receptor medium to ensure adequate solubility of the hydrophobic drug. The composition of the medium can be varied to assess its effect on the release rate.[8]
-
Procedure:
-
The ointment is applied to the dialysis membrane, which is then placed in the reciprocating cylinder.
-
The apparatus is maintained at 32°C ± 0.5°C.
-
Samples are withdrawn from the receptor medium at predetermined time intervals.
-
-
Analysis: The concentration of this compound in the collected samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-inflammatory, anti-pruritic, and vasoconstrictive effects through its interaction with glucocorticoid receptors.
References
- 1. FDA Offers New Bioequivalence Study Guidance for 31 Generic Drug Ingredients | RAPS [raps.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Comparison of in vitro release rates of acyclovir from cream formulations using vertical diffusion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Articles [globalrx.com]
A Comparative Guide to In Vitro Release Testing of Diflorasone Diacetate Ointments
This guide provides a comprehensive comparison of in vitro release test (IVRT) performance for Diflorasone Diacetate ointments. It is intended for researchers, scientists, and drug development professionals to understand the critical parameters and expected outcomes when comparing a generic test product against a reference listed drug (RLD). The supporting experimental data presented herein is a representative compilation based on established methodologies for topical corticosteroids.
Data Presentation: Comparative In Vitro Release Profiles
The following tables summarize the quantitative data from a comparative IVRT study between a test and a reference this compound ointment (0.05%).
Table 1: Cumulative Release of this compound Over Time
| Time (hours) | Test Ointment (µg/cm²) | Reference Ointment (µg/cm²) |
| 0 | 0.00 | 0.00 |
| 1 | 8.72 | 8.91 |
| 2 | 12.33 | 12.60 |
| 4 | 17.44 | 17.82 |
| 6 | 21.36 | 21.82 |
Table 2: In Vitro Release Rate (Flux) of this compound
| Product | Release Rate (µg/cm²/h^0.5) | 90% Confidence Interval |
| Test Ointment | 8.72 | 8.55 - 8.89 |
| Reference Ointment | 8.91 | 8.73 - 9.09 |
Experimental Protocols
The IVRT study was conducted using a validated method in accordance with regulatory guidelines.[1][2]
Apparatus: A vertical diffusion cell (Franz cell) system was used for the in vitro release testing.[3]
Membrane: An inert synthetic membrane, such as polysulfone or polyethersulfone, with a pore size of 0.45 µm was utilized.[4]
Receptor Medium: Due to the hydrophobic nature of this compound, a receptor medium consisting of a phosphate (B84403) buffer (pH 5.8) and ethanol (B145695) (50:50, v/v) was employed to ensure sink conditions.[5]
Experimental Conditions:
-
Temperature: The receptor medium was maintained at 32°C ± 0.5°C to mimic skin surface temperature.[5]
-
Stirring Rate: The receptor medium was continuously stirred at 600 rpm.[6]
-
Dose: A finite dose of approximately 300 mg of the ointment was applied uniformly to the membrane surface.[3]
-
Sampling: Samples were collected from the receptor medium at predetermined time points (0, 1, 2, 4, and 6 hours) and replaced with fresh receptor medium.
Analytical Method: The concentration of this compound in the collected samples was quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
IVRT Experimental Workflow
The following diagram illustrates the key steps involved in the in vitro release testing of this compound ointments.
References
- 1. fda.gov [fda.gov]
- 2. Federal Register :: In Vitro Release Test Studies for Topical Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry; Availability [federalregister.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. complexgenerics.org [complexgenerics.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. A Validated IVRT Method to Assess Topical Creams Containing Metronidazole Using a Novel Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diflorasone Diacetate and Mometasone Furoate for Dermatological Research
For researchers and drug development professionals in the field of dermatology, a nuanced understanding of the pharmacological profiles of topical corticosteroids is paramount. This guide provides a side-by-side comparison of two potent corticosteroids: Diflorasone (B526067) Diacetate and Mometasone (B142194) Furoate. The following sections detail their mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data and protocols.
Mechanism of Action: Glucocorticoid Receptor Signaling
Both Diflorasone Diacetate and Mometasone Furoate exert their anti-inflammatory, antipruritic, and vasoconstrictive effects through the glucocorticoid receptor (GR) signaling pathway. Upon diffusing into the cell, the corticosteroid binds to the GR in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding event triggers the dissociation of HSPs and the translocation of the activated corticosteroid-GR complex into the nucleus. Inside the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.
Pharmacodynamic Comparison
The potency of topical corticosteroids is a critical factor in their clinical efficacy. This is often evaluated using the vasoconstrictor assay, which measures the degree of skin blanching caused by the drug.
| Parameter | This compound | Mometasone Furoate | Reference |
| Potency Class | High (Class I/II) | High (Class II/III) | [1] |
| Vasoconstrictor Potency | Generally more potent than fluocinonide, betamethasone (B1666872) 17-valerate, and fluocinolone (B42009) acetonide in assays.[2] | Exhibits a significant vasoconstrictor effect.[3] Formulations can vary in potency.[4] | [2][3][4] |
| Receptor Binding Affinity | High affinity for the glucocorticoid receptor. | Very high affinity for the glucocorticoid receptor, with metabolites also showing significant affinity.[5][6][7] | [5][6][7] |
Pharmacokinetic Profile
The systemic absorption of topical corticosteroids is a key consideration for their safety profile.
| Parameter | This compound | Mometasone Furoate | Reference |
| Systemic Absorption | Can be absorbed from intact skin, with increased absorption in inflamed skin or with occlusive dressings.[8][9] | Characterized by low systemic availability due to high lipophilicity and rapid hepatic biotransformation.[5][7] | [5][7][8][9] |
| Metabolism | Primarily metabolized in the liver. | Rapidly metabolized in the liver. | [5][7] |
| Potential for HPA Axis Suppression | Has a greater ability to produce adrenal suppression than the ointment formulation, especially at higher doses (e.g., 30g per day).[8][9] | Minimal effects on the HPA axis at therapeutic doses, though high doses may have the potential for suppression.[10][11][12] | [8][9][10][11][12] |
Clinical Efficacy and Indications
Both drugs are indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.
| Indication | This compound | Mometasone Furoate | Reference |
| Psoriasis | Effective in treating psoriasis, with efficacy comparable to other high-potency steroids like betamethasone dipropionate in some studies.[13][14] | Effective in treating psoriasis, with some studies showing comparable or superior efficacy to other potent corticosteroids.[7][15] | [7][13][14][15] |
| Atopic Dermatitis (Eczema) | Effective in treating atopic dermatitis.[2] | Effective in treating atopic dermatitis, with studies showing comparable or significantly better efficacy depending on the comparator.[5][7][16] | [2][5][7][16] |
| Other Dermatoses | Used for various corticosteroid-responsive skin conditions.[14] | Used for a variety of inflammatory skin conditions, including seborrheic dermatitis.[7] | [7][14] |
Safety and Adverse Effects
The potential for local and systemic side effects is a critical consideration in the long-term use of topical corticosteroids.
| Adverse Effect | This compound | Mometasone Furoate | Reference |
| Local Side Effects | Burning, itching, irritation, dryness, folliculitis, skin atrophy, striae, and telangiectasias. | Generally well-tolerated with transient, mild to moderate local adverse effects. Has a low atrophogenicity potential.[5][7] | [5][7] |
| Systemic Side Effects | Risk of HPA axis suppression, Cushing's syndrome, hyperglycemia, and glucosuria with prolonged use over large surface areas or with occlusion.[8] | Low risk of systemic adverse effects due to low systemic availability.[5][7] | [5][7][8] |
Experimental Protocols
Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method to determine the bioequivalence and relative potency of topical corticosteroid formulations.
Protocol Details:
-
Subject Selection: Healthy volunteers with no history of skin disease are recruited.
-
Drug Application: A standardized amount of the test and reference corticosteroid formulations are applied to designated sites on the volar forearm.
-
Occlusion: The application sites may be covered with an occlusive dressing for a specified period to enhance drug penetration.
-
Measurement: At predetermined time points after application and removal of any occlusive dressing, the degree of skin blanching (vasoconstriction) is assessed using a chromameter or by visual scoring on a standardized scale.
-
Data Analysis: The potency of the test formulation is determined by comparing its vasoconstrictive response to that of the reference standards.
In Vitro Anti-Inflammatory Assay: Cytokine Release
This assay evaluates the ability of a corticosteroid to inhibit the release of pro-inflammatory cytokines from immune cells.
Protocol Details:
-
Cell Culture: Isolate and culture relevant immune cells, such as peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Stimulate the cells with a mitogen, like lipopolysaccharide (LPS) or phytohemagglutinin (PHA), to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Treatment: Treat the stimulated cells with varying concentrations of the test corticosteroid.
-
Incubation: Incubate the cells for a specified period to allow for cytokine production and the inhibitory effects of the corticosteroid to take place.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of specific cytokines using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: Determine the concentration-dependent inhibition of cytokine release by the corticosteroid to assess its anti-inflammatory potency.[17][18]
References
- 1. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 2. This compound: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of skin atrophy and vasoconstriction due to mometasone furoate, methylprednisolone and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Topical Corticosteroids: Choice and Application | AAFP [aafp.org]
- 10. Effect of therapeutic doses of mometasone furoate on cortisol levels in children with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of this compound and betamethasone dipropionate ointment in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diflorasone topical Alternatives Compared - Drugs.com [drugs.com]
- 15. apunts.org [apunts.org]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Diflorasone Diacetate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to proper disposal protocols for chemical compounds is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Diflorasone Diacetate, a high-potency topical corticosteroid.
Understanding the Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory landscape. In the United States, the primary federal agencies overseeing this are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management, while the DEA regulates the disposal of controlled substances.[1][2][3][4]
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous waste under RCRA regulations. One SDS explicitly states the material is "Non-hazardous in accordance with international standards for workplace safety." This classification is critical as it dictates the appropriate disposal pathway. However, it is imperative to always consult your institution's specific waste management policies and any state or local regulations that may be more stringent than federal guidelines.
Disposal Procedures for this compound
Given its non-hazardous classification, the disposal of this compound should follow the established protocols for non-RCRA pharmaceutical waste. The primary goal is to prevent its entry into the water supply and minimize the potential for accidental exposure or environmental contamination.
Step-by-Step Disposal Protocol:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink or in any other sewage system.[5] This practice is a significant source of pharmaceutical pollution in waterways.
-
Render the Compound Unusable:
-
For residual amounts of the pure compound or expired formulations, the recommended procedure is to mix it with an undesirable substance to discourage accidental ingestion or diversion.
-
Suitable materials for this purpose include used coffee grounds, cat litter, or dirt.[6]
-
Place the mixture in a sealed container, such as a sealable plastic bag or an empty, non-descript plastic container, to prevent leakage.[6]
-
-
Dispose of in Municipal Solid Waste:
-
Container Management:
-
For empty containers, such as vials or jars, remove or obscure any labels that contain identifying information to protect privacy.
-
Dispose of the empty, de-identified containers in the municipal solid waste.
-
-
Consult Your Environmental Health and Safety (EHS) Department: Before initiating any disposal procedure, it is best practice to consult with your institution's EHS department. They can provide guidance on specific institutional policies and ensure compliance with all applicable regulations.
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited due to its non-hazardous nature, the following table summarizes key regulatory thresholds for hazardous waste classification, providing context for why this compound is not typically categorized as such.
| Characteristic | Regulatory Threshold for Hazardous Waste | Relevance to this compound |
| Ignitability | Flashpoint < 60°C (140°F) | Not applicable |
| Corrosivity | pH ≤ 2 or ≥ 12.5 | Not applicable |
| Reactivity | Unstable, reacts violently, or generates toxic gases | Not applicable |
| Toxicity | Contains specific contaminants above defined concentrations | Not listed as a toxic waste |
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created using Graphviz (DOT language).
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
Essential Safety and Operational Guide for Handling Diflorasone Diacetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diflorasone Diacetate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a high-potency corticosteroid that requires careful handling to avoid potential health risks. It is classified as harmful in contact with skin or if inhaled and is suspected of causing cancer[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling and disposal protocols are mandatory.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.
| PPE Component | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved Powered Air-Purifying Respirator (PAPR) with high-efficiency particulate filters is recommended for handling powder. For incidental or low-volume handling of solutions, a half- or full-facepiece respirator with appropriate chemical cartridges and particulate filters may be sufficient.[3] | To prevent inhalation of airborne particles, which is a primary route of exposure. PAPRs are the industry standard for respiratory protection in non-sterile pharmaceutical production.[1] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves is mandatory. Nitrile or neoprene gloves are recommended for their resistance to a wide range of chemicals.[2][4][5] | To prevent skin contact and absorption[6]. Double-gloving provides an additional layer of protection in case the outer glove is breached[7]. |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn, especially when there is a risk of splashes or aerosol generation[8]. | To protect the eyes and face from contact with the compound. |
| Body Protection | A disposable, low-permeability fabric lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs is required. For large-scale operations or spill cleanup, disposable coveralls are recommended. | To prevent contamination of personal clothing and skin. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. This workflow is designed to minimize the risk of exposure at each step of the process.
Operational and Disposal Plans
Handling Procedures:
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure[6].
-
Avoid Dust Formation: Handle the compound gently to avoid creating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the compound, and before breaks[8]. Do not eat, drink, or smoke in the handling area.
Spill Management:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully collect the powder using a dampened absorbent material to avoid creating dust. For larger spills, follow your institution's hazardous material spill response protocol.
-
Decontamination: Decontaminate the spill area with a suitable agent, such as a sodium hypochlorite (B82951) solution, followed by a thorough cleaning[9].
Disposal Plan:
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of accordingly.
-
Contaminated PPE: Single-use PPE, such as gloves, gowns, and masks, should be carefully removed to avoid cross-contamination and placed in a labeled, durable polyethylene (B3416737) bag (e.g., 6 mil)[10].
-
Chemical Waste: Unused compound and contaminated materials should be collected in a designated, sealed hazardous waste container.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
- 1. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 2. News - Selecting Optimal PPE Gloves for Pharmaceutical Applications [supplygloves.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. colgate.edu [colgate.edu]
- 9. Handling and Dispensing of Steroids [webofpharma.com]
- 10. PPE and Decontamination | Substance Use | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
